molecular formula C43H46F3N7O7S B15615079 GMB-475

GMB-475

Cat. No.: B15615079
M. Wt: 861.9 g/mol
InChI Key: ONDVWISBMHHLGZ-SBJIGXGQSA-N
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Description

GMB-475 is a useful research compound. Its molecular formula is C43H46F3N7O7S and its molecular weight is 861.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H46F3N7O7S

Molecular Weight

861.9 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-[4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]phenoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H46F3N7O7S/c1-26-38(61-25-50-26)29-7-5-27(6-8-29)21-47-40(56)35-19-31(54)22-53(35)41(57)39(42(2,3)4)52-37(55)23-58-17-18-59-32-13-9-28(10-14-32)34-20-36(49-24-48-34)51-30-11-15-33(16-12-30)60-43(44,45)46/h5-16,20,24-25,31,35,39,54H,17-19,21-23H2,1-4H3,(H,47,56)(H,52,55)(H,48,49,51)/t31-,35+,39-/m1/s1

InChI Key

ONDVWISBMHHLGZ-SBJIGXGQSA-N

Origin of Product

United States

Foundational & Exploratory

GMB-475 Mechanism of Action in Chronic Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL1 fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, resistance, often driven by point mutations in the ABL1 kinase domain, remains a significant clinical challenge. GMB-475 represents a novel therapeutic strategy, operating as a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of the BCR-ABL1 protein. This document provides a detailed technical overview of the mechanism of action of this compound, summarizing key preclinical data, experimental methodologies, and the signaling pathways involved.

Core Mechanism of Action: Targeted Protein Degradation

This compound is a heterobifunctional molecule designed to specifically eliminate the BCR-ABL1 oncoprotein.[1] Unlike traditional small molecule inhibitors that block the protein's function, this compound flags BCR-ABL1 for destruction by the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[2][3][4]

The molecule consists of three key components:

  • A ligand that binds to the BCR-ABL1 protein: this compound allosterically targets the myristoyl pocket of the ABL1 portion of the fusion protein.[2][3][4]

  • A ligand that recruits an E3 ubiquitin ligase: this compound engages the Von Hippel-Lindau (VHL) E3 ligase.[1][5]

  • A linker connecting the two ligands. [2]

By simultaneously binding to both BCR-ABL1 and VHL, this compound forms a ternary complex that facilitates the ubiquitination of BCR-ABL1. This polyubiquitin (B1169507) tag marks the oncoprotein for degradation by the 26S proteasome, leading to its elimination from the cell.[1][5]

GMB_475_Mechanism cluster_0 This compound Action GMB475 This compound Ternary_Complex Ternary Complex (BCR-ABL1-GMB-475-VHL) GMB475->Ternary_Complex Binds BCR_ABL1 BCR-ABL1 Oncoprotein BCR_ABL1->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation BCR-ABL1 Degradation Proteasome->Degradation Leads to

Figure 1: this compound mechanism of action.

Impact on Downstream Signaling

The degradation of BCR-ABL1 by this compound leads to the inhibition of its downstream signaling pathways, which are critical for CML cell proliferation and survival. A key pathway affected is the JAK-STAT pathway. Specifically, this compound has been shown to inhibit the phosphorylation of STAT5, a critical downstream effector of BCR-ABL1.[3][5][6][7] Studies have also indicated that this compound treatment is associated with altered phosphorylation levels of other signaling proteins such as SHP2, GAB2, and SHC.[3][8] Combination therapy with the TKI dasatinib (B193332) has been shown to synergistically block multiple molecules in the JAK-STAT pathway.[2][3][4]

Signaling_Pathway cluster_1 BCR-ABL1 Downstream Signaling BCR_ABL1 BCR-ABL1 JAK_STAT JAK-STAT Pathway BCR_ABL1->JAK_STAT Activates Other_Proteins pSHP2, pGAB2, pSHC BCR_ABL1->Other_Proteins Activates GMB475 This compound GMB475->BCR_ABL1 Degrades pSTAT5 pSTAT5 JAK_STAT->pSTAT5 Phosphorylates Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Other_Proteins->Proliferation

Figure 2: Inhibition of BCR-ABL1 signaling by this compound.

Preclinical Efficacy and Quantitative Data

This compound has demonstrated significant preclinical activity in various CML models, including cell lines and primary patient cells. Its efficacy extends to TKI-resistant mutants, highlighting its potential to overcome current clinical challenges.

In Vitro Cellular Activity
Cell Line / Cell TypeAssayEndpointThis compound ConcentrationIncubation TimeResultReference
K562 (human CML)Cell ViabilityIC50~1 µM3 daysInhibition of cell proliferation[6][7][9]
Ba/F3 BCR-ABL1 (murine)Cell ViabilityIC50~1 µM3 daysInhibition of cell proliferation[6][7][9]
Ba/F3 parentalCell Viability-Not specifiedNot specifiedNo toxicity observed[3][5]
Ba/F3 BCR-ABL1 T315I+F486SCell ViabilityIC504.49 µM48 hoursGrowth inhibition effect[9][10]
Primary CML CD34+ cellsCell Viability / Apoptosis-Not specifiedNot specifiedReduced viability and increased apoptosis[1][6][8][11]
Healthy Donor CD34+ cellsCell Viability / Apoptosis-Identical to CML cellsNot specifiedNo effect on viability[1][6][8][11]
Primary CML stem cells (CD34+CD38-)Protein Degradation / Cell Viability-Not specifiedNot specifiedDegraded BCR-ABL1 and reduced cell viability[1][6][8]
K562Protein Degradation-5 µM8 hoursRapid proteasomal degradation of BCR-ABL1[5]
Ba/F3 BCR-ABL1Protein Degradation-Dose- and time-dependent-Induced degradation of BCR-ABL1 and c-ABL[6]
In Vivo Animal Model Data
Animal ModelCell LineThis compound DosageOutcomeReference
CML mouse modelBa/F3-MIG-p210 BCR::ABL1 T315I+F486S5 mg/kg; i.p. every two days for 10 daysNo significant improvement in prognosis as a single agent. Improved outcomes when combined with dasatinib.[2][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay
  • Objective: To determine the effect of this compound on the proliferation of CML cells.

  • Procedure:

    • Cell lines (e.g., K562, Ba/F3) or primary patient samples are seeded in 96-well plates.

    • Cells are exposed to a dose range of this compound (e.g., 0.001-100 µM).[5][9]

    • Plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[2][5]

    • Cell proliferation is assessed using a quantitative assay such as CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or a CCK8 assay.[5][10]

    • Absorbance is measured, and IC50 values are calculated.

Immunoblotting for Protein Degradation
  • Objective: To visualize and quantify the degradation of BCR-ABL1 and downstream signaling proteins.

  • Procedure:

    • CML cells are treated with this compound at various concentrations and for different durations.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific for BCR-ABL1, pSTAT5, total STAT5, and a loading control (e.g., GAPDH, β-actin).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate, and protein bands are visualized and quantified by densitometry.

Apoptosis Assay
  • Objective: To measure the induction of apoptosis in CML cells following treatment with this compound.

  • Procedure:

    • Cells are treated with this compound or a vehicle control.

    • Apoptosis is assessed using methods such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

    • The Guava Nexin assay can be used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Reverse Phase Protein Array (RPPA)
  • Objective: To perform a broad analysis of changes in protein levels and phosphorylation states.

  • Procedure:

    • K562 cells are treated with DMSO (control) or this compound (e.g., 5 µM) for a specified time (e.g., 8 hours).[5]

    • Cells are washed with PBS and lysed in RPPA lysis buffer.[5]

    • The protein lysates are printed onto nitrocellulose-coated slides, and each slide is incubated with a specific primary antibody, followed by a detection-reagent-conjugated secondary antibody.

    • Signal intensity is measured to quantify the levels of various proteins and phosphoproteins.

Experimental_Workflow cluster_2 Preclinical Evaluation of this compound start Start: CML Cell Models (Cell Lines, Primary Cells) treatment Treatment with this compound (Dose-response & Time-course) start->treatment invivo In Vivo Studies (CML Mouse Model) start->invivo viability Cell Viability Assay (e.g., MTS/CCK8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis protein_analysis Protein Analysis treatment->protein_analysis end Data Analysis & Conclusion viability->end apoptosis->end immunoblot Immunoblotting (BCR-ABL1, pSTAT5) protein_analysis->immunoblot rppa RPPA (Broad signaling profile) protein_analysis->rppa immunoblot->end rppa->end invivo->end

References

GMB-475 for Targeted Degradation of BCR-ABL1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chimeric oncoprotein BCR-ABL1 is the hallmark of chronic myeloid leukemia (CML). While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance and persistence of leukemic stem cells remain. GMB-475, a Proteolysis Targeting Chimera (PROTAC), offers a novel therapeutic strategy by inducing the targeted degradation of the BCR-ABL1 protein. This document provides an in-depth technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Introduction

This compound is a heterobifunctional molecule designed to specifically eliminate the BCR-ABL1 protein. It consists of a ligand that binds to the myristoyl pocket of the ABL1 kinase domain, a linker, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By simultaneously engaging both BCR-ABL1 and VHL, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the oncoprotein, thereby removing it from the cell.[2] This approach not only inhibits the kinase activity of BCR-ABL1 but also eliminates its scaffolding functions, offering a potential advantage over traditional kinase inhibitors.

Mechanism of Action

This compound operates through the ubiquitin-proteasome system to induce the degradation of BCR-ABL1. The process can be summarized in the following steps:

  • Ternary Complex Formation: this compound binds to both the BCR-ABL1 protein and the VHL E3 ubiquitin ligase, forming a ternary complex.[1]

  • Ubiquitination: Within this complex, the VHL ligase facilitates the transfer of ubiquitin molecules to the BCR-ABL1 protein.

  • Proteasomal Degradation: The poly-ubiquitinated BCR-ABL1 is then recognized and degraded by the 26S proteasome.[1]

  • Catalytic Cycle: this compound is released after degradation and can engage another BCR-ABL1 protein, enabling a catalytic mode of action.

This mechanism leads to the suppression of downstream signaling pathways crucial for CML cell survival and proliferation, including the JAK-STAT and AKT pathways.[1]

GMB_475_Mechanism cluster_0 Cellular Environment This compound This compound Ternary_Complex Ternary Complex (this compound + BCR-ABL1 + VHL) This compound->Ternary_Complex BCR-ABL1 BCR-ABL1 Oncoprotein BCR-ABL1->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_BCR_ABL1 Ubiquitinated BCR-ABL1 Ternary_Complex->Ub_BCR_ABL1 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BCR_ABL1->Proteasome Recognition Proteasome->this compound Release & Recycling Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Mechanism of this compound-mediated BCR-ABL1 degradation.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various CML cell lines and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound in CML Cell Lines
Cell LineBCR-ABL1 StatusAssayEndpointValueReference
K562Wild-typeCell ViabilityIC50 (3 days)~1 µM
Ba/F3Wild-typeCell ViabilityIC50 (3 days)~1 µM
Ba/F3-MIG-p210T315I + F486SCell ViabilityIC50 (48 hours)4.49 µM
Table 2: In Vivo Efficacy of this compound in a CML Mouse Model
Animal ModelTreatmentDosing ScheduleOutcomeReference
Balb/c mice with Ba/F3-MIG-p210-Luc cellsThis compound (5 mg/kg)Intraperitoneal, every 2 days for 10 daysTrend of reduced tumor burden and prolonged survival
Balb/c mice with Ba/F3-MIG-p210-Luc cells (T315I+F486S)This compound (5 mg/kg) + DasatinibIntraperitoneal, every 2 days for 10 daysSynergistic inhibition of tumor growth

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CCK-8)

This protocol is adapted for determining the effect of this compound on the viability of CML cell lines.

Materials:

  • CML cell lines (e.g., K562, Ba/F3)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium and add 10 µL to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blotting for BCR-ABL1 Degradation

This protocol outlines the detection of BCR-ABL1 protein levels following this compound treatment.

Materials:

  • CML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BCR, anti-c-Abl, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for the desired time.

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis in CML cells treated with this compound using flow cytometry.

Materials:

  • CML cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathway and Experimental Workflow Diagrams

BCR_ABL1_Signaling cluster_1 BCR-ABL1 Downstream Signaling BCR_ABL1 BCR-ABL1 JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT AKT PI3K/AKT Pathway BCR_ABL1->AKT RAS_MAPK RAS/MAPK Pathway BCR_ABL1->RAS_MAPK Proliferation Proliferation JAK_STAT->Proliferation Survival Survival AKT->Survival RAS_MAPK->Proliferation GMB_475 This compound GMB_475->BCR_ABL1 Degrades

BCR-ABL1 downstream signaling pathways inhibited by this compound.

Experimental_Workflow cluster_2 Preclinical Evaluation of this compound In_Vitro In Vitro Studies Cell_Culture CML Cell Lines (K562, Ba/F3) In_Vitro->Cell_Culture Treatment This compound Treatment (Dose-response, Time-course) Cell_Culture->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability Degradation Western Blot (BCR-ABL1 levels) Treatment->Degradation Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis In_Vivo In Vivo Studies Animal_Model CML Mouse Model (Xenograft) In_Vivo->Animal_Model Dosing This compound Administration Animal_Model->Dosing Analysis Tumor Burden Analysis Survival Analysis Dosing->Analysis

Experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a promising therapeutic agent for CML by effectively inducing the degradation of the BCR-ABL1 oncoprotein. Its distinct mechanism of action offers the potential to overcome resistance to conventional TKIs and target CML stem cells. The data presented in this guide support its further investigation as a novel treatment modality for CML. The provided experimental protocols offer a framework for researchers to further explore the activity and potential of this compound and other targeted protein degraders.

References

GMB-475: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GMB-475 is a potent and specific degrader of the BCR-ABL1 fusion protein, the primary driver of chronic myeloid leukemia (CML). Developed by researchers at Yale University, this compound is a Proteolysis Targeting Chimera (PROTAC) that leverages the ubiquitin-proteasome system to induce the degradation of BCR-ABL1. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data. Its preclinical development status is ongoing, with promising results in cellular and animal models of CML, including those with resistance to conventional tyrosine kinase inhibitors (TKIs).

Introduction

Chronic myeloid leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis. While TKIs have revolutionized the treatment of CML, drug resistance, often mediated by point mutations in the ABL1 kinase domain, and the persistence of leukemic stem cells remain significant clinical challenges.

This compound was designed to overcome these limitations by employing a novel mechanism of action. As a PROTAC, this compound is a heterobifunctional molecule that simultaneously binds to the BCR-ABL1 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BCR-ABL1, marking it for degradation by the proteasome. This degradation-based approach offers several potential advantages over inhibition, including activity against mutated, resistant forms of the target protein and the potential for more durable responses.

Discovery and Mechanism of Action

This compound is a PROTAC that consists of three key components: a ligand that binds to the myristoyl pocket of the ABL1 portion of the BCR-ABL1 fusion protein, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two elements.[1] By recruiting VHL to BCR-ABL1, this compound facilitates the transfer of ubiquitin to the oncoprotein, leading to its degradation by the 26S proteasome.[1] This event-driven mechanism allows a single molecule of this compound to catalytically induce the degradation of multiple BCR-ABL1 proteins.

The following diagram illustrates the mechanism of action of this compound:

GMB475_Mechanism Mechanism of Action of this compound GMB475 This compound Ternary_Complex Ternary Complex (this compound + BCR-ABL1 + VHL) GMB475->Ternary_Complex Binds BCR_ABL1 BCR-ABL1 BCR_ABL1->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of BCR-ABL1 Proteasome->Degradation Apoptosis Cellular Apoptosis Degradation->Apoptosis Leads to

Mechanism of Action of this compound

Preclinical Efficacy

The preclinical development of this compound has demonstrated its potent anti-leukemic activity in a variety of in vitro and in vivo models of CML.

In Vitro Studies

This compound has been shown to induce the degradation of BCR-ABL1 and inhibit the proliferation of CML cell lines.

Table 1: In Vitro Activity of this compound

Cell LineBCR-ABL1 StatusAssayEndpointValueReference
K562Wild-typeCell ViabilityIC50~1 µM
Ba/F3Wild-typeCell ViabilityIC50~1 µM
Ba/F3-MIG-p210T315I + F486S mutationsCell ViabilityIC504.49 µM
K562Wild-typeProtein DegradationDC50~0.5 µM
In Vivo Studies

The efficacy of this compound has also been evaluated in a murine model of CML.

Table 2: In Vivo Activity of this compound

Animal ModelTreatmentDosage and ScheduleOutcomeReference
Balb/c mice with Ba/F3-MG-p210-Luc cellsThis compound5 mg/kg, i.p., every 2 days for 10 daysTrend of reduced tumor burden and prolonged survival

Furthermore, studies have shown that this compound can act synergistically with the TKI dasatinib (B193332) to inhibit the growth of CML cells, suggesting a potential combination therapy strategy.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Lines and Culture
  • K562 cells: Human CML cell line, maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052).

  • Ba/F3 cells: Murine pro-B cell line, maintained in RPMI-1640 medium with 10% FBS, 1% penicillin-streptomycin, and 10 ng/mL murine interleukin-3 (IL-3).

  • Ba/F3-BCR-ABL1 mutant cells: Generated by retroviral transduction of Ba/F3 cells with vectors encoding various BCR-ABL1 mutants. Transduced cells are selected and maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin (IL-3 is withdrawn to select for BCR-ABL1-dependent growth).

Cell Viability Assay (CCK8 Assay)

The Cell Counting Kit-8 (CCK8) assay was used to determine the effect of this compound on cell proliferation.

CCK8_Workflow Cell Viability (CCK8) Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_CCK8 Add CCK8 reagent Incubate2->Add_CCK8 Incubate3 Incubate (1-4h) Add_CCK8->Incubate3 Measure Measure absorbance at 450 nm Incubate3->Measure

Cell Viability (CCK8) Assay Workflow
  • Seed cells (e.g., K562, Ba/F3) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Treat the cells with various concentrations of this compound.

  • Incubate for an additional 48 to 72 hours.

  • Add 10 µL of CCK8 solution to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 values using appropriate software.

Apoptosis Assay (Guava Nexin Assay)

Apoptosis was assessed using the Guava Nexin assay, which utilizes Annexin V-PE and 7-AAD staining to differentiate between viable, early apoptotic, and late apoptotic/dead cells.

  • Treat cells with this compound for the desired time.

  • Harvest approximately 1 x 10^5 cells by centrifugation.

  • Wash the cells with 1X PBS.

  • Resuspend the cells in 100 µL of Guava Nexin reagent.

  • Incubate at room temperature for 20 minutes in the dark.

  • Analyze the cells by flow cytometry.

Immunoblotting

Western blotting was used to detect the levels of BCR-ABL1 and phosphorylated STAT5 (p-STAT5), a downstream signaling molecule.

Immunoblotting_Workflow Immunoblotting Workflow Start Cell Lysis Quantification Protein Quantification (BCA Assay) Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-BCR-ABL1, anti-pSTAT5) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Immunoblotting Workflow
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-15% Tris-glycine gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-BCR-ABL1, anti-p-STAT5) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Chronic Myeloid Leukemia Model

A CML mouse model was established to evaluate the in vivo efficacy of this compound.

  • Cell Line: Use Ba/F3-MG-p210-Luc cells, which express luciferase for in vivo imaging.

  • Animal Strain: Use 8-week-old female Balb/c mice.

  • Cell Injection: Inject 0.2 x 10^6 Ba/F3-MG-p210-Luc cells in 200 µL of PBS into the tail vein of each mouse.

  • Treatment: Begin treatment with this compound (5 mg/kg, intraperitoneally) once every two days for a total of 10 days.

  • Monitoring: Monitor tumor burden using bioluminescence imaging and record animal survival.

Future Directions

The preclinical data for this compound are promising, demonstrating its potential as a novel therapeutic for CML, particularly in the context of TKI resistance. Future studies will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, evaluating its efficacy in patient-derived xenograft models, and further investigating its potential in combination with other anti-leukemic agents. The continued development of this compound and other BCR-ABL1 degraders holds the potential to significantly improve outcomes for patients with CML.

References

GMB-475: A PROTAC-Mediated Approach to Overcoming Resistance in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GMB-475 is a potent, investigational proteolysis-targeting chimera (PROTAC) designed to address the challenges of drug resistance in leukemia, particularly Chronic Myeloid Leukemia (CML). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation. By inducing the targeted degradation of the BCR-ABL1 oncoprotein, this compound offers a promising therapeutic strategy for patients who have developed resistance to conventional tyrosine kinase inhibitors (TKIs). This document is intended to serve as a core resource for researchers, scientists, and drug development professionals in the field of oncology and targeted protein degradation.

Introduction to this compound and PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs facilitate their complete removal. A PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] This tripartite structure enables the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.

This compound is a PROTAC specifically designed to target the BCR-ABL1 fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[2] It is composed of an allosteric inhibitor of ABL1, a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, and an optimized linker.[2][3] By targeting BCR-ABL1 for degradation, this compound has the potential to overcome resistance mechanisms that render traditional TKIs ineffective, such as point mutations in the ABL1 kinase domain.[3]

Mechanism of Action of this compound

The mechanism of this compound-mediated degradation of BCR-ABL1 involves a series of orchestrated molecular events, as depicted in the signaling pathway diagram below.

GMB_475_Mechanism cluster_PROTAC This compound PROTAC cluster_Cellular_Machinery Cellular Machinery GMB475 This compound GMB475->GMB475 VHL_ligand VHL Ligand GMB475->VHL_ligand Linker Linker GMB475->Linker ABL1_ligand BCR-ABL1 Ligand (GNF-5) GMB475->ABL1_ligand Ternary_Complex Ternary Complex (this compound : VHL : BCR-ABL1) GMB475->Ternary_Complex Binds to VHL & BCR-ABL1 VHL VHL E3 Ligase VHL->Ternary_Complex BCR_ABL1 BCR-ABL1 Oncoprotein BCR_ABL1->Ternary_Complex Proteasome Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades Ub Ubiquitin Ub_BCR_ABL1 Ubiquitinated BCR-ABL1 Ub->Ub_BCR_ABL1 Ternary_Complex->Ub_BCR_ABL1 Ubiquitination Ub_BCR_ABL1->Proteasome Targeted for Degradation

Caption: Mechanism of this compound action.

This compound initiates its action by simultaneously binding to the neosubstrate, the BCR-ABL1 oncoprotein, and the VHL E3 ubiquitin ligase. This binding event brings the two proteins into close proximity, forming a ternary complex.[1] Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BCR-ABL1 protein. The poly-ubiquitinated BCR-ABL1 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. A key feature of PROTACs like this compound is their catalytic nature; after inducing the degradation of one target protein molecule, the PROTAC is released and can engage another target molecule, allowing for sustained protein degradation at sub-stoichiometric concentrations.[3]

Preclinical Data for this compound in Leukemia Models

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of CML. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound in CML Cell Lines
Cell LineBCR-ABL1 Mutation StatusIC50 (µM)Assay DurationReference
K562Wild-Type~13 days[4]
Ba/F3-p210Wild-Type~13 days[4]
Ba/F3-MIG-p210T315I + F486S4.4948 hours[3]
Ba/F3-MIG-p210T315I3.6948 hours[3]
Ba/F3-MIG-p210T315I + E255KNot specified48 hours[3]
Ba/F3-MIG-p210T315I + L387MNot specified48 hours[3]
Table 2: In Vivo Efficacy of this compound in a CML Mouse Model
Mouse ModelTreatmentDosing ScheduleOutcomeReference
Balb/c mice with Ba/F3-MIG-p210-Luc cellsThis compound (5 mg/kg)Intraperitoneal injection every 2 days for 10 daysTrend of reduced tumor burden and prolonged survival (not statistically significant)

Key Signaling Pathways Affected by this compound

The BCR-ABL1 oncoprotein drives leukemogenesis through the constitutive activation of several downstream signaling pathways, including the JAK-STAT pathway. This compound-mediated degradation of BCR-ABL1 leads to the downregulation of these critical survival pathways.

BCR_ABL1_Signaling BCR_ABL1 BCR-ABL1 JAK2 JAK2 BCR_ABL1->JAK2 Degradation Degradation BCR_ABL1->Degradation p_JAK2 p-JAK2 JAK2->p_JAK2 Phosphorylation STAT5 STAT5 p_JAK2->STAT5 STAT3 STAT3 p_JAK2->STAT3 p_STAT5 p-STAT5 STAT5->p_STAT5 Phosphorylation MYC MYC p_STAT5->MYC Bcl2 Bcl-2 p_STAT5->Bcl2 p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation p_STAT3->MYC Proliferation Cell Proliferation & Survival MYC->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition GMB475 This compound GMB475->BCR_ABL1 Induces Degradation->JAK2 Inhibits

Caption: BCR-ABL1 and the JAK-STAT signaling pathway.

Studies have shown that treatment with this compound leads to a significant decrease in the protein levels of key components of the JAK-STAT pathway, including JAK2, p-JAK2, STAT3, STAT5, and p-STAT5a, as well as downstream targets like MYC and Bcl2.[3] This disruption of pro-survival signaling contributes to the observed inhibition of proliferation and induction of apoptosis in CML cells.[3]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (CCK8)
  • Cell Seeding: Leukemia cell lines (e.g., K562, Ba/F3-p210) are seeded in 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of culture medium.[3]

  • Drug Treatment: Cells are treated with various concentrations of this compound (e.g., 0-5 µM) and incubated for 24 to 72 hours at 37°C in a 5% CO2 incubator.[3][4]

  • CCK8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK8) solution is added to each well.

  • Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Cells are treated with this compound at the desired concentrations for the specified duration (e.g., 48 hours).

  • Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) according to the manufacturer's protocol.[3]

  • Incubation: The stained cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The samples are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (Annexin V and 7-AAD/PI-positive) cells.

Western Blot Analysis
  • Cell Lysis: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., BCR-ABL1, c-ABL, STAT5, p-STAT5, JAK2, p-JAK2, STAT3, MYC, Bcl2, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo CML Mouse Model
  • Cell Line Preparation: Ba/F3-MIG-p210 cells are engineered to express luciferase for in vivo imaging.[3]

  • Mouse Irradiation and Cell Injection: Eight-week-old Balb/c mice are irradiated, and then 3 x 10^5 luciferase-expressing Ba/F3-MIG-p210-Luc cells are injected via the tail vein.

  • Drug Administration: Seventy-two hours post-injection, mice are treated with this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal injection every two days for a specified period (e.g., 10 days).

  • Tumor Burden Monitoring: Tumor burden is monitored using bioluminescence imaging at regular intervals.

  • Survival Analysis: The survival of the mice in each treatment group is recorded, and Kaplan-Meier survival curves are generated.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating a PROTAC like this compound and the logical relationship of its components.

Experimental_Workflow start Start in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability (CCK8) in_vitro->cell_viability apoptosis Apoptosis Assay (Flow Cytometry) in_vitro->apoptosis western_blot Western Blot (Protein Degradation) in_vitro->western_blot in_vivo In Vivo Studies cell_viability->in_vivo apoptosis->in_vivo western_blot->in_vivo mouse_model CML Mouse Model in_vivo->mouse_model efficacy Efficacy Assessment (Tumor Burden, Survival) mouse_model->efficacy end End efficacy->end

Caption: Preclinical evaluation workflow for this compound.

Logical_Relationship GMB475 This compound (PROTAC) Warhead Warhead (Binds BCR-ABL1) GMB475->Warhead Linker Linker (Connects Ligands) GMB475->Linker E3_Ligand E3 Ligase Ligand (Recruits VHL) GMB475->E3_Ligand Ternary_Complex Ternary Complex Formation Warhead->Ternary_Complex E3_Ligand->Ternary_Complex Ubiquitination BCR-ABL1 Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Therapeutic_Effect Therapeutic Effect (Anti-Leukemia) Degradation->Therapeutic_Effect

Caption: Logical relationship of this compound components and action.

Conclusion

This compound represents a promising new approach for the treatment of leukemia, particularly for patients with TKI-resistant CML. Its ability to induce the degradation of the BCR-ABL1 oncoprotein through the PROTAC mechanism offers a distinct advantage over traditional kinase inhibitors. The preclinical data summarized in this guide demonstrate the potential of this compound to inhibit the proliferation of leukemia cells, induce apoptosis, and overcome resistance mutations. Further investigation into the clinical efficacy and safety of this compound is warranted to fully realize its therapeutic potential. This technical guide provides a foundational resource for the scientific community to understand and build upon the current knowledge of this innovative therapeutic agent.

References

GMB-475: A PROTAC-Mediated Approach to BCR-ABL1 Degradation for Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GMB-475 is a potent and specific heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the BCR-ABL1 fusion protein, a key driver of Chronic Myeloid Leukemia (CML). This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details the mechanism of action, involving the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BCR-ABL1 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This guide also includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways and experimental workflows.

Chemical Structure and Properties

This compound is a synthetic molecule composed of three key components: a ligand that binds to the BCR-ABL1 protein, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (2S)-1-((R)-3,3-dimethyl-2-(2-(2-(4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenoxy)ethoxy)acetamido)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide[2]
CAS Number 2490599-18-1[2]
Molecular Formula C43H46F3N7O7S[2]
Molecular Weight 861.94 g/mol [2]
Appearance Solid powder[2]
Purity >98%[2]
Solubility Soluble in DMSO[3]
Storage Store at -20°C for long-term storage.[2]

Mechanism of Action

This compound functions as a PROTAC to induce the targeted degradation of the BCR-ABL1 oncoprotein.[4] The BCR-ABL1 binding moiety of this compound allosterically targets the myristoyl pocket of the ABL1 kinase domain.[4][5] Simultaneously, the VHL ligand part of this compound recruits the VHL E3 ubiquitin ligase. This proximity, induced by the formation of a ternary complex between BCR-ABL1, this compound, and VHL, facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the BCR-ABL1 protein.[2] The resulting polyubiquitinated BCR-ABL1 is then recognized and degraded by the 26S proteasome.[4] This degradation leads to the inhibition of downstream signaling pathways, primarily the JAK-STAT pathway, which is crucial for the proliferation and survival of CML cells.[1][4]

GMB475_Mechanism_of_Action GMB475 This compound Ternary_Complex Ternary Complex (BCR-ABL1 - this compound - VHL) GMB475->Ternary_Complex BCR_ABL1 BCR-ABL1 BCR_ABL1->Ternary_Complex JAK_STAT JAK-STAT Pathway BCR_ABL1->JAK_STAT Activates VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_BCR_ABL1 Polyubiquitinated BCR-ABL1 Ternary_Complex->PolyUb_BCR_ABL1 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_BCR_ABL1->Proteasome PolyUb_BCR_ABL1->JAK_STAT Inhibition Degradation Degraded BCR-ABL1 (Amino Acids) Proteasome->Degradation Proliferation Cell Proliferation & Survival JAK_STAT->Proliferation JAK_STAT_Signaling_Pathway cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 JAK2 JAK2 BCR_ABL1->JAK2 Activates GMB475 This compound GMB475->BCR_ABL1 Degrades pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT5 STAT5 pJAK2->STAT5 Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization Nucleus Nucleus pSTAT5_dimer->Nucleus Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) pSTAT5_dimer->Gene_Transcription Promotes Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation CCK8_Workflow Start Start Seed_Cells Seed CML cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_GMB475 Treat cells with serial dilutions of this compound Incubate_24h->Treat_GMB475 Incubate_48_72h Incubate 48-72h Treat_GMB475->Incubate_48_72h Add_CCK8 Add CCK-8 reagent Incubate_48_72h->Add_CCK8 Incubate_1_4h Incubate 1-4h Add_CCK8->Incubate_1_4h Measure_Absorbance Measure absorbance at 450 nm Incubate_1_4h->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

The Role of the Von Hippel-Lindau E3 Ligase in the Activity of GMB-475: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GMB-475 is a potent and specific heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the oncogenic BCR-ABL1 fusion protein, a hallmark of chronic myeloid leukemia (CML). This document provides an in-depth technical overview of the critical role the von Hippel-Lindau (VHL) E3 ubiquitin ligase plays in the mechanism of action of this compound. We will explore the molecular architecture of this compound, its engagement with the VHL E3 ligase complex, and the subsequent ubiquitination and proteasomal degradation of BCR-ABL1. This guide consolidates quantitative data on this compound's activity, details key experimental methodologies, and provides visual representations of the underlying biological processes to facilitate a comprehensive understanding for researchers in oncology and drug development.

Introduction to this compound and the PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that co-opts the cell's natural protein disposal system to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate their complete removal. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1]

This compound is a PROTAC specifically designed to target the BCR-ABL1 oncoprotein.[2][3] It is composed of an allosteric inhibitor that binds to the myristoyl pocket of the ABL1 kinase domain, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a flexible linker.[2][4] By simultaneously binding to both BCR-ABL1 and VHL, this compound forms a ternary complex that brings the E3 ligase in close proximity to the oncoprotein.[4] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BCR-ABL1, marking it for degradation by the 26S proteasome.[2][3]

The Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase Complex

The VHL protein is the substrate-recognition component of a Cullin-RING E3 ubiquitin ligase complex. This multi-subunit complex is essential for cellular oxygen sensing and is a key regulator of protein homeostasis. The core components of the VHL E3 ligase complex include:

  • VHL: The substrate receptor protein.

  • Elongin B and Elongin C: Adaptor proteins that stabilize the complex.

  • Cullin 2 (CUL2): A scaffold protein that brings the components together.

  • RBX1 (Ring-Box Protein 1): A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme.

This compound hijacks this cellular machinery by binding to VHL, effectively reprogramming it to recognize BCR-ABL1 as a substrate for ubiquitination.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its activity.

Cell LineBCR-ABL1 MutationIC50 (µM)Reference(s)
K562Wild-type~1[2]
Ba/F3Wild-type~1[2]
Ba/F3-MIG-p210T315I + F486S4.49[2]

Table 1: In Vitro Cell Viability - IC50 Values of this compound in CML Cell Lines.

Cell LineParameterValueIncubation TimeReference(s)
K562DC50 (BCR-ABL1 degradation)~0.518 hours

Table 2: In Vitro Protein Degradation - DC50 Value of this compound.

Animal ModelDosing RegimenOutcomeReference(s)
CML Mouse Model (Ba/F3-MIG-p210-Luc cells)5 mg/kg, intraperitoneally, every 2 days for 10 daysTrend of reduced tumor burden and prolonged survival[2][4]

Table 3: In Vivo Efficacy of this compound.

Visualizing the Mechanism of Action and Signaling Pathways

To illustrate the intricate processes involved in this compound's activity, the following diagrams have been generated using the DOT language.

GMB475_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation GMB475 This compound BCR_ABL1 BCR-ABL1 (Target Protein) GMB475->BCR_ABL1 Binds to myristoyl pocket VHL VHL E3 Ligase GMB475->VHL Recruits BCR_ABL1_Ub Polyubiquitinated BCR-ABL1 VHL->BCR_ABL1 Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->VHL Binds to RBX1 subunit Proteasome 26S Proteasome Degraded_Products Degraded Peptides Proteasome->Degraded_Products BCR_ABL1_Ub->Proteasome Recognition & Degradation

Caption: this compound mediated degradation of BCR-ABL1.

BCR_ABL1_Signaling cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL1 BCR-ABL1 JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT PI3K_AKT PI3K/AKT Pathway BCR_ABL1->PI3K_AKT RAS_MAPK RAS/MAPK Pathway BCR_ABL1->RAS_MAPK Proliferation Cell Proliferation & Survival JAK_STAT->Proliferation PI3K_AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition RAS_MAPK->Proliferation GMB475 This compound Degradation Degradation GMB475->Degradation Degradation->BCR_ABL1

Caption: Inhibition of BCR-ABL1 signaling by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture CML Cell Lines (K562, Ba/F3) Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability Western_Blot Western Blot (BCR-ABL1, pSTAT5) Treatment->Western_Blot Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Mouse_Model Establish CML Mouse Model Drug_Admin Administer this compound (i.p. injection) Mouse_Model->Drug_Admin Monitoring Monitor Tumor Burden & Survival Drug_Admin->Monitoring

Caption: Experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Culture CML cell lines (e.g., K562, Ba/F3) in appropriate media.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add 10 µL of the diluted this compound to the respective wells. Include vehicle-only controls.

    • Incubate for 48-72 hours.

  • CCK-8 Reagent Addition and Measurement:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression.

Western Blot for BCR-ABL1 Degradation

This protocol outlines the detection of BCR-ABL1 protein levels following this compound treatment.

  • Sample Preparation:

    • Seed CML cells and treat with various concentrations of this compound for a specified time (e.g., 18 hours).

    • Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BCR-ABL1 (and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities to determine the extent of protein degradation.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in CML cells treated with this compound using flow cytometry.

  • Cell Treatment and Harvesting:

    • Treat CML cells with this compound at the desired concentration and time point.

    • Harvest 1-5 x 10^5 cells by centrifugation.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use appropriate compensation controls for FITC and PI.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative).

Conclusion

This compound exemplifies the power of PROTAC technology in targeting historically challenging oncoproteins like BCR-ABL1. The central role of the VHL E3 ubiquitin ligase in the mechanism of this compound highlights the potential of co-opting cellular machinery for therapeutic benefit. By facilitating the ubiquitination and subsequent proteasomal degradation of BCR-ABL1, this compound not only inhibits the kinase activity but also eliminates the protein scaffold, offering a promising strategy to overcome drug resistance and improve outcomes for CML patients. The data and protocols presented in this guide provide a comprehensive resource for researchers working to further understand and develop this innovative class of therapeutics.

References

GMB-475: An In-Depth Technical Guide to its Effect on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GMB-475 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the BCR-ABL1 fusion protein, a key driver of chronic myeloid leukemia (CML). By hijacking the ubiquitin-proteasome system, this compound offers a novel therapeutic strategy, particularly in the context of resistance to conventional tyrosine kinase inhibitors (TKIs). This technical guide provides a comprehensive overview of the mechanism of action of this compound and its impact on critical downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Chronic myeloid leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL1 fusion gene. The resulting oncoprotein, BCR-ABL1, is a constitutively active tyrosine kinase that drives aberrant cell proliferation and survival through the activation of multiple downstream signaling pathways. While TKIs have revolutionized the treatment of CML, the emergence of resistance, often due to mutations in the ABL1 kinase domain, remains a significant clinical challenge.

This compound represents a paradigm shift in targeting BCR-ABL1. As a PROTAC, it is a heterobifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the myristoyl pocket of the ABL1 portion of the BCR-ABL1 protein. This ternary complex formation leads to the polyubiquitination of BCR-ABL1 and its subsequent degradation by the proteasome.[1][2][3][4] This degradation-based mechanism offers the potential to overcome TKI resistance and eradicate persistent leukemic stem cells.[2]

Mechanism of Action

The mechanism of this compound involves the recruitment of the cellular ubiquitin-proteasome machinery to the BCR-ABL1 oncoprotein.

GMB_475_Mechanism cluster_0 This compound Action GMB475 This compound Ternary_Complex Ternary Complex (this compound + VHL + BCR-ABL1) GMB475->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruits BCR_ABL1 BCR-ABL1 BCR_ABL1->Ternary_Complex Binds Ubiquitination Polyubiquitination of BCR-ABL1 Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation BCR-ABL1 Degradation Proteasome->Degradation Mediates

Figure 1: Mechanism of this compound-mediated BCR-ABL1 degradation.

Effect on Downstream Signaling Pathways

The degradation of BCR-ABL1 by this compound leads to the attenuation of its downstream signaling cascades, which are crucial for the survival and proliferation of CML cells.

JAK/STAT Pathway

The JAK/STAT pathway is a critical downstream effector of BCR-ABL1. This compound has been shown to significantly inhibit this pathway. Treatment of CML cells with this compound, particularly in combination with the TKI dasatinib (B193332), leads to a marked reduction in the phosphorylation of JAK2 and STAT5a.[1] Furthermore, the expression levels of downstream targets of STAT signaling, including the proto-oncogene MYC and the anti-apoptotic protein Bcl2, are also downregulated.[1]

JAK_STAT_Pathway BCR_ABL1 BCR-ABL1 JAK2 JAK2 BCR_ABL1->JAK2 Activates GMB_475 This compound GMB_475->BCR_ABL1 Degrades p_JAK2 p-JAK2 JAK2->p_JAK2 Phosphorylation STAT5 STAT5 p_JAK2->STAT5 Phosphorylates STAT3 STAT3 p_JAK2->STAT3 Phosphorylates p_STAT5 p-STAT5 STAT5->p_STAT5 Nucleus Nucleus p_STAT5->Nucleus p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3->Nucleus MYC MYC Nucleus->MYC Transcription Bcl2 Bcl2 Nucleus->Bcl2 Transcription Proliferation Cell Proliferation & Survival MYC->Proliferation Bcl2->Proliferation

Figure 2: this compound inhibits the JAK/STAT signaling pathway.
PI3K/Akt Pathway

The PI3K/Akt pathway is another crucial signaling axis downstream of BCR-ABL1, playing a key role in cell survival and metabolism. Studies have indicated that the combination of this compound and dasatinib can synergistically downregulate the mRNA levels of key components of this pathway, including Akt and mTOR.[1] While direct evidence on the phosphorylation status of Akt at the protein level is still emerging, the degradation of the upstream activator BCR-ABL1 strongly suggests an inhibitory effect on this pathway.

PI3K_Akt_Pathway BCR_ABL1 BCR-ABL1 PI3K PI3K BCR_ABL1->PI3K Activates GMB_475 This compound GMB_475->BCR_ABL1 Degrades PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt Akt->p_Akt mTOR mTOR p_Akt->mTOR Activates Downstream Downstream Effectors (e.g., Bad, GSK3β) p_Akt->Downstream Phosphorylates Survival Cell Survival & Growth mTOR->Survival Downstream->Survival

Figure 3: Postulated effect of this compound on the PI3K/Akt pathway.
MAPK/ERK Pathway and Adaptor Proteins (SHP2, GAB2, SHC)

The MAPK/ERK pathway is a well-established downstream target of BCR-ABL1, regulating cell proliferation and differentiation. Adaptor proteins such as SHP2, GAB2, and SHC play a crucial role in linking BCR-ABL1 to the activation of the Ras/Raf/MEK/ERK cascade. While direct experimental data on the specific effects of this compound on the phosphorylation status of ERK, SHP2, GAB2, and SHC are not yet extensively published, it is highly probable that the degradation of BCR-ABL1 by this compound would lead to a significant reduction in the activation of these signaling molecules. Reverse phase protein array analysis has suggested differences in the levels of phosphorylated SHP2, GAB2, and SHC following BCR-ABL1 degradation. Further investigation is warranted to fully elucidate the impact of this compound on this intricate signaling network.

Quantitative Data

The efficacy of this compound has been quantified in various CML cell lines, demonstrating its potent anti-proliferative activity.

Cell LineThis compound IC50 (µM)Reference
K562 (human CML)~1[1]
Ba/F3 (murine pro-B, BCR-ABL1 transformed)~1[1]
Ba/F3-MIG-p210 (BCR::ABL1T315I+F486S)4.49[1]

Experimental Protocols

Western Blotting for Phosphorylated Proteins

This protocol is optimized for the detection of phosphorylated proteins in CML cell lysates.

Reagents:

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Sample Buffer: 4x Laemmli sample buffer (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Specific antibodies for total and phosphorylated forms of target proteins (e.g., p-JAK2, JAK2, p-STAT5, STAT5, p-Akt, Akt, p-ERK, ERK).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate.

Procedure:

  • Cell Lysis:

    • Treat CML cells with this compound at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • Sample Preparation:

    • Mix equal amounts of protein lysate with 4x Laemmli sample buffer.

    • Boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Run the gel and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add chemiluminescent substrate and visualize the bands using an imaging system.

Western_Blot_Workflow Start Cell Treatment & Lysis Quant Protein Quantification Start->Quant Prep Sample Preparation Quant->Prep Gel SDS-PAGE Prep->Gel Transfer Protein Transfer Gel->Transfer Block Blocking Transfer->Block Primary Primary Antibody Incubation Block->Primary Secondary Secondary Antibody Incubation Primary->Secondary Detect Detection Secondary->Detect

Figure 4: Western blotting experimental workflow.
Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Reagents:

  • CML cell lines (e.g., K562, Ba/F3).

  • Complete culture medium.

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

In Vivo CML Mouse Model

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • CML cells expressing luciferase (e.g., K562-luc).

  • This compound.

  • Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

  • Bioluminescence imaging system.

Procedure:

  • Tumor Cell Implantation:

    • Intravenously inject 1-5 x 10^6 luciferase-expressing CML cells into the tail vein of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor engraftment and growth by bioluminescence imaging.

  • Treatment:

    • Once the tumor burden is established, randomize mice into treatment and vehicle control groups.

    • Administer this compound (e.g., 5-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection according to the desired dosing schedule (e.g., every other day).

  • Efficacy Assessment:

    • Monitor tumor progression and response to treatment using bioluminescence imaging at regular intervals.

    • Monitor animal body weight and overall health.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice.

    • Collect tissues (e.g., bone marrow, spleen) for further analysis, such as western blotting or immunohistochemistry, to assess BCR-ABL1 levels and downstream signaling markers.

Conclusion

This compound is a promising therapeutic agent that effectively induces the degradation of the oncoprotein BCR-ABL1. Its mechanism of action leads to the potent inhibition of key downstream signaling pathways, including the JAK/STAT and likely the PI3K/Akt and MAPK/ERK pathways, ultimately resulting in the suppression of CML cell proliferation and survival. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and advance the development of novel degradation-based therapies for CML and other malignancies.

References

Methodological & Application

GMB-475 Experimental Protocols for K562 Cells: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed experimental protocols for studying the effects of GMB-475, a potent and specific BCR-ABL1 degrader, on the K562 chronic myeloid leukemia (CML) cell line. This compound is a Proteolysis Targeting Chimera (PROTAC) that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BCR-ABL1 fusion protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This targeted degradation inhibits downstream signaling pathways, such as the JAK-STAT pathway, and induces anti-proliferative and pro-apoptotic effects in K562 cells.[1][2][4] The following protocols are intended to guide researchers in investigating the mechanism of action and therapeutic potential of this compound in a laboratory setting.

Data Summary

The following table summarizes the quantitative data regarding the effect of this compound on K562 cells.

ParameterCell LineTreatment DurationValueReference
IC50 K5623 days~1 µM[2]

Signaling Pathway

This compound operates through a mechanism of targeted protein degradation. It acts as a molecular bridge, bringing the E3 ubiquitin ligase VHL into close proximity with the BCR-ABL1 oncoprotein. This induced proximity facilitates the transfer of ubiquitin molecules to BCR-ABL1, marking it for degradation by the 26S proteasome. The degradation of BCR-ABL1 disrupts downstream signaling cascades, including the phosphorylation of STAT5, which is critical for CML cell proliferation and survival.

GMB475_Pathway This compound Mechanism of Action GMB475 This compound Ternary_Complex Ternary Complex (this compound-BCR-ABL1-VHL) GMB475->Ternary_Complex Binds to BCR_ABL1 BCR-ABL1 BCR_ABL1->Ternary_Complex Recruited to STAT5 STAT5 BCR_ABL1->STAT5 Activates VHL VHL E3 Ligase VHL->Ternary_Complex Recruited to Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation BCR-ABL1 Degradation Proteasome->Degradation Mediates Degradation->STAT5 Inhibits Activation pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Promotes

Caption: this compound-mediated degradation of BCR-ABL1 and inhibition of downstream signaling.

Experimental Protocols

K562 Cell Culture

Objective: To maintain a healthy and viable culture of K562 suspension cells for downstream experiments.

Materials:

  • K562 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Protocol:

  • Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Pen-Strep.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Monitor cell density and maintain the culture between 1 x 10^5 and 8 x 10^5 cells/mL.

  • To passage the cells, centrifuge the cell suspension at 300 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium to the desired seeding density.

  • Perform cell viability checks using trypan blue exclusion before each experiment.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on K562 cell proliferation.

Materials:

  • K562 cells

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed K562 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.

  • Prepare a serial dilution of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 500 x g for 5 minutes and carefully aspirate the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

MTT_Workflow Cell Viability (MTT) Assay Workflow Seed_Cells Seed K562 cells (5x10^3 cells/well) Add_GMB475 Add this compound (0.01-100 µM) Seed_Cells->Add_GMB475 Incubate_72h Incubate for 72h Add_GMB475->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve formazan with DMSO Incubate_4h->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for determining the IC50 of this compound in K562 cells using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in K562 cells following treatment with this compound.

Materials:

  • K562 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed K562 cells in a 6-well plate at a density of 2 x 10^5 cells/mL.

  • Treat the cells with this compound at various concentrations (e.g., 0.5 µM, 1 µM, 2 µM) and a vehicle control for 48 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Objective: To assess the degradation of BCR-ABL1 and the inhibition of downstream signaling (p-STAT5) in K562 cells treated with this compound.

Materials:

  • K562 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BCR, anti-c-Abl, anti-STAT5, anti-p-STAT5, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed K562 cells and treat with this compound at desired concentrations and time points.

  • Harvest cells and lyse them in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.

  • Use GAPDH or β-actin as a loading control.

WesternBlot_Workflow Western Blot Analysis Workflow Cell_Treatment Treat K562 cells with this compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A streamlined workflow for Western blot analysis of this compound-treated K562 cells.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of K562 cells.

Materials:

  • K562 cells

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Seed K562 cells and treat with this compound at various concentrations for 24-48 hours.

  • Harvest cells by centrifugation and wash once with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

References

GMB-475: Application Notes and Protocols for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing GMB-475, a potent and selective BCR-ABL1 protein degrader, in cell viability assays. Detailed protocols for common assays are provided to ensure reproducible and accurate results in your research.

Introduction

This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target the BCR-ABL1 fusion protein, a key driver in Chronic Myeloid Leukemia (CML), for degradation by the cellular ubiquitin-proteasome system.[1][2] this compound consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that targets the myristoyl pocket of the ABL1 kinase domain.[3] This dual binding brings the E3 ligase into close proximity with the BCR-ABL1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] The degradation of BCR-ABL1 inhibits downstream signaling pathways, primarily the JAK-STAT pathway, which is crucial for the proliferation and survival of CML cells.[1][4]

Mechanism of Action

This compound operates through a catalytic mechanism, where a single molecule of this compound can induce the degradation of multiple BCR-ABL1 protein molecules. This leads to a sustained inhibition of downstream signaling, including the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), a key substrate of the BCR-ABL1 kinase.[2][5] The constitutive activation of the JAK-STAT pathway by BCR-ABL1 is a hallmark of CML, and its inhibition is a primary therapeutic strategy.[6] While BCR-ABL1 can activate STAT5 through both JAK2-dependent and independent mechanisms, this compound-mediated degradation of BCR-ABL1 effectively abrogates this signaling.[7][8][9]

GMB_475_Mechanism This compound Mechanism of Action cluster_0 PROTAC Action cluster_1 Ubiquitin-Proteasome System cluster_2 Downstream Signaling This compound This compound Ternary Complex This compound : BCR-ABL1 : VHL Ternary Complex This compound->Ternary Complex BCR-ABL1 BCR-ABL1 BCR-ABL1->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitination Poly-ubiquitination of BCR-ABL1 Ternary Complex->Ubiquitination E2 Ligase Proteasome Proteasome Ubiquitination->Proteasome Degradation BCR-ABL1 Degradation Proteasome->Degradation JAK2 JAK2 Degradation->JAK2 Inhibition STAT5 STAT5 Degradation->STAT5 Inhibition JAK2->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation BCR-ABL1_active Active BCR-ABL1 BCR-ABL1_active->JAK2 BCR-ABL1_active->STAT5 Direct Activation

This compound Mechanism of Action

Data Presentation: this compound In Vitro Efficacy

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cell lines. These values are crucial for determining the appropriate concentration range for cell viability experiments.

Cell LineBackgroundIC50 (µM)Assay DurationReference
K562Human CML, blast crisis~13 days[1][4]
Ba/F3Murine pro-B, BCR-ABL1 transformed~13 days[1][4]
Ba/F3-MIG-p210 (BCR::ABL1T315I+F486S)Murine pro-B, resistant mutant4.4948 hours[3][4]

Experimental Protocols

The following are detailed protocols for commonly used cell viability assays to assess the effect of this compound.

Cell Culture and Seeding
  • Cell Lines: K562 (human CML) and Ba/F3 (murine pro-B) cells expressing wild-type or mutant BCR-ABL1 are recommended.

  • Culture Medium: Use the appropriate culture medium and supplements (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin for K562; the same with the addition of IL-3 for parental Ba/F3 cells).

  • Seeding Density: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the experiment.

This compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C or -80°C.

  • Working Solutions: Prepare serial dilutions of this compound in the appropriate culture medium to achieve the desired final concentrations. The concentration range should bracket the expected IC50 value (e.g., 0.01 µM to 100 µM).[1][4]

  • Treatment: Add the prepared this compound working solutions to the appropriate wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

  • Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Viability Assays

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for the determination of the number of viable cells.

  • Reagent Preparation: Thaw the CCK-8 solution to room temperature.

  • Addition of CCK-8: After the incubation period with this compound, add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line and density.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

The CellTiter-Glo® assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, an indicator of metabolically active cells.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Plate Equilibration: After the incubation period with this compound, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.

  • Addition of Reagent: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on cell viability.

GMB_475_Workflow This compound Cell Viability Assay Workflow Cell_Culture 1. Cell Culture (e.g., K562, Ba/F3) Seeding 2. Seed Cells in 96-well plate Cell_Culture->Seeding Treatment 4. Treat Cells with this compound Seeding->Treatment Preparation 3. Prepare this compound Serial Dilutions Preparation->Treatment Incubation 5. Incubate (48-72 hours) Treatment->Incubation Assay 6. Perform Cell Viability Assay (CCK-8 or CellTiter-Glo) Incubation->Assay Measurement 7. Measure Signal (Absorbance or Luminescence) Assay->Measurement Analysis 8. Data Analysis (Calculate % Viability, IC50) Measurement->Analysis

This compound Cell Viability Assay Workflow

Logical Relationship of this compound Action

The following diagram illustrates the logical progression from the molecular action of this compound to the observed cellular outcome.

GMB_475_Logic Logical Flow of this compound Action PROTAC This compound (PROTAC) Ternary_Complex Forms Ternary Complex (BCR-ABL1, this compound, VHL) PROTAC->Ternary_Complex Ubiquitination BCR-ABL1 Ubiquitination Ternary_Complex->Ubiquitination Degradation BCR-ABL1 Degradation Ubiquitination->Degradation Signaling_Inhibition Inhibition of Downstream Signaling (p-STAT5) Degradation->Signaling_Inhibition Cell_Viability Decreased Cell Viability & Proliferation Signaling_Inhibition->Cell_Viability

Logical Flow of this compound Action

References

Application Notes and Protocols for Immunoblotting of GMB-475 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for performing immunoblotting analysis on cells treated with GMB-475, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the BCR-ABL1 fusion protein. This protocol is intended for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of this compound in relevant cell lines.

Introduction

This compound is a potent therapeutic agent that functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BCR-ABL1 oncoprotein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This targeted protein degradation has significant implications for chronic myeloid leukemia (CML), where the BCR-ABL1 fusion protein is a key driver of oncogenesis. This compound has been shown to inhibit the proliferation of CML cells and block downstream signaling pathways, most notably the JAK-STAT pathway through the inhibition of STAT5.[1][4] This immunoblotting protocol is designed to verify the degradation of BCR-ABL1 and assess the impact on downstream signaling molecules in this compound treated cells.

Experimental Protocols

This section outlines the detailed methodology for the treatment of cells with this compound and subsequent analysis by immunoblotting.

Cell Lines and Culture

Human K562 and murine Ba/F3 cell lines are commonly used models for studying CML and the effects of this compound.[1][4] Ba/F3 cells may require transfection to express the BCR-ABL1 fusion protein. Cells should be maintained in the recommended culture medium and conditions prior to treatment.

This compound Treatment

This compound is typically dissolved in DMSO to create a stock solution.[5] Treatment concentrations can range from 0.01 to 100 µM, with incubation times varying from a few hours to several days, depending on the experimental goals.[1] For instance, K562 cells can be treated with 5 µM this compound for 8 hours to observe protein degradation.[5]

Protein Extraction (Lysis)

  • After treatment, harvest the cells by centrifugation.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate).[6][7]

  • Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.

  • To ensure complete lysis and shear DNA, sonicate the lysate for 10-15 seconds.[6][7]

  • Heat the samples at 95-100°C for 5 minutes, then cool on ice.

  • Centrifuge the lysate for 5 minutes to pellet cell debris.

Protein Quantification

The protein concentration of the supernatant should be determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample during electrophoresis.

Immunoblotting Protocol

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins. Include a pre-stained protein ladder to monitor migration.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[6][7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.[7]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[7]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

Data Presentation

The following table summarizes the key quantitative parameters for the immunoblotting protocol.

ParameterRecommended ValueNotes
Cell Lines K562, Ba/F3 (with BCR-ABL1)Commonly used CML cell models.[1][4]
This compound Concentration 0.01 - 100 µMDose-dependent effects have been observed.[1]
Treatment Duration 8 hours - 3 daysTime-dependent effects have been observed.[1]
Protein Loading 20 - 30 µg per laneEnsure equal loading by protein quantification.
Primary Antibody Dilution As per manufacturer's datasheetTypically 1:1000 to 1:5000
Secondary Antibody Dilution As per manufacturer's datasheetTypically 1:2000 to 1:10000
Blocking Time 1 hourAt room temperature.
Primary Antibody Incubation OvernightAt 4°C.
Secondary Antibody Incubation 1 hourAt room temperature.

Mandatory Visualizations

This compound Mechanism of Action

GMB475_Mechanism cluster_cell Cell GMB475 This compound Ternary_Complex Ternary Complex (this compound + BCR-ABL1 + VHL) GMB475->Ternary_Complex BCR_ABL1 BCR-ABL1 BCR_ABL1->Ternary_Complex pSTAT5 p-STAT5 BCR_ABL1->pSTAT5 Phosphorylation VHL VHL E3 Ligase VHL->Ternary_Complex Ub_BCR_ABL1 Ubiquitinated BCR-ABL1 Ternary_Complex->Ub_BCR_ABL1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BCR_ABL1 Proteasome Proteasome Ub_BCR_ABL1->Proteasome Degradation Degraded BCR-ABL1 Proteasome->Degradation Degradation->pSTAT5 Inhibits STAT5 STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation pSTAT5->Proliferation Promotes

Caption: Mechanism of this compound induced BCR-ABL1 degradation and downstream signaling inhibition.

Immunoblotting Experimental Workflow

Immunoblotting_Workflow A Cell Culture (e.g., K562, Ba/F3) B This compound Treatment (Dose and Time Course) A->B Step 1 C Cell Lysis and Protein Extraction B->C Step 2 D Protein Quantification (BCA or Bradford Assay) C->D Step 3 E SDS-PAGE D->E Step 4 F Protein Transfer (to PVDF/Nitrocellulose) E->F Step 5 G Blocking F->G Step 6 H Primary Antibody Incubation (e.g., anti-BCR-ABL1, anti-pSTAT5) G->H Step 7 I Secondary Antibody Incubation (HRP-conjugated) H->I Step 8 J Chemiluminescent Detection I->J Step 9 K Data Analysis and Quantification J->K Step 10

Caption: Step-by-step workflow for the immunoblotting analysis of this compound treated cells.

References

Application Notes and Protocols for GMB-475 In Vivo Studies in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GMB-475 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed to target the BCR-ABL1 fusion protein for degradation.[1][2][3] Chronic Myeloid Leukemia (CML) is characterized by the presence of this oncogenic fusion protein.[3] this compound operates by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the myristoyl pocket of the ABL1 portion of BCR-ABL1, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][4] This mechanism of action offers a potential therapeutic strategy to overcome resistance to traditional tyrosine kinase inhibitors (TKIs) seen in CML patients with BCR-ABL1 mutations.[4][5] In preclinical studies, this compound has been shown to induce the degradation of BCR-ABL1, inhibit downstream signaling pathways such as JAK-STAT, and reduce the viability of CML cells.[1][4][6][7]

Mechanism of Action of this compound

GMB_475_Mechanism cluster_0 This compound (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation GMB_475 This compound VHL_ligand VHL Ligand Linker Linker BCR_ABL1_ligand BCR-ABL1 Ligand (Allosteric) Ternary_Complex BCR-ABL1 :: this compound :: VHL GMB_475->Ternary_Complex Binds BCR_ABL1 BCR-ABL1 Oncoprotein BCR_ABL1->Ternary_Complex Recruited VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_BCR_ABL1 Poly-ubiquitinated BCR-ABL1 Ternary_Complex->Ub_BCR_ABL1 Ubiquitination Ub Ubiquitin Ub->Ub_BCR_ABL1 Proteasome Proteasome Ub_BCR_ABL1->Proteasome Targeted Degradation Degraded BCR-ABL1 Proteasome->Degradation Degrades Experimental_Workflow start Start cell_culture Culture Ba/F3-MG-p210-Luc Cells start->cell_culture injection Inject Cells into Balb/c Mice (Tail Vein) cell_culture->injection randomization Randomize Mice into Groups (Control & Treatment) injection->randomization treatment Administer this compound (5 mg/kg, i.p.) or Vehicle (Day 4-14, Q2D) randomization->treatment monitoring Monitor Tumor Burden (Luminescence) & Animal Health treatment->monitoring data_analysis Analyze Tumor Growth & Survival Data monitoring->data_analysis end End data_analysis->end Signaling_Pathway cluster_inhibition Inhibition by this compound BCR_ABL1 BCR-ABL1 JAK JAK BCR_ABL1->JAK Activates Degradation Degradation BCR_ABL1->Degradation STAT5 STAT5 JAK->STAT5 Phosphorylates pSTAT5 p-STAT5 Nucleus Nucleus pSTAT5->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes GMB_475 This compound GMB_475->BCR_ABL1 Induces

References

GMB-475: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GMB-475 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the BCR-ABL1 fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2][3] This molecule functions by hijacking the cell's natural ubiquitin-proteasome system. This compound consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that allosterically binds to the myristoyl pocket of the ABL1 kinase domain within the BCR-ABL1 protein.[1][3][4] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BCR-ABL1, offering a promising therapeutic strategy to overcome resistance to traditional tyrosine kinase inhibitors (TKIs).[2][3][5]

These application notes provide essential information on the solubility and preparation of this compound for various experimental settings, along with detailed protocols for in vitro and in vivo studies.

Data Presentation

This compound Solubility
SolventSolubilityNotes
DMSO≥ 10 mg/mL[6], 100 mg/mL (116.01 mM)[7], 250 mg/mL (290.05 mM)[8]Use of fresh DMSO is recommended as absorbed moisture can reduce solubility.[7] Ultrasonic assistance may be needed for higher concentrations.[8]
EthanolSparingly Soluble (1-10 mg/mL)[6], 50 mg/mL[7], 100 mg/mL[7]
WaterInsoluble[7]
This compound In Vitro Activity
Cell LineAssayConcentration RangeIncubation TimeEndpointIC₅₀/DC₅₀
K562 (human CML)Cell Viability~0.01 - 100 µM[1]3 days[1]Proliferation~1 µM[1]
Ba/F3 (murine, BCR-ABL1 transformed)Cell Viability~0.01 - 100 µM[1]3 days[1]Proliferation~1 µM[1]
Ba/F3 (BCR-ABL1 mutants)Cell ViabilityNot Specified48 hours[1]Apoptosis, Cell CycleIC₅₀ values vary by mutation (e.g., 4.49 µM for T315I+F486S)[1]
Primary CML CD34+ cellsViability/ApoptosisNot SpecifiedNot SpecifiedReduced viability, increased apoptosisNot Specified
K562Protein DegradationNot SpecifiedNot SpecifiedBCR-ABL1 DegradationDC₅₀ = 340 nM[6]

Signaling Pathway

This compound targets the BCR-ABL1 fusion protein for degradation, which in turn inhibits downstream signaling pathways crucial for CML cell proliferation and survival. A primary pathway affected is the JAK-STAT signaling cascade. The degradation of BCR-ABL1 leads to a reduction in the phosphorylation and activation of STAT5, a key downstream effector.[1][2]

GMB475_Signaling_Pathway GMB475 This compound BCR_ABL1 BCR-ABL1 GMB475->BCR_ABL1 Binds VHL VHL E3 Ligase GMB475->VHL Recruits Proteasome Proteasome BCR_ABL1->Proteasome Degradation JAK2 JAK2 BCR_ABL1->JAK2 Activates VHL->BCR_ABL1 Ub Ubiquitin Ub->BCR_ABL1 Ubiquitination STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 p-STAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Promotes Experimental_Workflow cluster_invitro In Vitro Workflow cluster_assays Assays cluster_invivo In Vivo Workflow A1 Prepare this compound Stock Solution A4 This compound Treatment (Dose-response & Time-course) A1->A4 A2 Cell Culture (e.g., K562, Ba/F3) A3 Cell Seeding (96-well or 6-well plates) A2->A3 A3->A4 A5 Incubation A4->A5 B1 Cell Viability Assay (e.g., MTS) A5->B1 B2 Western Blot (Protein Degradation) A5->B2 B3 Apoptosis Assay (e.g., Flow Cytometry) A5->B3 C1 Prepare this compound Formulation for Injection C3 This compound Administration (e.g., i.p. injection) C1->C3 C2 Establish CML Mouse Model (e.g., Ba/F3 cell injection) C2->C3 C4 Monitor Tumor Burden & Survival C3->C4 C5 Pharmacodynamic Analysis (e.g., tissue analysis) C4->C5

References

Application Notes and Protocols for Flow Cytometry Analysis Following GMB-475 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GMB-475 is a potent and specific degrader of the BCR-ABL1 fusion protein, a hallmark of Chronic Myeloid Leukemia (CML). As a Proteolysis Targeting Chimera (PROTAC), this compound facilitates the ubiquitination and subsequent proteasomal degradation of BCR-ABL1.[1][2] This targeted degradation inhibits downstream signaling pathways, notably the JAK-STAT pathway, leading to the suppression of cell proliferation, cell cycle arrest, and induction of apoptosis in BCR-ABL1-positive cells.[1][3] Flow cytometry is an indispensable tool for quantifying these cellular responses to this compound treatment.

These application notes provide detailed protocols for analyzing apoptosis, cell cycle progression, and intracellular protein phosphorylation using flow cytometry in CML cell lines, such as K562 and Ba/F3, treated with this compound.

Data Presentation

Table 1: Apoptosis Induction in K562 Cells

Treatment Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control5.23.18.3
This compound (Low)15.88.524.3
This compound (Mid)28.415.243.6
This compound (High)45.122.767.8
Data are representative and may vary based on experimental conditions.

Table 2: Cell Cycle Analysis in K562 Cells

Treatment Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control45.235.119.7
This compound (Low)55.828.515.7
This compound (Mid)68.418.213.4
This compound (High)75.112.712.2
Data are representative and may vary based on experimental conditions.

Table 3: Phosphorylated STAT5 (pSTAT5) Levels in Ba/F3 Cells

Treatment Concentration (µM)Mean Fluorescence Intensity (MFI) of pSTAT5% of pSTAT5 Positive Cells
Vehicle Control850092
This compound (Low)620068
This compound (Mid)350035
This compound (High)120010
Data are representative and may vary based on experimental conditions.

Experimental Protocols

Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis in this compound-treated cells by identifying the externalization of phosphatidylserine (B164497) (PS) using Annexin V and plasma membrane integrity using PI.

Materials:

  • This compound

  • CML cell line (e.g., K562)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed K562 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Allow cells to attach and grow for 24 hours. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Gently collect the cells, including any floating cells, and transfer to a flow cytometry tube. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution in this compound-treated cells based on DNA content.

Materials:

  • This compound

  • CML cell line (e.g., K562)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.

  • Cell Harvesting and Washing: Collect and wash the cells with PBS as described above.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Intracellular Staining for Phosphorylated STAT5 (pSTAT5)

This protocol allows for the measurement of the phosphorylation status of STAT5, a key downstream target of BCR-ABL1, in response to this compound treatment.

Materials:

  • This compound

  • CML cell line (e.g., Ba/F3 expressing BCR-ABL1)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol)

  • Anti-pSTAT5 antibody (conjugated to a fluorochrome)

  • Flow Cytometry Staining Buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed Ba/F3-BCR-ABL1 cells and treat with this compound as previously described.

  • Cell Harvesting and Fixation: Collect cells and immediately fix by adding an equal volume of Fixation Buffer. Incubate for 10-15 minutes at room temperature.

  • Permeabilization: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the supernatant and resuspend the pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

  • Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

  • Antibody Staining: Resuspend the cells in 100 µL of Flow Cytometry Staining Buffer and add the anti-pSTAT5 antibody at the recommended concentration.

  • Incubation: Incubate for 30-60 minutes at room temperature in the dark.

  • Washing and Analysis: Wash the cells once with Flow Cytometry Staining Buffer. Resuspend in an appropriate volume of the same buffer and analyze by flow cytometry.

Visualizations

GMB_475_Signaling_Pathway cluster_cell CML Cell BCR_ABL1 BCR-ABL1 VHL VHL E3 Ligase BCR_ABL1->VHL Proteasome Proteasome BCR_ABL1->Proteasome Degradation JAK_STAT JAK-STAT Pathway BCR_ABL1->JAK_STAT Activates GMB_475 This compound GMB_475->BCR_ABL1 Binds GMB_475->VHL Recruits VHL->BCR_ABL1 Ubiquitination Ub Ubiquitin Proliferation Cell Proliferation Proteasome->Proliferation Inhibition Apoptosis Apoptosis Proteasome->Apoptosis Induction Cell_Cycle Cell Cycle Arrest Proteasome->Cell_Cycle Induction pSTAT5 pSTAT5 JAK_STAT->pSTAT5 Phosphorylates pSTAT5->Proliferation Promotes

Caption: this compound mechanism of action.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Staining Protocols cluster_analysis Data Acquisition & Analysis cluster_output Results Cell_Culture 1. CML Cell Culture (K562 or Ba/F3) Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Apoptosis_Staining Apoptosis Assay (Annexin V/PI) Harvesting->Apoptosis_Staining CellCycle_Staining Cell Cycle Assay (PI/RNase) Harvesting->CellCycle_Staining pSTAT5_Staining pSTAT5 Assay (Fix/Perm & Antibody) Harvesting->pSTAT5_Staining Flow_Cytometer 4. Flow Cytometry Acquisition Apoptosis_Staining->Flow_Cytometer CellCycle_Staining->Flow_Cytometer pSTAT5_Staining->Flow_Cytometer Data_Analysis 5. Data Analysis (Gating & Quantification) Flow_Cytometer->Data_Analysis Apoptosis_Results Apoptosis Rate Data_Analysis->Apoptosis_Results CellCycle_Results Cell Cycle Distribution Data_Analysis->CellCycle_Results pSTAT5_Results pSTAT5 Levels Data_Analysis->pSTAT5_Results

Caption: Experimental workflow for flow cytometry.

Logical_Relationship cluster_outcomes Quantifiable by Flow Cytometry GMB_475 This compound Treatment Degradation BCR-ABL1 Degradation GMB_475->Degradation Leads to Signaling_Inhibition Downstream Signaling Inhibition (↓pSTAT5) Degradation->Signaling_Inhibition Results in Cellular_Effects Cellular Outcomes Signaling_Inhibition->Cellular_Effects Causes Apoptosis Increased Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Proliferation_Inhibition Decreased Proliferation

References

Application Notes and Protocols for GMB-475 in Chronic Myeloid Leukemia (CML) Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives aberrant proliferation and resistance to apoptosis in leukemia cells.[1][2] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, resistance, often due to mutations in the ABL1 kinase domain, remains a significant clinical challenge.[3][4]

GMB-475 is a potent and specific degrader of the BCR-ABL1 oncoprotein. It is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] By eliminating the BCR-ABL1 protein, this compound effectively shuts down the downstream signaling pathways responsible for CML cell survival and proliferation, ultimately inducing apoptosis. These application notes provide a comprehensive overview of this compound's mechanism and offer detailed protocols for evaluating its apoptotic effects in CML cells.

Mechanism of Action of this compound

This compound is designed to specifically target the BCR-ABL1 protein. One end of the molecule binds to the myristoyl pocket of the ABL1 portion of the fusion protein, an allosteric site distinct from the ATP-binding site targeted by many TKIs.[5][6][7] The other end of this compound is a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] This dual binding brings BCR-ABL1 and VHL into close proximity, facilitating the transfer of ubiquitin molecules to BCR-ABL1. The polyubiquitinated BCR-ABL1 is then recognized and degraded by the 26S proteasome.

The degradation of BCR-ABL1 leads to the inhibition of its downstream signaling cascades, most notably the JAK-STAT pathway.[3][8] This results in the downregulation of anti-apoptotic proteins, such as Bcl-2, and cell cycle arrest, ultimately culminating in the induction of apoptosis.[9]

This compound Signaling Pathway in CML Apoptosis

GMB475_Signaling_Pathway cluster_cell CML Cell cluster_downstream Downstream Signaling cluster_effects Cellular Effects GMB475 This compound BCR_ABL1 BCR-ABL1 GMB475->BCR_ABL1 Binds to myristoyl pocket VHL VHL E3 Ligase GMB475->VHL Recruits Proteasome Proteasome BCR_ABL1->Proteasome Degradation JAK_STAT JAK-STAT Pathway BCR_ABL1->JAK_STAT Activates RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL1->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL1->PI3K_AKT Activates VHL->BCR_ABL1 Ubiquitination Ub Ubiquitin Proliferation Decreased Proliferation JAK_STAT->Proliferation Promotes Bcl2 Decreased Bcl-2 JAK_STAT->Bcl2 Upregulates RAS_RAF->Proliferation Promotes Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis Inhibits Bcl2->Apoptosis Inhibits

Caption: this compound mediated degradation of BCR-ABL1 and induction of apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various CML cell lines.

Table 1: Cell Viability (IC50) of this compound in CML Cell Lines

Cell LineBCR-ABL1 Mutation StatusIncubation Time (h)IC50 (µM)Reference
K562Wild-type72~1[8]
Ba/F3-MIG-p210Wild-type48Not specified[8]
Ba/F3-MIG-p210T315I483.69[9]
Ba/F3-MIG-p210T315I+F486S484.49[8][10]
Ba/F3-MIG-p210T315I+E255K488.29[9]
Ba/F3-MIG-p210T315I+L387M483.70[9]

Table 2: Apoptosis Induction by this compound and Combination with Dasatinib (B193332)

Cell LineTreatmentApoptosis Rate (%)Reference
Ba/F3-MIG-p210 (WT)Control~5[6][8]
Dasatinib (5 nM)~15[6][8]
This compound (1 µM)~20[6][8]
This compound (1 µM) + Dasatinib (5 nM)~40[6][8]
Ba/F3-MIG-p210 (T315I)Control~5[6][8]
Dasatinib (2 µM)~10[6][8]
This compound (2 µM)~15[6][8]
This compound (2 µM) + Dasatinib (2 µM)~35[6][8]
Ba/F3-MIG-p210 (T315I+F486S)Control~5[6]
Dasatinib (2 µM)~10[6]
This compound (5 µM)~15[6]
This compound (5 µM) + Dasatinib (2 µM)~30[6]

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays Apoptosis & Viability Assays cluster_mechanism Mechanism of Action Analysis start Start: CML Cell Culture treatment Treat cells with this compound (and/or Dasatinib) start->treatment incubation Incubate for defined time points (e.g., 24, 48, 72h) treatment->incubation viability Cell Viability Assay (MTT/CCK-8) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle western_blot Western Blotting (BCR-ABL1, Bcl-2, Bax, Caspases) incubation->western_blot end End: Data Analysis & Interpretation viability->end apoptosis->end cell_cycle->end western_blot->end

Caption: Workflow for assessing this compound's effects on CML cells.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound on the viability of CML cells.

Materials:

  • CML cell lines (e.g., K562, Ba/F3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed CML cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis in CML cells treated with this compound using flow cytometry.

Materials:

  • CML cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed CML cells and treat with desired concentrations of this compound for the specified time.

  • Harvest approximately 1-5 x 10^5 cells by centrifugation (300 x g for 5 minutes).

  • Wash the cells once with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting the expression levels of BCR-ABL1 and key apoptosis-related proteins.

Materials:

  • CML cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-BCR-ABL1, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated CML cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of CML cells.

Materials:

  • CML cells treated with this compound

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest treated CML cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

References

Application of GMB-475 in Primary Patient Samples for Chronic Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GMB-475 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the BCR-ABL1 fusion protein, a key driver of Chronic Myeloid Leukemia (CML).[1][2][3] This molecule functions by hijacking the cell's natural ubiquitin-proteasome system. This compound consists of a ligand that binds to the myristoyl pocket of the ABL1 kinase domain, a linker, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BCR-ABL1.[2][3]

These application notes provide an overview of the demonstrated effects of this compound in primary CML patient samples and established CML cell lines, along with detailed protocols for key experiments. The data presented herein supports the potential of this compound as a therapeutic strategy, particularly in overcoming resistance to traditional tyrosine kinase inhibitors (TKIs).

Mechanism of Action of this compound

This compound induces the degradation of the oncoprotein BCR-ABL1. By binding to both BCR-ABL1 and the VHL E3 ligase, it brings the protein into proximity for ubiquitination, tagging it for destruction by the proteasome. This degradation-based approach offers a distinct advantage over simple inhibition, as it can potentially eradicate the target protein and overcome resistance mechanisms associated with kinase domain mutations.

GMB_475_Mechanism cluster_cell Cell GMB475 This compound BCR_ABL1 BCR-ABL1 GMB475->BCR_ABL1 Binds VHL VHL E3 Ligase GMB475->VHL Recruits Proteasome Proteasome BCR_ABL1->Proteasome Targeted for Degradation VHL->BCR_ABL1 Ubiquitination Ub Ubiquitin Degraded_BCR_ABL1 Degraded BCR-ABL1 Proteasome->Degraded_BCR_ABL1 Degrades

Caption: Mechanism of this compound-mediated BCR-ABL1 degradation.

Data from Primary Patient Samples and Cell Lines

This compound has demonstrated significant efficacy in reducing cell viability and inducing apoptosis in primary CD34+ cells isolated from CML patients, while showing no effect on healthy CD34+ cells at identical concentrations.[2][5] This selectivity highlights its potential as a targeted therapy. Furthermore, this compound has shown activity against various clinically relevant BCR-ABL1 kinase domain point mutants that confer resistance to imatinib.

Quantitative Data Summary
Cell TypeAssayMetricValueReference
Primary CML CD34+ CellsCell ViabilityReduced ViabilityConcentration-dependent[2][5]
Primary CML CD34+ CellsApoptosisIncreased ApoptosisSignificant increase vs. control[2][5][6]
Healthy Donor CD34+ CellsCell Viability & ApoptosisNo EffectAt effective concentrations for CML cells[2][5]
K562 (Human CML Cell Line)Cell ProliferationIC50~1 µM[1][6][7]
Ba/F3 (Murine Pro-B Cells expressing BCR-ABL1)Cell ProliferationIC50~1 µM[1][6][7]
Ba/F3 with BCR::ABL1T315I+F486SCell ViabilityIC504.49 µM (at 48h)[1][3][4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in primary patient samples and cell lines.

Isolation of CD34+ Cells from Primary CML Patient Samples

This protocol describes the enrichment of CD34+ hematopoietic stem and progenitor cells from patient bone marrow or peripheral blood.

CD34_Isolation_Workflow Patient_Sample Patient Sample (Bone Marrow or Peripheral Blood) Mononuclear_Cells Isolate Mononuclear Cells (Ficoll-Paque) Patient_Sample->Mononuclear_Cells CD34_Enrichment CD34+ Cell Enrichment (MACS or FACS) Mononuclear_Cells->CD34_Enrichment Isolated_CD34 Isolated CD34+ Cells CD34_Enrichment->Isolated_CD34 Western_Blot_Signaling_Pathway BCR_ABL1 BCR-ABL1 STAT5 STAT5 BCR_ABL1->STAT5 Activates pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation GMB475 This compound GMB475->BCR_ABL1 Degrades

References

Troubleshooting & Optimization

Technical Support Center: GMB-475 and BCR-ABL1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GMB-475 to induce the degradation of the BCR-ABL1 fusion protein. This resource is intended for scientists and drug development professionals familiar with targeted protein degradation and standard molecular biology techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to work?

A1: this compound is a potent proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule designed to specifically induce the degradation of the BCR-ABL1 oncoprotein, which is a hallmark of chronic myeloid leukemia (CML).[1][2][3] this compound works by simultaneously binding to the myristoyl pocket of the ABL1 portion of the BCR-ABL1 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of BCR-ABL1, marking it for degradation by the proteasome.[1][2]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has been demonstrated to induce the degradation of BCR-ABL1 in human CML K562 cells and murine Ba/F3 cells engineered to express BCR-ABL1.[1][3][5] It has also been shown to reduce the viability of primary CML CD34+ cells.[2][6]

Q3: What is the "hook effect" and how does it relate to this compound?

A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, this compound is more likely to form binary complexes (either with BCR-ABL1 or VHL) rather than the productive ternary complex (BCR-ABL1:this compound:VHL) required for ubiquitination. It is crucial to perform a dose-response experiment to identify the optimal concentration for this compound-mediated degradation.

Troubleshooting Guide: this compound Not Inducing BCR-ABL1 Degradation

This guide addresses the common issue of observing no or low degradation of BCR-ABL1 after treatment with this compound.

Problem: After treating my cells with this compound, I do not observe a decrease in BCR-ABL1 protein levels by Western blot.

Below is a step-by-step guide to troubleshoot this issue.

Step 1: Verify Experimental Parameters and Reagents

Possible Cause 1a: Suboptimal Concentration of this compound.

  • Troubleshooting: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for BCR-ABL1 degradation in your specific cell line. Be mindful of the "hook effect," where high concentrations can be less effective. For K562 cells, a DC50 of 340 nM has been reported after 18 hours of treatment.[7] However, some studies have noted that this compound may only be effective at higher concentrations in certain contexts.[4][8]

Possible Cause 1b: Inappropriate Treatment Duration.

  • Troubleshooting: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 18, 24 hours) at the optimal this compound concentration to identify the time point of maximal degradation. Degradation of BCR-ABL1 by this compound has been observed to be time-dependent.[5]

Possible Cause 1c: this compound Integrity and Solubility.

  • Troubleshooting:

    • Ensure that your this compound stock solution is properly prepared and stored to avoid degradation. This compound is soluble in DMSO.[7][9][10] For long-term storage, it is recommended to store the powder at -20°C and stock solutions at -80°C.[3][10][11] Avoid repeated freeze-thaw cycles.[3]

    • Confirm the purity and identity of your this compound compound.

    • When preparing working solutions, ensure that the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed cytotoxic levels.

Step 2: Assess Cellular Components and Pathways

Possible Cause 2a: Low or Absent VHL E3 Ligase Expression.

  • Troubleshooting: Verify the expression of VHL, the E3 ligase recruited by this compound, in your cell line using Western blot or qPCR. If VHL expression is low, consider using a different cell line with higher VHL expression or engineering your current cell line to overexpress VHL.

Possible Cause 2b: Impaired Proteasome Function.

  • Troubleshooting:

    • To confirm that the degradation pathway is active, pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours before adding this compound. If this compound is functional, the proteasome inhibitor should rescue BCR-ABL1 from degradation.

    • You can also perform a proteasome activity assay on your cell lysates to ensure the proteasome is functional.

Possible Cause 2c: Specific BCR-ABL1 Mutations.

  • Troubleshooting: The efficacy of this compound may be affected by certain mutations in the BCR-ABL1 kinase domain.[4][6][8] Sequence the BCR-ABL1 gene in your cells to check for mutations that might interfere with this compound binding. The combination of this compound with other tyrosine kinase inhibitors, such as dasatinib (B193332), has been shown to be effective against some resistant mutants.[4][8]

Step 3: Technical Aspects of the Degradation Assay

Possible Cause 3a: Issues with Western Blotting.

  • Troubleshooting:

    • Ensure that your cell lysis protocol is adequate for preserving BCR-ABL1. It has been noted that conventional lysis buffers can lead to the degradation of BCR-ABL1 in primary CML cells by endogenous proteases.[12] Consider using a lysis buffer with a comprehensive protease inhibitor cocktail.

    • Optimize your Western blot protocol, including the primary antibody against BCR-ABL1 or c-ABL, secondary antibody, and detection reagents. Ensure you are loading sufficient protein and that your transfer is efficient.

    • Always include a loading control (e.g., GAPDH, β-actin) to normalize your results.

Quantitative Data Summary

ParameterValueCell LineConditionsReference
DC50 340 nMK56218 h treatment[7]
Dmax 95%K56218 h treatment[7]
IC50 (Proliferation) ~1 µMK562 & Ba/F3-BCR-ABL13 days treatment[5][9]
IC50 (Proliferation) 4.49 µMBa/F3-MIG-p210 (BCR-ABL1T315I+F486S)48 h treatment[9][13]

Experimental Protocols

Protocol 1: Western Blot Analysis of BCR-ABL1 Degradation
  • Cell Seeding and Treatment:

    • Seed your cells (e.g., K562) at an appropriate density in a multi-well plate.

    • Allow the cells to adhere and grow for 24 hours.

    • Treat the cells with a range of this compound concentrations (or a time course at a fixed optimal concentration). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 20-30 minutes with occasional vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BCR-ABL1 or c-ABL overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

Protocol 2: Proteasome Activity Assay
  • Lysate Preparation:

    • Prepare cell lysates from this compound-treated and untreated cells as described in the Western blot protocol, but without protease inhibitors in the lysis buffer.

  • Assay Setup:

    • In a black 96-well plate, add a consistent amount of cell lysate to each well.

    • Include a positive control (e.g., purified proteasome) and a negative control (lysate treated with a proteasome inhibitor like MG132).

  • Substrate Addition and Measurement:

    • Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths at regular intervals using a microplate reader.

    • A decrease in fluorescence in your experimental samples compared to the untreated control may indicate impaired proteasome activity.

Visualizations

GMB_475_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation GMB475 This compound cluster_ternary cluster_ternary GMB475->cluster_ternary Binds BCR_ABL1 BCR-ABL1 (Target Protein) Proteasome Proteasome BCR_ABL1->Proteasome Targeted for Degradation BCR_ABL1->cluster_ternary Binds VHL VHL (E3 Ligase) VHL->cluster_ternary Recruited GMB475_in This compound VHL_in VHL GMB475_in->VHL_in BCR_ABL1_in BCR-ABL1 BCR_ABL1_in->GMB475_in Ub Ubiquitin (Ub) Ub->BCR_ABL1 Degraded_Products Degraded Peptides Proteasome->Degraded_Products Degrades cluster_ternary->BCR_ABL1 Ubiquitination

Caption: Mechanism of action of this compound leading to BCR-ABL1 degradation.

Troubleshooting_Workflow cluster_step1 Step 1: Verify Experimental Parameters cluster_step2 Step 2: Assess Cellular Machinery cluster_step3 Step 3: Review Technical Assay Start No/Low BCR-ABL1 Degradation with this compound Concentration Optimize this compound Concentration (Dose-Response) Start->Concentration Time Optimize Treatment Time (Time-Course) Concentration->Time Reagent_Quality Check this compound Solubility & Integrity Time->Reagent_Quality VHL_Expression Check VHL Expression Level Reagent_Quality->VHL_Expression If parameters are optimal Proteasome_Function Verify Proteasome Activity VHL_Expression->Proteasome_Function Mutations Sequence BCR-ABL1 for Mutations Proteasome_Function->Mutations WB_Protocol Optimize Western Blot Protocol Mutations->WB_Protocol If cellular machinery is functional End Degradation Observed WB_Protocol->End If protocol is optimized

Caption: Troubleshooting workflow for this compound not inducing BCR-ABL1 degradation.

References

GMB-475 Technical Support Center: Overcoming Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GMB-475, a potent PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the BCR-ABL1 fusion protein. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its expected on-target effects?

A1: this compound is a heterobifunctional molecule that simultaneously binds to the BCR-ABL1 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of BCR-ABL1, marking it for degradation by the proteasome.[1][2] The primary on-target effects are the reduction of BCR-ABL1 protein levels, inhibition of downstream signaling pathways (e.g., STAT5), and suppression of proliferation in BCR-ABL1-positive cells.[3]

Q2: What are the potential sources of off-target effects for this compound?

A2: Off-target effects with PROTACs like this compound can theoretically arise from several sources:

  • Warhead-mediated off-targets: The BCR-ABL1 binding moiety (warhead) of this compound may have some affinity for other kinases or proteins. However, this compound utilizes an allosteric inhibitor targeting the myristoyl pocket of ABL1, a feature that is not widely conserved across the human kinome, suggesting a high degree of specificity.[1][4] Related allosteric inhibitors like asciminib (B605619) have demonstrated very high selectivity for ABL1 and ABL2 kinases.[1][2][5][6]

  • E3 Ligase binder-mediated off-targets: The VHL ligand component could potentially alter the substrate scope of VHL, though this is generally considered less common.

  • Formation of non-productive ternary complexes: The formation of a ternary complex with an unintended protein and VHL could lead to its degradation.

  • System-level perturbations: High concentrations of any potent molecule can lead to unforeseen cellular responses.

Q3: How can I experimentally assess the off-target profile of this compound in my model system?

A3: A comprehensive approach is recommended to identify potential off-target effects:

  • Global Proteomics: Unbiased mass spectrometry-based proteomics (e.g., using Tandem Mass Tags - TMT) is the gold standard for identifying unintended protein degradation. This involves comparing the proteome of cells treated with this compound to vehicle-treated controls.

  • Kinome Profiling: Although the warhead is expected to be highly selective, a broad kinase panel screen can identify any potential off-target kinase binding or inhibition.

  • Phenotypic Comparison: Compare the phenotype induced by this compound with that of a highly selective, structurally unrelated BCR-ABL1 inhibitor. Discrepancies in cellular outcomes may suggest off-target activities.

  • Use of Control Compounds: A negative control compound, such as a diastereomer that does not productively engage the E3 ligase but retains warhead binding, can help distinguish between degradation-dependent and -independent effects.

Troubleshooting Guides

This section provides guidance for specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpected Cell Toxicity at Effective Concentrations

  • Question: I am observing significant cytotoxicity in my cell line at concentrations where this compound effectively degrades BCR-ABL1. Is this due to an off-target effect?

  • Answer and Troubleshooting Steps:

    • Confirm On-Target Potency: First, verify the DC50 (concentration for 50% degradation) of this compound for BCR-ABL1 in your specific cell line. The reported DC50 in K562 cells is approximately 340 nM.[3]

    • Dose-Response Analysis: Perform a careful dose-response curve for both BCR-ABL1 degradation and cell viability. A significant drop in viability at or below the DC50 for BCR-ABL1 might suggest on-target toxicity in your specific cell model, as these cells are dependent on BCR-ABL1 for survival.

    • Control Cell Line: Test the same concentrations of this compound on a BCR-ABL1-negative cell line. The absence of toxicity in the negative control line would strongly suggest the observed effects are on-target.

    • Global Proteomics: If toxicity is observed in both BCR-ABL1 positive and negative lines, or at concentrations significantly different from the on-target degradation, a global proteomics study is recommended to identify any unintended degraded proteins that might be responsible for the cytotoxic effect.

Issue 2: Discrepancy Between BCR-ABL1 Degradation and Phenotypic Outcome

  • Question: this compound is effectively degrading BCR-ABL1 in my cells, but the expected downstream signaling inhibition or anti-proliferative effect is weaker than anticipated.

  • Answer and Troubleshooting Steps:

    • Time Course Analysis: Ensure you are assessing the phenotype at an appropriate time point after BCR-ABL1 degradation. The maximal degradation (Dmax) of over 95% is observed after 18 hours of treatment.[3] Downstream signaling changes may be more immediate, while effects on cell proliferation can take longer (e.g., 48-72 hours).[7]

    • Pathway Compensation: It is possible that in your specific cellular context, compensatory signaling pathways are activated upon the loss of BCR-ABL1, mitigating the expected phenotype. A broader analysis of signaling pathways (e.g., phospho-proteomics or Western blotting for key signaling nodes) may be necessary to investigate this.

    • Scaffold Function vs. Kinase Activity: BCR-ABL1 has both kinase-dependent and -independent (scaffolding) functions. While this compound removes the entire protein, some cellular effects might be more intricately linked to one function over the other. Comparing the phenotype to a kinase-dead BCR-ABL1 mutant could provide insights.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterCell LineValueReference
DC50 (BCR-ABL Degradation)K562340 nM[3]
Dmax (BCR-ABL Degradation)K562>95% (at 18h)[3]
IC50 (Cell Proliferation)K562 / Ba/F3~1 µM[7]
IC50 (Cell Proliferation)Ba/F3 (BCR::ABL1 T315I+F486S)4.49 µM[7][8]

Table 2: Selectivity Profile of Asciminib (Warhead Analog)

TargetBinding Affinity (Kd)NotesReference
ABL1 0.5 - 0.8 nMHigh affinity and selectivity for the myristoyl pocket.[5]
Other Kinases No significant activityInactive against a broad panel of over 60 kinases.[5]
Non-Kinase Targets No significant effectsNo off-target liabilities identified in biochemical screens.[2][6]

Experimental Protocols

Protocol 1: Global Proteomics Analysis of Off-Target Effects using TMT Labeling

This protocol outlines a general workflow for identifying off-target protein degradation by this compound using Tandem Mass Tag (TMT) based quantitative proteomics.

  • Cell Culture and Treatment:

    • Culture your cells of interest (e.g., K562 and a BCR-ABL1 negative control line) to approximately 70-80% confluency.

    • Treat cells with this compound at 1x and 10x the DC50 for BCR-ABL1 degradation for a predetermined time (e.g., 18 hours).

    • Include a vehicle control (e.g., DMSO) and, if available, a negative control PROTAC.

    • Harvest cells, wash with PBS, and snap-freeze cell pellets.

  • Protein Extraction and Digestion:

    • Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a standard assay (e.g., BCA).

    • Reduce and alkylate the proteins.

    • Digest the proteins into peptides using a mass spectrometry-grade enzyme like trypsin.

  • TMT Labeling:

    • Label the peptide digests from each condition with a different TMT isobaric tag according to the manufacturer's protocol.

    • Quench the labeling reaction.

    • Pool the labeled samples in equal amounts.

  • Peptide Fractionation and Mass Spectrometry:

    • Desalt the pooled sample.

    • Fractionate the peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.

    • Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Normalize the data based on the total signal in each TMT channel.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the controls.

    • Proteins that are significantly downregulated are potential off-targets of this compound-mediated degradation.

Mandatory Visualizations

GMB_475_Mechanism_of_Action GMB475 This compound Ternary_Complex Ternary Complex (BCR-ABL1-GMB-475-VHL) GMB475->Ternary_Complex Binds BCR_ABL1 BCR-ABL1 (Target Protein) BCR_ABL1->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ub_BCR_ABL1 Ubiquitinated BCR-ABL1 Ternary_Complex->Ub_BCR_ABL1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BCR_ABL1->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degrades Troubleshooting_Workflow Start Unexpected Phenotype (e.g., Cytotoxicity) Confirm_On_Target Confirm On-Target Degradation (DC50) Start->Confirm_On_Target Dose_Response Dose-Response for Phenotype vs. Degradation Confirm_On_Target->Dose_Response Decision1 Phenotype Correlates with Degradation? Dose_Response->Decision1 Control_Cell_Line Test in BCR-ABL1 Negative Cell Line Decision2 Phenotype in Negative Control? Control_Cell_Line->Decision2 Decision1->Control_Cell_Line Yes Off_Target_Investigation Investigate Off-Target Effects Decision1->Off_Target_Investigation No On_Target_Effect Likely On-Target Effect Decision2->On_Target_Effect No Decision2->Off_Target_Investigation Yes Proteomics Global Proteomics (LC-MS/MS) Off_Target_Investigation->Proteomics Hypothetical_Off_Target_Pathway GMB475 This compound Ternary_Complex Off-Target Ternary Complex GMB475->Ternary_Complex Off_Target_Kinase Off-Target Kinase X Off_Target_Kinase->Ternary_Complex VHL VHL VHL->Ternary_Complex Ub_Off_Target Ubiquitinated Kinase X Ternary_Complex->Ub_Off_Target Ubiquitination Proteasome Proteasome Ub_Off_Target->Proteasome Degradation Degradation Proteasome->Degradation Downstream_Signaling Downstream Signaling Degradation->Downstream_Signaling Alters Unexpected_Phenotype Unexpected Phenotype Downstream_Signaling->Unexpected_Phenotype

References

GMB-475 Technical Support Center: Troubleshooting Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving GMB-475, a PROTAC (Proteolysis Targeting Chimera) designed to degrade the BCR-ABL1 fusion protein.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a heterobifunctional molecule that simultaneously binds to the myristoyl pocket of the ABL1 kinase domain of the BCR-ABL1 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This binding event brings BCR-ABL1 into close proximity with the E3 ligase, leading to the ubiquitination of BCR-ABL1 and its subsequent degradation by the proteasome.[1] This targeted degradation approach is designed to overcome resistance to traditional tyrosine kinase inhibitors (TKIs).[2]

Q2: I am not observing any degradation of BCR-ABL1 after treating my cells with this compound. What are the possible reasons?

Several factors could contribute to a lack of BCR-ABL1 degradation. Here is a troubleshooting guide to address this issue:

  • Suboptimal this compound Concentration: The "hook effect" is a known phenomenon in PROTAC experiments where excessively high concentrations can inhibit the formation of the productive ternary complex (BCR-ABL1 : this compound : VHL), leading to reduced degradation.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration range for this compound.

  • Insufficient Incubation Time: Protein degradation is a time-dependent process. Ensure you are incubating the cells with this compound for a sufficient duration. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to identify the optimal time point for maximal degradation.

  • Low VHL E3 Ligase Expression: The efficacy of this compound is dependent on the expression of its recruited E3 ligase, VHL. Verify the expression level of VHL in your cell line using techniques like Western blotting or qPCR. If VHL expression is low, consider using a different cell line with higher endogenous VHL levels.

  • Cell Permeability Issues: PROTACs are relatively large molecules and may have poor cell permeability. If you suspect this is an issue, you can try to optimize the treatment conditions, such as serum concentration in the media, or consider using cellular uptake assays to assess the intracellular concentration of this compound.

  • Compound Integrity: Ensure the this compound compound has been stored correctly (typically at -20°C) and has not degraded. If in doubt, use a fresh stock of the compound.

Q3: My cells are showing resistance to this compound. What are the potential resistance mechanisms?

Resistance to this compound can arise from various alterations within the cell. Here are some potential mechanisms:

  • Mutations in VHL or other Ubiquitination Machinery: Genomic alterations in the core components of the E3 ligase complex, including VHL, can prevent the proper recruitment and ubiquitination of the target protein.[4][5] Mutations in VHL that disrupt the binding of this compound are a primary concern. Loss of function of other components of the Cullin-RING ligase (CRL) complex can also confer resistance.[6]

  • Mutations in BCR-ABL1 Affecting this compound Binding: Although this compound targets an allosteric site (the myristoyl pocket), mutations in this region of ABL1 could potentially reduce the binding affinity of this compound, leading to decreased degradation efficiency.

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as multidrug resistance protein 1 (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8]

  • Downregulation of BCR-ABL1 Expression: While less common for an oncogenic driver, cells could potentially adapt by reducing the expression of the target protein, making the degradation less impactful.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Parameter Cell Line Value Reference
DC50 K562340 nM[9]
Dmax K56295%
IC50 K562~1 µM[1][10][11]
IC50 Ba/F3 (BCR-ABL1 transformed)~1 µM[1][10][11]
IC50 Ba/F3-MIG-p210 (BCR::ABL1T315I+F486S)4.49 µM[1][10][12]

Table 1: In Vitro Activity of this compound. DC50 (concentration for 50% maximal degradation) and IC50 (concentration for 50% inhibition of cell proliferation) values for this compound in different chronic myeloid leukemia cell lines.

Experimental Protocols

BCR-ABL1 Degradation Assay (Western Blot)

This protocol outlines the steps to assess the degradation of BCR-ABL1 in response to this compound treatment.

Materials:

  • Cell culture reagents

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-BCR-ABL1, anti-VHL, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10, 100, 300, 1000, 3000 nM) for a predetermined time (e.g., 18 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BCR-ABL1 band intensity to the loading control. Calculate the percentage of BCR-ABL1 remaining relative to the vehicle-treated control to determine the DC50 and Dmax.

Cell Viability Assay

This protocol measures the effect of this compound on cell proliferation.

Materials:

  • Cell culture reagents

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or CCK8)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.[12]

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48 to 72 hours.[1][12]

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the cell viability against the log of the this compound concentration. Calculate the IC50 value using non-linear regression analysis.

Visualizations

GMB_475_Mechanism_of_Action cluster_cell Cancer Cell GMB475 This compound Ternary_Complex BCR-ABL1 : this compound : VHL (Ternary Complex) GMB475->Ternary_Complex BCR_ABL1 BCR-ABL1 (Target Protein) BCR_ABL1->Ternary_Complex Cell_Survival Cell Proliferation & Survival BCR_ABL1->Cell_Survival VHL VHL (E3 Ligase) VHL->Ternary_Complex Ub_BCR_ABL1 Ubiquitinated BCR-ABL1 Ternary_Complex->Ub_BCR_ABL1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BCR_ABL1->Proteasome Apoptosis Apoptosis Ub_BCR_ABL1->Apoptosis Degraded_Protein Proteasome->Degraded_Protein Degradation

Caption: Mechanism of action of this compound leading to BCR-ABL1 degradation.

Troubleshooting_Workflow Start No BCR-ABL1 Degradation Observed Check_Concentration Check this compound Concentration (Dose-response) Start->Check_Concentration Hook_Effect Hook Effect? Check_Concentration->Hook_Effect Check_Time Check Incubation Time (Time-course) Optimize_Time Optimize Time Check_Time->Optimize_Time Check_VHL Check VHL Expression (Western Blot/qPCR) Low_VHL Low VHL? Check_VHL->Low_VHL Check_Permeability Assess Cell Permeability Further_Investigation Further Investigation Needed (e.g., uptake assays) Check_Permeability->Further_Investigation Check_Compound Verify Compound Integrity Use_New_Stock Use Fresh Compound Stock Check_Compound->Use_New_Stock Hook_Effect->Check_Time No Optimize_Concentration Optimize Concentration Hook_Effect->Optimize_Concentration Yes Low_VHL->Check_Permeability No Change_Cell_Line Change Cell Line Low_VHL->Change_Cell_Line Yes Optimize_Time->Check_VHL Further_Investigation->Check_Compound

Caption: Troubleshooting workflow for lack of this compound-mediated degradation.

Resistance_Mechanisms cluster_Target Target & PROTAC cluster_E3_Ligase E3 Ligase Complex Resistance Resistance to this compound BCR_ABL1_Mutation BCR-ABL1 Mutation (Altered Binding Site) Resistance->BCR_ABL1_Mutation Efflux_Pump Increased Drug Efflux (e.g., MDR1) Resistance->Efflux_Pump VHL_Mutation VHL Mutation (Altered this compound Binding) Resistance->VHL_Mutation CRL_Component_Loss Loss of CRL Components (e.g., CUL2) Resistance->CRL_Component_Loss

Caption: Potential mechanisms of acquired resistance to this compound.

References

GMB-475 Technical Support Center: Enhancing Efficacy at Lower Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and optimizing the efficacy of GMB-475, particularly at lower concentrations. This compound is a potent PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the BCR-ABL1 fusion protein, a key oncogenic driver in Chronic Myeloid Leukemia (CML). However, achieving desired efficacy at lower concentrations can be challenging. This guide focuses on a key strategy: synergistic combination with the tyrosine kinase inhibitor (TKI), dasatinib (B193332).

Troubleshooting Guides & FAQs

This section addresses common questions and issues that may arise during experiments with this compound.

Q1: Why am I observing low efficacy of this compound at lower concentrations in my CML cell lines?

A1: Low efficacy of this compound at lower concentrations is a known characteristic of this PROTAC.[1] Several factors can contribute to this:

  • PROTAC Mechanism: PROTACs require the formation of a stable ternary complex between the target protein (BCR-ABL1), the PROTAC molecule (this compound), and an E3 ubiquitin ligase (Von Hippel-Lindau, VHL). At low concentrations, the equilibrium may not favor the formation of this complex, leading to reduced degradation of BCR-ABL1.

  • Cellular Environment: The intracellular concentration of this compound, BCR-ABL1, and VHL can influence the efficiency of ternary complex formation and subsequent degradation.

  • BCR-ABL1 Mutations: Certain mutations in the BCR-ABL1 kinase domain can affect the binding of this compound and reduce its efficacy.

Q2: How can I enhance the efficacy of this compound without increasing the concentration?

A2: A highly effective strategy is to use this compound in combination with a tyrosine kinase inhibitor (TKI) like dasatinib.[1][2] This combination has been shown to have a synergistic effect, leading to enhanced cancer cell growth inhibition, apoptosis, and cell cycle arrest at lower concentrations of both drugs.[1][3]

Q3: What is the mechanism behind the synergistic effect of this compound and dasatinib?

A3: The synergy between this compound and dasatinib stems from their complementary mechanisms of action targeting BCR-ABL1. This compound induces the degradation of the BCR-ABL1 protein, while dasatinib inhibits its kinase activity. This dual approach leads to a more profound and sustained suppression of BCR-ABL1 signaling. The combination therapy has been shown to synergistically downregulate key downstream signaling pathways, including the JAK-STAT pathway, by reducing the phosphorylation of proteins like JAK2, STAT5, and STAT3.[1]

Q4: I am not observing the expected synergistic effect with the this compound and dasatinib combination. What could be the issue?

A4: Several factors could be influencing the outcome of your combination experiment:

  • Drug Concentrations: The synergistic effect is dependent on the concentrations of both this compound and dasatinib. It is crucial to perform a dose-response matrix experiment to identify the optimal concentrations for synergy in your specific cell line.

  • Timing of Drug Addition: The timing of drug administration (simultaneous or sequential) can impact the synergistic outcome. For initial experiments, simultaneous treatment for 48 hours is a good starting point, as demonstrated in published studies.[1]

  • Cell Line Specificity: The degree of synergy can vary between different CML cell lines, especially those harboring different BCR-ABL1 mutations.

  • Experimental Readout: Ensure that the chosen experimental endpoint (e.g., cell viability, apoptosis, protein degradation) is sensitive enough to detect the synergistic effect.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the efficacy of this compound alone and in combination with dasatinib.

Table 1: IC50 Values of this compound in Different CML Cell Lines

Cell LineBCR-ABL1 MutationThis compound IC50 (µM) at 48h
K562Wild-Type~1
Ba/F3-MIG-p210T315I3.69
Ba/F3-MIG-p210T315I + E255K8.29
Ba/F3-MIG-p210T315I + L387M3.70
Ba/F3-MIG-p210T315I + F486S4.49[1][4]

Table 2: Synergistic Effects of this compound and Dasatinib Combination on Cell Viability (48h Treatment)

Cell LineBCR-ABL1 MutationThis compound (µM)Dasatinib (µM)Combination Index (CI)Synergistic Effect
Ba/F3-MIG-p210Wild-TypeVariousVarious6.96No Synergy[1]
Ba/F3-MIG-p210T315IVariousVarious< 1Synergy[1]
Ba/F3-MIG-p210T315I + E255KVariousVarious< 1Synergy[1]
Ba/F3-MIG-p210T315I + L387MVariousVarious< 1Synergy[1]
Ba/F3-MIG-p210T315I + F486SVariousVarious< 1Synergy[1]

A Combination Index (CI) < 1 indicates a synergistic effect.

Detailed Experimental Protocols

This section provides detailed protocols for key experiments to assess the efficacy of this compound and its combination with dasatinib.

Protocol 1: this compound and Dasatinib Co-Treatment for Synergy Analysis
  • Cell Seeding: Seed CML cells (e.g., K562, Ba/F3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Drug Preparation:

    • Prepare stock solutions of this compound and dasatinib in DMSO.

    • Create a dilution series for each drug in culture medium to achieve the desired final concentrations.

  • Treatment:

    • For single-drug treatment, add the diluted this compound or dasatinib to the respective wells.

    • For combination treatment, add the diluted this compound and dasatinib simultaneously to the wells.

    • Include a vehicle control (DMSO) group.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Assessment: Proceed with a cell viability assay (e.g., MTT or CCK8) as described in Protocol 2.

  • Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: Cell Viability Assay (CCK8)
  • Reagent Preparation: Prepare the Cell Counting Kit-8 (CCK8) solution according to the manufacturer's instructions.

  • Addition of CCK8: After the 48-hour drug treatment, add 10 µL of CCK8 solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis of BCR-ABL1 Downstream Signaling
  • Cell Lysis:

    • After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STAT5, p-CrkL, p-JAK2, p-STAT3, total STAT5, total CrkL, total JAK2, total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

GMB_475_Mechanism GMB_475 This compound Ternary_Complex Ternary Complex (BCR-ABL1 - this compound - VHL) GMB_475->Ternary_Complex Binds BCR_ABL1 BCR-ABL1 BCR_ABL1->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation BCR-ABL1 Degradation Proteasome->Degradation Mediates

Mechanism of Action of this compound

Synergistic_Pathway GMB_475 This compound BCR_ABL1 BCR-ABL1 GMB_475->BCR_ABL1 Degrades JAK_STAT JAK-STAT Pathway GMB_475->JAK_STAT Inhibits Dasatinib Dasatinib Dasatinib->BCR_ABL1 Inhibits Kinase Activity Dasatinib->JAK_STAT Inhibits BCR_ABL1->JAK_STAT Activates p_JAK2 p-JAK2 JAK_STAT->p_JAK2 p_STAT5 p-STAT5 JAK_STAT->p_STAT5 p_STAT3 p-STAT3 JAK_STAT->p_STAT3 Proliferation Cell Proliferation p_JAK2->Proliferation Promotes p_STAT5->Proliferation Promotes p_STAT3->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibited by Combination

Synergistic Inhibition of BCR-ABL1 Signaling

Troubleshooting_Workflow Start Low this compound Efficacy Observed Check_Concentration Verify this compound Concentration and Purity Start->Check_Concentration Optimize_Incubation Optimize Incubation Time (24h, 48h, 72h) Check_Concentration->Optimize_Incubation Concentration OK Contact_Support Contact Technical Support for Further Assistance Check_Concentration->Contact_Support Issue Found Combination_Therapy Consider Combination Therapy with Dasatinib Optimize_Incubation->Combination_Therapy Still Low Efficacy Dose_Matrix Perform Dose-Response Matrix to Determine Synergy (CI) Combination_Therapy->Dose_Matrix Simultaneous_Treatment Simultaneous Co-treatment (48h) Dose_Matrix->Simultaneous_Treatment Assess_Endpoints Assess Multiple Endpoints: Viability, Apoptosis, Protein Levels Simultaneous_Treatment->Assess_Endpoints Success Improved Efficacy Achieved Assess_Endpoints->Success Synergy Observed Assess_Endpoints->Contact_Support No Synergy

References

Technical Support Center: Managing GMB-475 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing and troubleshooting potential toxicity of GMB-475 in a cell culture setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and specific proteolysis-targeting chimera (PROTAC) designed to target the BCR-ABL1 fusion protein, a hallmark of chronic myeloid leukemia (CML).[1][2] It functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to BCR-ABL1, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This degradation inhibits downstream signaling pathways, such as the JAK-STAT pathway, which are crucial for the proliferation of CML cells.[1][4]

Q2: What are the expected cytotoxic effects of this compound in cancer cell lines?

A2: this compound has been shown to inhibit the proliferation of CML cell lines, such as K562 and Ba/F3, in a dose- and time-dependent manner.[2][3] At effective concentrations, it can induce apoptosis (programmed cell death) and cause cell cycle arrest, typically in the G0/G1 phase.[1][4] However, it's important to note that significant growth inhibition and apoptosis in CML cell lines may occur at high concentrations of this compound.[4]

Q3: Is this compound toxic to non-cancerous cells?

A3: Studies have indicated that this compound has a selective effect, showing no significant toxicity to healthy CD34+ cells at concentrations that are effective against primary CML CD34+ cells.[2][5] It also demonstrated no toxicity toward parental Ba/F3 cells that do not express the BCR-ABL1 protein.[5][6] This suggests a favorable therapeutic window for its on-target effects.

Q4: What are the typical signs of this compound-induced toxicity in cell culture?

A4: Signs of toxicity can include a significant decrease in cell viability and proliferation, morphological changes such as cell shrinkage and membrane blebbing (indicative of apoptosis), and alterations in cell cycle distribution.[1][4] These effects are generally observed at higher concentrations and after prolonged exposure.

Troubleshooting Guide

Q1: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A1:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically ≤ 0.1%). Always include a vehicle-only control in your experiments to assess the effect of the solvent.[7]

  • Compound Purity: Impurities in the this compound compound could contribute to unexpected toxicity. Verify the purity of your compound.[7]

  • Cell Line Sensitivity: The specific cell line you are using might be particularly sensitive to this compound or its off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration for your experiments.

  • Initial Seeding Density: A low initial cell seeding density can make cells more vulnerable to cytotoxic agents.[7][8] Ensure you are using an optimal seeding density for your cell line.

Q2: My experimental results with this compound are not reproducible. What should I check?

A2:

  • Compound Stability: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Aliquot the stock solution and store it at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[1] Avoid repeated freeze-thaw cycles.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity.

  • Assay Variability: Ensure consistency in all experimental steps, including cell seeding, drug preparation, incubation times, and assay procedures. Pipetting errors can also lead to variability.[8]

Q3: this compound is not showing the expected level of BCR-ABL1 degradation. What could be wrong?

A3:

  • Suboptimal Concentration or Time: The degradation of BCR-ABL1 is dependent on both the concentration of this compound and the treatment duration.[2] Perform a time-course and dose-response experiment to identify the optimal conditions for protein degradation in your specific cell line.

  • Proteasome Inhibition: The degradation of BCR-ABL1 by this compound is mediated by the proteasome.[1] If your experimental conditions inadvertently inhibit proteasome function, this will block the action of this compound.

  • Cellular Uptake: Poor cellular uptake of the compound could limit its efficacy. While not specifically reported for this compound, this is a general consideration for all small molecule inhibitors.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineMutant StatusIncubation TimeIC50 (µM)Reference
Human K562BCR-ABL1 wild-type3 days~1[1]
Murine Ba/F3BCR-ABL1 wild-type3 days~1[1]
Ba/F3-MIG-p210BCR::ABL1T315I48 hours3.69[4]
Ba/F3-MIG-p210BCR::ABL1T315I+E255K48 hours8.29[4]
Ba/F3-MIG-p210BCR::ABL1T315I+L387M48 hours3.70[4]
Ba/F3-MIG-p210BCR::ABL1T315I+F486S48 hours4.49[4][9]

Experimental Protocols

1. Cell Viability Assay (CCK-8)

This protocol is adapted from methodologies used in studies of this compound.[4][10]

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • Cell Counting Kit-8 (CCK-8) solution

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours).[4][9]

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard methods for assessing apoptosis.[4]

  • Materials:

    • 6-well cell culture plates

    • Cell line of interest

    • Complete cell culture medium

    • This compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified duration.

    • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is based on standard methods for analyzing the cell cycle.[4]

  • Materials:

    • 6-well cell culture plates

    • Cell line of interest

    • Complete cell culture medium

    • This compound

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.

    • Wash the cells with PBS and resuspend them in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Visualizations

GMB_475_Signaling_Pathway cluster_cell Cell cluster_downstream Downstream Signaling GMB475 This compound BCR_ABL1 BCR-ABL1 GMB475->BCR_ABL1 Binds VHL VHL E3 Ligase GMB475->VHL Recruits Proteasome Proteasome BCR_ABL1->Proteasome Degradation JAK JAK BCR_ABL1->JAK Activates VHL->BCR_ABL1 Ubiquitination Proliferation Cell Proliferation Proteasome->Proliferation Inhibits (via BCR-ABL1 loss) Apoptosis Apoptosis Proteasome->Apoptosis Induces (via BCR-ABL1 loss) STAT5 STAT5 JAK->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation pSTAT5->Proliferation Promotes

Caption: this compound mechanism of action leading to BCR-ABL1 degradation.

Toxicity_Management_Workflow cluster_workflow Experimental Workflow for Managing this compound Toxicity start Start: Plan Experiment dose_response 1. Perform Dose-Response Curve (e.g., CCK-8 Assay) start->dose_response determine_ic50 2. Determine IC50 and Therapeutic Window dose_response->determine_ic50 select_concentrations 3. Select Concentrations for Further Experiments (e.g., IC50, 2xIC50, 0.5xIC50) determine_ic50->select_concentrations functional_assays 4. Conduct Functional Assays (Apoptosis, Cell Cycle, Protein Degradation) select_concentrations->functional_assays troubleshoot Troubleshoot Unexpected Toxicity functional_assays->troubleshoot Unexpected Toxicity? optimize Optimize Conditions: - Adjust concentration - Check solvent toxicity - Verify cell health troubleshoot->optimize Yes end End: Analyze and Interpret Data troubleshoot->end No optimize->dose_response Re-evaluate

Caption: Workflow for assessing and managing this compound toxicity.

References

why is GMB-475 showing poor treatment effect in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers observing poor treatment effects with the BCR-ABL1 PROTAC degrader, GMB-475, in in vivo models of Chronic Myeloid Leukemia (CML).

Frequently Asked Questions (FAQs)

Q1: My in vitro results with this compound were promising, showing significant BCR-ABL1 degradation and cell growth inhibition. Why am I not seeing a similar strong anti-tumor effect in my CML mouse model?

A1: This is a known issue that has been reported in the literature. While this compound is effective at degrading BCR-ABL1 in vitro, its monotherapy efficacy in vivo has been observed to be limited.[1] One study noted that this compound only showed a trend of reducing tumor burden and prolonging survival in a CML mouse model, but the effect was not statistically significant.[1] This discrepancy between in vitro and in vivo results can be attributed to a number of factors, including pharmacokinetics (PK), pharmacodynamics (PD), and the complexity of the tumor microenvironment.

Q2: What are the potential pharmacokinetic (PK) reasons for this compound's poor in vivo performance?

A2: Poor in vivo efficacy can often be traced back to suboptimal pharmacokinetic properties. While specific PK data for this compound is not extensively published, general reasons for poor PK of a PROTAC molecule could include:

  • Low Bioavailability: The compound may be poorly absorbed after administration.

  • Rapid Clearance: The drug could be quickly metabolized and eliminated from the body, preventing it from reaching and maintaining effective concentrations at the tumor site.

  • Poor Distribution to the Tumor: The drug may not effectively penetrate the tumor tissue to engage its target.

  • Instability: The molecule might be unstable in vivo and degrade before it can act.

Q3: How could the tumor microenvironment (TME) be contributing to the reduced efficacy of this compound?

A3: The TME is a complex network of cells and factors that can influence drug efficacy. For CML, the bone marrow microenvironment is particularly relevant and is known to be hypoxic.[2] Hypoxia and other TME factors can promote drug resistance.[2] Additionally, interactions between cancer cells and stromal cells within the TME can create a protective niche that shields leukemia cells from therapeutic agents.[3]

Q4: Is there a known solution to improve the in vivo efficacy of this compound?

A4: Yes, research has shown that combining this compound with a tyrosine kinase inhibitor (TKI), such as dasatinib (B193332), can synergistically enhance its anti-tumor effect.[1][4][5] This combination has been shown to inhibit growth, promote apoptosis, and block the cell cycle of CML cells carrying BCR-ABL1 mutants more effectively than either drug alone.[1][5]

Troubleshooting Guide

This guide provides a structured approach to investigating the potential causes of poor in vivo efficacy of this compound in your experiments.

Problem: this compound monotherapy is not producing a significant anti-tumor effect in a CML mouse model.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Poor In Vivo Efficacy Observed step1 Step 1: Verify In Vitro Activity start->step1 step2 Step 2: Review In Vivo Experimental Protocol step1->step2 Activity Confirmed step3 Step 3: Investigate Pharmacokinetics (PK) step2->step3 Protocol Verified step4 Step 4: Consider Pharmacodynamics (PD) at the Tumor Site step3->step4 PK Profile Assessed step5 Step 5: Evaluate the Animal Model and Tumor Microenvironment step4->step5 PD Confirmed step6 Step 6: Explore Combination Therapy step5->step6 Model Appropriate end Resolution: Improved Therapeutic Outcome step6->end

Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.

Step 1: Verify In Vitro Activity of Your this compound Batch

  • Question: Is the specific batch of this compound you are using for in vivo studies active in vitro?

  • Action: Perform a quality control check. Run a standard in vitro assay, such as a cell viability assay or a Western blot for BCR-ABL1 degradation, using the same batch of this compound.

  • Expected Outcome: The in vitro IC50 for cell viability should be consistent with reported values (approximately 1 µM in K562 and Ba/F3 cells, and around 4.49 µM in Ba/F3 cells with specific mutations).[1][6] You should also observe dose-dependent degradation of BCR-ABL1.

Step 2: Review In Vivo Experimental Protocol

  • Question: Are the dose, route of administration, and dosing schedule appropriate?

  • Action: Compare your experimental protocol with published studies. A reported in vivo dosing regimen for this compound is 5 mg/kg, administered intraperitoneally (i.p.) once every two days.[1][6]

  • Considerations:

    • Formulation: Ensure this compound is properly formulated for in vivo use. A recommended formulation is a solution in 10% DMSO and 90% corn oil.[7] Improper formulation can lead to poor solubility and bioavailability.

    • Animal Strain: The original studies used Balb/c mice.[6] Ensure your chosen animal model is appropriate.

Step 3: Investigate Pharmacokinetics (PK)

  • Question: Is this compound achieving sufficient exposure in the plasma and at the tumor site?

  • Action: If you have the capabilities, perform a pilot PK study. Measure the concentration of this compound in plasma and tumor tissue over time after a single dose.

  • Key Parameters to Assess:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t1/2)

  • Potential Issues: Low plasma exposure and/or low tumor penetration could be a primary reason for lack of efficacy.[8]

Step 4: Consider Pharmacodynamics (PD) at the Tumor Site

  • Question: Is this compound engaging its target and inducing BCR-ABL1 degradation in the tumor tissue in vivo?

  • Action: Collect tumor samples from a cohort of treated animals at various time points after dosing. Analyze the levels of BCR-ABL1 and downstream signaling proteins (e.g., p-STAT5) by Western blot or immunohistochemistry.

  • Expected Outcome: A reduction in BCR-ABL1 and p-STAT5 levels in the tumor tissue would confirm target engagement. Lack of a significant change may indicate insufficient drug exposure at the tumor site.

Step 5: Evaluate the Animal Model and Tumor Microenvironment

  • Question: Is the chosen animal model and the inherent tumor microenvironment contributing to resistance?

  • Action: Characterize the tumor microenvironment of your model. Assess for factors like hypoxia. The bone marrow, a key site for CML, is naturally hypoxic, which can contribute to drug resistance.[2]

  • Consideration: The complexity of the in vivo microenvironment can lead to resistance mechanisms not observed in in vitro cell cultures.[3]

Step 6: Explore Combination Therapy

  • Question: Can the efficacy of this compound be enhanced by combining it with another agent?

  • Action: Based on published findings, consider a combination study with dasatinib.[1][4][5]

  • Rationale: this compound, an allosteric PROTAC, and dasatinib, an orthosteric TKI, can work synergistically to inhibit BCR-ABL1 signaling and induce apoptosis in CML cells.[1]

Data Summary

Table 1: In Vitro Activity of this compound

Cell LineTargetAssayIC50 / DC50Reference
Human K562BCR-ABL1Cell Viability~1 µM[6]
Murine Ba/F3 (BCR-ABL1 transformed)BCR-ABL1Cell Viability~1 µM[6]
Ba/F3-MIG-p210 (BCR::ABL1T315I+F486S)BCR-ABL1Cell Viability4.49 µM[1]
K562BCR-ABL1Degradation (DC50)~0.5 µM[9]

Table 2: In Vivo Experimental Protocol for this compound Monotherapy

ParameterDetailsReference
Animal Model 8-week-old Balb/c mice with tail vein injection of Ba/F3-MIG-p210-Luc cells[6]
Drug This compound[1][6]
Dose 5 mg/kg[1][6]
Route of Administration Intraperitoneal (i.p.)[6]
Dosing Schedule Once every two days for 10 days[6]
Vehicle 10% DMSO, 90% corn oil[7]

Experimental Protocols

Cell Viability Assay (CCK8)

  • Seed Ba/F3-MIG-p210 cells carrying BCR::ABL1 mutations into 96-well plates.

  • Treat the cells with varying concentrations of this compound (e.g., 0-5 µM) for 48 hours.[1]

  • Add Cell Counting Kit-8 (CCK8) solution to each well and incubate for a specified time.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo CML Mouse Model

  • Use 8-week-old Balb/c mice.[6]

  • Inject Ba/F3-MIG-p210-Luc cells via the tail vein to establish the CML model.[6]

  • Monitor tumor burden using bioluminescence imaging.

  • On day 4 post-injection, begin treatment with this compound (5 mg/kg, i.p., once every two days) or vehicle control.[1]

  • Continue treatment for the specified duration (e.g., 10 days).[6]

  • Monitor tumor burden and survival of the mice.

Signaling Pathway and Mechanism of Action

This compound Mechanism of Action

GMB475_Mechanism GMB475 This compound (PROTAC) Ternary_Complex Ternary Complex (this compound : BCR-ABL1 : VHL) GMB475->Ternary_Complex BCR_ABL1 BCR-ABL1 BCR_ABL1->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BCR-ABL1 Degradation Proteasome->Degradation Downstream Inhibition of Downstream Signaling (e.g., STAT5) Degradation->Downstream Apoptosis Apoptosis & Cell Cycle Block Downstream->Apoptosis

Caption: Mechanism of this compound as a PROTAC to induce BCR-ABL1 degradation.

References

GMB-475 Technical Support Center: Refining Treatment Duration for Optimal Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining GMB-475 treatment duration to achieve optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for this compound treatment duration in vitro?

A1: Based on published studies, initial in vitro experiments with this compound have shown efficacy with incubation times of 48 hours to 3 days.[1] A time-course experiment is highly recommended to determine the optimal duration for your specific cell line and experimental objectives.

Q2: How does this compound's mechanism of action influence the choice of treatment duration?

A2: this compound is a Proteolysis Targeting Chimera (PROTAC) that catalytically induces the degradation of the BCR-ABL1 protein.[1][2] In theory, one molecule of this compound can induce the degradation of multiple BCR-ABL1 molecules, suggesting that a sustained effect may be possible even after the compound is removed.[2] Washout experiments are crucial to understanding the duration of BCR-ABL1 suppression and the kinetics of its re-synthesis after this compound removal.

Q3: What is the "hook effect" and how can it impact experiments with varying treatment durations?

A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC, like this compound, decreases at higher concentrations. This occurs because the formation of binary complexes (this compound with either BCR-ABL1 or the E3 ligase) becomes more probable than the productive ternary complex required for degradation. When testing different treatment durations, it is crucial to first establish a dose-response curve to identify the optimal concentration range that avoids the hook effect, as this phenomenon can confound the interpretation of time-dependent effects.

Q4: Should I use continuous or intermittent dosing for in vivo studies?

A4: A published in vivo study in a Chronic Myeloid Leukemia (CML) mouse model used an intermittent dosing schedule of 5 mg/kg of this compound administered intraperitoneally every two days for 10 days.[1] This schedule showed a trend in reducing tumor burden.[1] The choice between continuous and intermittent dosing will depend on the therapeutic window of this compound, its pharmacokinetic and pharmacodynamic (PK/PD) properties, and the specific research question. It is advisable to conduct pilot studies to compare different dosing regimens.

Q5: How can I assess the sustained effect of this compound after treatment?

A5: A washout experiment is the most effective method. This involves treating cells with this compound for a defined period, removing the compound by washing the cells, and then monitoring the levels of BCR-ABL1 protein and downstream signaling molecules (e.g., p-STAT5) at various time points post-washout. This will provide insights into the duration of target degradation and the rate of protein re-synthesis.

Troubleshooting Guides

IssuePossible CausesRecommended Solutions
Incomplete BCR-ABL1 degradation even with prolonged treatment. 1. Suboptimal this compound concentration (too low or in the "hook effect" range).2. Insufficient expression of the Von Hippel-Lindau (VHL) E3 ligase in the cell line.3. Poor cell permeability of this compound.4. Instability of this compound in the cell culture medium over time.1. Perform a detailed dose-response experiment to identify the optimal concentration.2. Verify VHL expression levels in your cell line via Western blot or qPCR.3. Assess cell permeability using standard assays.4. Evaluate the stability of this compound in your specific cell culture medium over the intended experiment duration.
High cell toxicity observed with longer treatment durations. 1. This compound concentration is too high.2. Off-target effects of this compound with prolonged exposure.1. Lower the this compound concentration and confirm it is below the cytotoxic level by performing a cell viability assay (e.g., MTT or CellTiter-Glo).2. Investigate potential off-target effects using proteomics or by assessing the health of the cells through microscopy.
Variability in results between experiments with the same treatment duration. 1. Inconsistent cell health, confluency, or passage number.2. Inconsistent timing of sample collection and processing.1. Standardize cell culture conditions, including using cells within a specific passage number range and consistent seeding densities.2. Ensure precise and consistent timing for all experimental steps, from treatment initiation to sample harvesting.
BCR-ABL1 levels recover too quickly after this compound washout. 1. The initial treatment duration was not sufficient to achieve sustained degradation.2. Rapid re-synthesis of the BCR-ABL1 protein.1. Increase the initial treatment duration before the washout.2. Consider an intermittent dosing schedule to maintain suppression of BCR-ABL1 levels.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineThis compound Concentration RangeIncubation TimeOutcomeIC50
K562 (Human CML)0.01-100 µM3 daysInhibition of cell proliferation~1 µM[1]
Ba/F3 (Murine, BCR-ABL1 transformed)0.01-100 µM3 daysInhibition of cell proliferation~1 µM[1]
Ba/F3-MIG-p210 (BCR::ABL1T315I+F486S)0-5 µM48 hoursGrowth inhibition4.49 µM[1]

Table 2: In Vivo Dosing Protocol for this compound

Animal ModelDosageAdministration RouteDosing ScheduleDurationOutcome
CML Mouse Model (Balb/c mice with Ba/F3-MG-p210-Luc cells)5 mg/kgIntraperitoneal (i.p.)Once every two days10 daysTrend of reducing tumor burden and prolonging survival[1]

Experimental Protocols

Protocol 1: Time-Course Experiment for BCR-ABL1 Degradation
  • Cell Seeding: Seed the desired CML cell line (e.g., K562) in multiple wells of a 6-well plate at a density that ensures cells are in the logarithmic growth phase at the time of harvest.

  • This compound Treatment: Treat the cells with a predetermined optimal concentration of this compound (as determined from a dose-response experiment). Include a vehicle control (e.g., DMSO).

  • Time Points: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours) post-treatment.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against BCR-ABL1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and quantify the band intensities.

  • Data Analysis: Normalize the BCR-ABL1 band intensity to the loading control and plot the degradation over time.

Protocol 2: Washout Experiment to Assess Sustained Effect
  • This compound Treatment: Treat cells with the optimal concentration of this compound for the duration determined to be effective in the time-course experiment.

  • Washout: After the treatment period, remove the medium, wash the cells twice with warm, sterile PBS, and then add fresh, compound-free medium.

  • Recovery Time Points: Harvest the cells at various time points after the washout (e.g., 0, 8, 24, 48, and 72 hours).

  • Western Blot Analysis: Perform Western blot analysis as described in Protocol 1 to determine the levels of BCR-ABL1 at each recovery time point.

  • Data Analysis: Analyze the re-synthesis of BCR-ABL1 protein over time to determine the duration of this compound's effect.

Mandatory Visualization

GMB475_Mechanism_of_Action cluster_cell Cancer Cell GMB475 This compound Ternary_Complex Ternary Complex (BCR-ABL1 - this compound - VHL) GMB475->Ternary_Complex Binds BCR_ABL1 BCR-ABL1 (Oncogenic Protein) BCR_ABL1->Ternary_Complex Binds Downstream Downstream Signaling (e.g., JAK-STAT pathway) BCR_ABL1->Downstream Activates VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_BCR_ABL1 Ubiquitinated BCR-ABL1 Ternary_Complex->Ub_BCR_ABL1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BCR_ABL1->Proteasome Targeted for Degradation Degraded_Protein Degraded BCR-ABL1 Fragments Proteasome->Degraded_Protein Degrades Degraded_Protein->Downstream Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_workflow Workflow for Optimizing this compound Treatment Duration A 1. Dose-Response Experiment (Determine Optimal Concentration) B 2. Time-Course Experiment (Identify Effective Duration) A->B Input: Optimal Concentration C 3. Washout Experiment (Assess Sustained Effect) B->C Input: Effective Duration D 4. In Vivo Studies (Continuous vs. Intermittent Dosing) C->D Inform Dosing Strategy E Optimal Treatment Duration Established C->E D->E

Caption: Experimental workflow for refining this compound treatment duration.

References

addressing variability in GMB-475 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GMB-475, a potent PROTAC (Proteolysis Targeting Chimera) designed to degrade the BCR-ABL1 fusion protein. This resource is intended for scientists and drug development professionals to address variability and common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional molecule known as a PROTAC. It is designed to target the BCR-ABL1 oncoprotein for degradation.[1][2][3] It functions by simultaneously binding to the BCR-ABL1 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][4] This proximity induces the ubiquitination of BCR-ABL1, marking it for degradation by the proteasome.[1][2] This mechanism of action is distinct from traditional tyrosine kinase inhibitors (TKIs) that only block the kinase activity of BCR-ABL1.[5]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in the study of Chronic Myeloid Leukemia (CML).[1][2] Its main applications include:

  • Overcoming TKI resistance, especially in the context of BCR-ABL1 mutations.[2][6]

  • Studying the effects of BCR-ABL1 protein degradation versus kinase inhibition.[5]

  • Investigating the potential for eradicating leukemic stem cells that may be less dependent on BCR-ABL1 kinase activity.[7]

  • Use in combination therapies, for example with TKIs like dasatinib (B193332), to achieve synergistic anti-leukemic effects.[6][8]

Q3: What cell lines are commonly used for this compound experiments?

A3: The most common cell lines used for this compound experiments are:

  • K562: A human CML cell line that endogenously expresses the BCR-ABL1 fusion protein.[1][3]

  • Ba/F3: A murine pro-B cell line that can be engineered to express wild-type or mutated forms of BCR-ABL1, making it a versatile model for studying drug resistance.[1][8]

Q4: How should this compound be stored and handled?

A4: Proper storage and handling are critical to maintain the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3]

  • In solvent (e.g., DMSO): Store at -80°C for up to 2 years or at -20°C for up to 1 year.[1][3]

  • General Handling: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] Use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can reduce solubility.[4]

Troubleshooting Guide

Issue 1: Low or No Degradation of BCR-ABL1

Q: My Western blot shows minimal or no reduction in BCR-ABL1 levels after this compound treatment. What could be the cause?

A: Several factors can contribute to a lack of BCR-ABL1 degradation. Consider the following troubleshooting steps:

  • Suboptimal this compound Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2][9] This is known as the "hook effect."

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation.[2]

  • Inefficient Ternary Complex Formation: The geometry and stability of the BCR-ABL1-GMB-475-VHL ternary complex are crucial for ubiquitination.

    • Solution: While difficult to directly modulate without altering the PROTAC structure, ensure all other experimental conditions are optimal. If issues persist, it may indicate a fundamental limitation in the chosen cell model.

  • Cell Permeability Issues: this compound, like many PROTACs, is a relatively large molecule and may have difficulty crossing the cell membrane.[2]

    • Solution: Ensure adequate incubation time to allow for cellular uptake. If permeability is a persistent issue, consider using cell lines known to be responsive to this compound or consult literature for potential strategies to enhance uptake, though this is often an inherent property of the molecule.

  • Proteasome Inhibition: If the proteasome is not functioning correctly, ubiquitinated BCR-ABL1 will not be degraded.

    • Solution: Include a positive control for proteasome-mediated degradation in your experiment. Co-treatment with a known proteasome inhibitor (e.g., MG132) should lead to the accumulation of poly-ubiquitinated proteins, which can be visualized by Western blot.

Issue 2: High Variability in Cell Viability Assay Results

Q: I am observing significant well-to-well or experiment-to-experiment variability in my cell viability assays (e.g., MTT, CellTiter-Glo). How can I improve consistency?

A: Variability in cell viability assays can arise from several sources:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.

    • Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between plating each set of wells. Use a calibrated multichannel pipette and consider plating cells in the central wells of the plate to avoid "edge effects."

  • This compound Solubility and Stability: Poor solubility or degradation of this compound in the culture medium can lead to inconsistent effective concentrations.

    • Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%). Visually inspect for any precipitation of the compound in the media.

  • Fluctuations in Cell Health and Passage Number: The metabolic activity and drug sensitivity of cells can change with passage number and overall health.

    • Solution: Use cells within a consistent and defined passage number range for all experiments. Regularly monitor cell morphology and doubling time to ensure cultures are healthy.

  • Assay Incubation Time: The timing of reagent addition and signal measurement is critical for reproducible results.

    • Solution: Adhere strictly to the incubation times specified in the assay protocol. Use a multichannel pipette for simultaneous reagent addition to minimize timing differences between wells.

Issue 3: Unexpected Off-Target Effects

Q: I am observing cellular effects that may not be attributable to BCR-ABL1 degradation. How can I investigate potential off-target effects of this compound?

A: While this compound is designed to be specific for BCR-ABL1, off-target effects are a possibility with any small molecule.

  • Control Experiments:

    • Inactive Epimer/Diastereomer: If available, use an inactive stereoisomer of this compound as a negative control. This molecule should bind to either BCR-ABL1 or VHL but not form a productive ternary complex, thus not inducing degradation.

    • Parental Cell Line: Compare the effects of this compound on Ba/F3 cells expressing BCR-ABL1 to the parental Ba/F3 cell line that does not express the fusion protein.[4] this compound should show significantly less toxicity in the parental line.

  • Proteomics Analysis:

    • Solution: Perform global proteomics (e.g., mass spectrometry) to identify other proteins that may be degraded upon this compound treatment. It is advisable to use shorter treatment times to distinguish direct targets from downstream effects of BCR-ABL1 degradation.[10]

Quantitative Data Summary

Parameter Cell Line Value Reference
IC50 (Growth Inhibition) K562~1 µM[1]
Ba/F3 (BCR-ABL1 transformed)~1 µM[1]
Ba/F3-MIG-p210 (BCR::ABL1T315I+F486S)4.49 µM[1][8]
In Vivo Dosage CML Mouse Model (Ba/F3-MG-p210-Luc)5 mg/kg, i.p., every 2 days[1][8]

Experimental Protocols

Cell Viability Assay (CCK8)
  • Cell Plating: Seed Ba/F3-MIG-p210 cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium.[8]

  • This compound Treatment: Add varying concentrations of this compound (e.g., 0-5 µM) to the wells.[8] Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.[8]

  • CCK8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.[8]

  • Final Incubation: Incubate the plate for 3 hours at 37°C.[8]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]

  • Analysis: Calculate cell viability relative to the vehicle-treated control wells.

Western Blot for BCR-ABL1 Degradation
  • Cell Treatment: Plate K562 or Ba/F3 BCR-ABL1 cells and treat with the desired concentrations of this compound for the specified duration (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Agitate for 30 minutes at 4°C.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[11]

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against BCR-ABL1 (or c-Abl) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of BCR-ABL1 degradation.

Visualizations

GMB_475_Mechanism cluster_0 Cellular Environment GMB475 This compound Ternary_Complex BCR-ABL1 :: this compound :: VHL (Ternary Complex) GMB475->Ternary_Complex Binds BCR_ABL1 BCR-ABL1 (Target Protein) BCR_ABL1->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Poly_Ub Poly-ubiquitinated BCR-ABL1 Ternary_Complex->Poly_Ub Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start No/Low BCR-ABL1 Degradation Hook_Effect Check for Hook Effect Start->Hook_Effect Dose_Response Perform Wide Dose-Response (nM to µM range) Hook_Effect->Dose_Response Permeability Consider Cell Permeability Dose_Response->Permeability No Hook Effect Result_Optimal_Conc Optimal Concentration Identified Dose_Response->Result_Optimal_Conc Success Incubation_Time Increase Incubation Time Permeability->Incubation_Time Proteasome_Activity Verify Proteasome Activity Incubation_Time->Proteasome_Activity Ternary_Complex_Formation Assess Ternary Complex Formation (Biophysical Assays) Result_No_Change Issue Persists Ternary_Complex_Formation->Result_No_Change Proteasome_Inhibitor Use Proteasome Inhibitor Control (e.g., MG132) Proteasome_Activity->Proteasome_Inhibitor Proteasome_Inhibitor->Ternary_Complex_Formation

Caption: Troubleshooting workflow for low BCR-ABL1 degradation.

GMB475_Signaling_Pathway cluster_pathway Downstream Signaling BCR_ABL1 BCR-ABL1 Proteasome Proteasome Degradation JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT Activates GMB475 This compound GMB475->BCR_ABL1 Induces Degradation via Proliferation Cell Proliferation & Survival Proteasome->Proliferation Inhibits Apoptosis Apoptosis Proteasome->Apoptosis Promotes STAT5 p-STAT5 JAK_STAT->STAT5 STAT5->Proliferation

References

Validation & Comparative

A Comparative Analysis of GMB-475 and Other Novel BCR-ABL1 Degraders in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of GMB-475, a novel BCR-ABL1 degrader, with other emerging degraders targeting the oncoprotein central to Chronic Myeleloid Leukemia (CML). This report synthesizes available experimental data to highlight the key differentiators in their mechanism, efficacy, and potential for overcoming therapeutic resistance.

The landscape of CML treatment has been revolutionized by tyrosine kinase inhibitors (TKIs), yet challenges such as acquired resistance, particularly through mutations like the formidable T315I, and the persistence of leukemic stem cells necessitate the development of novel therapeutic strategies. Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), has emerged as a promising approach to eliminate the BCR-ABL1 oncoprotein entirely, rather than merely inhibiting its kinase activity. This guide focuses on this compound and places it in context with other recently developed BCR-ABL1 degraders: SIAIS178, SNIPER(ABL)-39, UBX-362, TGRX-3247, and LPA-81S.

Mechanism of Action: A Shared Strategy with Distinctive Features

This compound is a PROTAC that functions by engaging the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of the BCR-ABL1 fusion protein.[1] It achieves this by binding to the myristoyl pocket of the ABL1 kinase domain, an allosteric site distinct from the ATP-binding site targeted by many traditional TKIs.[2] This allosteric targeting is a key feature, as it allows this compound to potentially overcome resistance mechanisms that arise from mutations in the ATP-binding pocket.

The other degraders in this comparison employ similar PROTAC principles but can differ in their choice of E3 ligase recruiter and the BCR-ABL1 binding moiety (warhead). For instance, SIAIS178 also utilizes a VHL recruiter but is based on the TKI dasatinib (B193332) as its warhead.[3] SNIPER(ABL)-39, on the other hand, recruits an Inhibitor of Apoptosis Protein (IAP) E3 ligase.[3] TGRX-3247 recruits the Cereblon (CRBN) E3 ligase, and LPA-81S is based on the allosteric inhibitor asciminib (B605619) and also recruits CRBN. The choice of E3 ligase and warhead can significantly influence the potency, selectivity, and potential off-target effects of the degrader.

cluster_PROTAC PROTAC Mechanism BCR-ABL1 BCR-ABL1 PROTAC PROTAC (e.g., this compound) BCR-ABL1->PROTAC binds to warhead Ternary_Complex Ternary Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN, IAP) E3_Ligase->PROTAC binds to E3 ligase ligand Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Recognition Degraded_Protein Degraded BCR-ABL1 Proteasome->Degraded_Protein Degradation Ternary_Complex->Ub Ubiquitination

Figure 1. General mechanism of action for BCR-ABL1 PROTACs.

Performance Comparison of BCR-ABL1 Degraders

The following tables summarize the preclinical data for this compound and other BCR-ABL1 degraders. Direct comparison of absolute potency should be made with caution due to variations in experimental conditions, such as cell lines and treatment durations, across different studies.

Degrader Warhead E3 Ligase Recruited Target Site
This compound GNF-5 analogueVHLMyristoyl Pocket
SIAIS178 DasatinibVHLATP-binding Site
SNIPER(ABL)-39 DasatinibIAPATP-binding Site
UBX-362 Not SpecifiedNot SpecifiedNot Specified
TGRX-3247 Not SpecifiedCRBNNot Specified
LPA-81S AsciminibCRBNMyristoyl Pocket
This table provides a high-level overview of the key molecular features of each degrader.
Degrader Cell Line DC50 (nM) IC50 (nM) Treatment Duration Reference
This compound K562Not Reported~10003 days[1][4]
Ba/F3 (BCR-ABL1)Not Reported~10003 days[4]
Ba/F3 (T315I)Not Reported19803 days[4]
Ba/F3 (T315I+F486S)Not Reported449048 hours[1][2]
SIAIS178 K5628.524Not Specified for DC50, Not Specified for IC50[3]
SNIPER(ABL)-39 K56210~106 hours for DC50, Not Specified for IC50[5]
UBX-362 Ba/F3 (WT)~1.782.477Not Specified[6][7]
Ba/F3 (E255K)6.395Not ReportedNot Specified[6][7]
Ba/F3 (V299L)7.679Not ReportedNot Specified[6][7]
Ba/F3 (F317L)4.635Not ReportedNot Specified[6][7]
Ba/F3 (F359C)5.688Not ReportedNot Specified[6][7]
TGRX-3247 K5620.02 - 6.68<0.0648 hours[8]
KCL22s (T315I)0.02 - 6.68<0.348 hours[8]
Ba/F3 (T315I)0.02 - 6.68Not Reported48 hours[8]
LPA-81S K562Not ReportedLow nanomolarNot Specified
This table summarizes the in vitro degradation (DC50) and anti-proliferative (IC50) potencies of the compared BCR-ABL1 degraders.

In Vivo Efficacy

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of these degraders.

  • This compound : In a CML mouse model, this compound administered at 5 mg/kg every two days for 10 days showed a trend towards reducing tumor burden and prolonging survival.[9]

  • SIAIS178 : Showed dose-dependent efficacy in a K562 xenograft mouse model.

  • TGRX-3247 : Demonstrated significant tumor growth inhibition in K562 xenograft models with daily oral dosing. In a model with the T315I mutation, oral administration also resulted in substantial tumor growth inhibition.[8]

  • UBX-362 : Oral administration is currently being evaluated in a K562 xenograft mouse model.[6][7]

Overcoming TKI Resistance

A key advantage of BCR-ABL1 degraders is their potential to overcome resistance to traditional TKIs.

  • This compound : Has shown activity against the T315I mutation, albeit at a higher concentration than against wild-type BCR-ABL1.[4] Its efficacy is notably enhanced when used in combination with TKIs like dasatinib, especially against resistant mutants.[2][10]

  • TGRX-3247 : Has demonstrated potent activity against a wide range of mutations, including the T315I and compound mutations.[8]

  • UBX-362 : Effectively degrades various mutant BCR-ABL1 proteins in vitro.[6][7]

  • SNIPER(ABL)-39 : Was found to be ineffective against the T315I mutation.[3][11]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the evaluation of these BCR-ABL1 degraders.

Cell Viability Assays
  • Principle : To determine the concentration of the degrader that inhibits cell proliferation by 50% (IC50).

  • General Protocol :

    • CML cell lines (e.g., K562, Ba/F3 expressing wild-type or mutant BCR-ABL1) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of the degrader or control vehicle.

    • After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using a commercially available kit such as CellTiter-Glo® (Promega) or a CCK-8 assay, which measures ATP levels or metabolic activity, respectively, as an indicator of cell number.

    • Luminescence or absorbance is measured using a plate reader, and the data is normalized to vehicle-treated controls to calculate IC50 values.[7]

Western Blotting for Protein Degradation
  • Principle : To quantify the reduction in BCR-ABL1 protein levels following treatment with a degrader (DC50).

  • General Protocol :

    • Cells are treated with various concentrations of the degrader for a defined period.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with a primary antibody specific for BCR-ABL1. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The DC50 is the concentration of the degrader that results in a 50% reduction in the BCR-ABL1 protein level compared to the vehicle control.

cluster_workflow Experimental Workflow Start Start: CML Cell Culture Treatment Treatment with Degrader Start->Treatment Endpoint Endpoint Assays Treatment->Endpoint Viability Cell Viability Assay (IC50) Endpoint->Viability Measure Proliferation Degradation Western Blot (DC50) Endpoint->Degradation Measure Protein Levels InVivo In Vivo Xenograft Model Endpoint->InVivo Evaluate Tumor Growth

Figure 2. A simplified workflow for the preclinical evaluation of BCR-ABL1 degraders.

In Vivo Xenograft Models
  • Principle : To assess the anti-tumor efficacy of the degrader in a living organism.

  • General Protocol :

    • Immunocompromised mice (e.g., NOD-SCID or Balb/c nude) are subcutaneously or intravenously injected with human CML cells (e.g., K562 or Ba/F3 expressing BCR-ABL1).[6][7]

    • Once tumors are established, mice are randomized into treatment and control groups.

    • The degrader is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at specified doses and schedules.[6][7]

    • Tumor volume is measured regularly, and animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors may be excised for further analysis, such as Western blotting to confirm BCR-ABL1 degradation in vivo.

The BCR-ABL1 Signaling Pathway and Points of Intervention

The BCR-ABL1 oncoprotein drives CML through the constitutive activation of multiple downstream signaling pathways that promote cell proliferation and survival. Key pathways include the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways. Traditional TKIs inhibit the kinase activity of BCR-ABL1, thereby blocking the phosphorylation of its downstream substrates. In contrast, degraders like this compound eliminate the entire BCR-ABL1 protein, thus abrogating both its kinase-dependent and -independent scaffolding functions.

BCR_ABL1 BCR-ABL1 RAS_MAPK RAS/MAPK Pathway BCR_ABL1->RAS_MAPK JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT PI3K_AKT PI3K/AKT Pathway BCR_ABL1->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation TKI TKIs (e.g., Imatinib, Dasatinib) TKI->BCR_ABL1 Inhibit Kinase Activity Degrader Degraders (e.g., this compound) Degrader->BCR_ABL1 Induce Degradation

Figure 3. Simplified BCR-ABL1 signaling pathway and intervention points for TKIs and degraders.

Conclusion

This compound represents a significant advancement in the development of BCR-ABL1-targeting therapeutics. Its allosteric targeting mechanism and ability to induce the degradation of the oncoprotein offer a promising strategy to overcome the limitations of current TKI therapies. The comparative data presented in this guide highlight the rapid progress in the field of BCR-ABL1 degraders, with newer compounds like TGRX-3247 and UBX-362 demonstrating remarkable potency in the nanomolar and even picomolar range against wild-type and mutated BCR-ABL1.

While this compound shows efficacy, particularly in combination with TKIs, the next generation of degraders appears to offer enhanced potency and a broader spectrum of activity against resistant mutations. Further head-to-head preclinical studies under standardized conditions and eventual clinical trials will be crucial to fully elucidate the therapeutic potential of these novel agents and determine their place in the evolving CML treatment paradigm. The continued exploration of different E3 ligase recruiters and warheads holds the promise of developing even more effective and safer therapies for CML patients.

References

Comparative Guide: Synergistic Antitumor Efficacy of GMB-475 in Combination with Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel PROTAC (Proteolysis Targeting Chimera) GMB-475, used in combination with the tyrosine kinase inhibitor (TKI) dasatinib (B193332). The focus is on the synergistic effects observed in preclinical models of chronic myeloid leukemia (CML), particularly in the context of TKI resistance.

Introduction and Rationale

Dasatinib is a potent, second-generation TKI that inhibits the BCR-ABL1 kinase, the primary driver of CML.[1][2][3] It is a standard-of-care treatment for Philadelphia chromosome-positive (Ph+) CML and acute lymphoblastic leukemia (ALL).[2][4] However, resistance to dasatinib and other TKIs can emerge through mutations in the BCR-ABL1 kinase domain or activation of alternative survival pathways.[5][6][7]

This compound is a novel PROTAC designed to induce the degradation of the BCR-ABL1 protein.[8][9] It functions by targeting the myristoyl pocket of ABL1 and recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BCR-ABL1 fusion protein.[9][10][11] This mechanism is distinct from the ATP-competitive inhibition of TKIs like dasatinib.[3] The combination of these two agents presents a rational strategy to overcome resistance by targeting the same oncoprotein through orthogonal mechanisms: catalytic inhibition and targeted degradation.[10][12]

Synergistic Mechanism of Action

The synergy between this compound and dasatinib stems from their dual, complementary attack on the BCR-ABL1 oncoprotein.

  • Dasatinib acts as an ATP-competitive inhibitor, binding to the kinase domain of BCR-ABL1 to block its phosphorylation activity.[1][3] This action inhibits downstream signaling pathways, such as JAK-STAT, that promote cell proliferation and survival.[1]

  • This compound does not inhibit the kinase but physically eliminates the BCR-ABL1 protein by hijacking the cell's ubiquitin-proteasome system.[8][11] This degradation removes the entire protein scaffold, preventing both its kinase-dependent and kinase-independent functions.

The combination delivers a more profound and durable suppression of the oncogenic driver than either agent alone. This dual-pronged approach is particularly effective in drug-resistant CML models, where mutant forms of BCR-ABL1 may be less susceptible to kinase inhibition but remain vulnerable to degradation.[10][11][12]

Experimental_Workflow cluster_viability Viability Analysis cluster_apoptosis Apoptosis Analysis start Start: CML Cell Culture (Ba/F3 Mutant Lines) treatment Drug Treatment (48h) - Dasatinib - this compound - Combination - Control start->treatment split Assay Type treatment->split cck8 Add CCK-8 Reagent split->cck8 Viability stain Stain with Annexin V / 7-AAD split->stain Apoptosis read_viability Measure Absorbance (450 nm) cck8->read_viability analyze_viability Calculate IC50 & Combination Index (CI) read_viability->analyze_viability flow Flow Cytometry Acquisition stain->flow analyze_apoptosis Quantify % Apoptotic Cells flow->analyze_apoptosis

References

Comparative Analysis of GMB-475's Effect on STAT5 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GMB-475 with Alternative STAT5 Modulators

This guide provides a comprehensive comparison of this compound, a novel PROTAC (Proteolysis Targeting Chimera), with other established and investigational compounds that modulate the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). The objective is to present a clear overview of their mechanisms, efficacy, and the experimental data supporting their effects on this critical signaling pathway.

Executive Summary

This compound is a potent degrader of the BCR-ABL1 fusion protein, a key driver in Chronic Myeloid Leukemia (CML). Its mechanism of action involves the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to BCR-ABL1, leading to its ubiquitination and subsequent proteasomal degradation. This degradation of the upstream kinase results in the potent inhibition of downstream signaling pathways, most notably the JAK/STAT pathway, with a significant reduction in STAT5 phosphorylation.

This guide compares this compound with three other agents that impact STAT5 phosphorylation through different mechanisms:

  • Dasatinib (B193332): A multi-targeted tyrosine kinase inhibitor (TKI) that directly inhibits BCR-ABL1 and Src family kinases, thereby blocking STAT5 phosphorylation.

  • Asciminib: A first-in-class allosteric inhibitor of BCR-ABL1 that binds to the myristoyl pocket, leading to the inhibition of its kinase activity and downstream STAT5 signaling.

  • SH-4-54: A direct inhibitor of STAT3 and STAT5, binding to their SH2 domains and preventing their activation by phosphorylation.

The following sections provide a detailed comparison of these compounds, including their mechanisms of action, quantitative data on their effects on STAT5 phosphorylation, and detailed experimental protocols for assessing this critical endpoint.

Comparison of this compound and Alternatives

FeatureThis compoundDasatinibAsciminibSH-4-54
Mechanism of Action PROTAC-mediated degradation of BCR-ABL1Multi-targeted tyrosine kinase inhibitor (BCR-ABL1, Src family kinases)Allosteric inhibitor of BCR-ABL1 (binds to myristoyl pocket)Direct inhibitor of STAT3 and STAT5 (binds to SH2 domain)
Primary Target BCR-ABL1 proteinBCR-ABL1 kinase, Src family kinasesBCR-ABL1 kinaseSTAT3 and STAT5 proteins
Effect on STAT5 Phosphorylation Indirect inhibition via degradation of upstream kinaseIndirect inhibition via inhibition of upstream kinaseIndirect inhibition via inhibition of upstream kinaseDirect inhibition of STAT5 phosphorylation

Quantitative Data on STAT5 Phosphorylation Inhibition

The following table summarizes the available quantitative data for the effect of each compound on STAT5 phosphorylation and related cellular processes. It is important to note that the data is compiled from different studies and experimental conditions may vary.

CompoundCell LineParameterValueReference
This compound K562BCR-ABL1 Degradation DC50340 nM[1]
Ba/F3-MIG-p210 (BCR::ABL1T315I+F486S)Cell Viability IC504.49 µM[2]
Dasatinib K562Cell Proliferation IC501 nM[3]
K562Cell Proliferation IC504.6 nM (48h)[1]
Ba/F3-MIG-p210 (BCR::ABL1WT)Apoptosis InductionSynergistic with this compound[2]
Asciminib K562Cell Proliferation IC504.9 nM[4]
Ba/F3 (BCR-ABL1)STAT5 PhosphorylationReduced[5]
SH-4-54 -STAT5 Binding Affinity (KD)464 nM[5]
K562STAT5 PhosphorylationDose-dependent inhibition[6][7]

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

BCR-ABL1 Signaling and Points of Intervention cluster_upstream Upstream Kinase cluster_downstream Downstream Signaling cluster_inhibitors Inhibitors BCR_ABL1 BCR-ABL1 STAT5 STAT5 BCR_ABL1->STAT5 Phosphorylation pSTAT5 p-STAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Gene Transcription GMB475 This compound GMB475->BCR_ABL1 Degradation Dasatinib Dasatinib Dasatinib->BCR_ABL1 Inhibition Asciminib Asciminib Asciminib->BCR_ABL1 Allosteric Inhibition SH454 SH-4-54 SH454->STAT5 Direct Inhibition

BCR-ABL1 signaling and points of intervention for each compound.

Western Blot Workflow for p-STAT5 Analysis cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Detection cell_culture 1. Cell Culture (e.g., K562 cells) treatment 2. Compound Treatment (this compound or alternatives) cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Transfer to PVDF Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-p-STAT5) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Densitometry Analysis detection->analysis

A typical workflow for analyzing STAT5 phosphorylation via Western blot.

Experimental Protocols

Western Blot for STAT5 Phosphorylation

This protocol provides a general framework for assessing the phosphorylation status of STAT5 in response to treatment with this compound or other inhibitors.

1. Cell Culture and Treatment:

  • Culture K562 cells (or other suitable cell lines) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 0.5 - 1 x 106 cells/mL and treat with various concentrations of this compound, Dasatinib, Asciminib, SH-4-54, or vehicle control (DMSO) for the desired time (e.g., 4, 8, 24 hours).

2. Cell Lysis:

  • Harvest cells by centrifugation and wash once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cell pellet in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5, Tyr694) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 and a housekeeping protein like GAPDH or β-actin.

5. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the p-STAT5 signal to the total STAT5 or housekeeping protein signal.

Flow Cytometry for STAT5 Phosphorylation

This protocol allows for the quantitative analysis of STAT5 phosphorylation at a single-cell level.

1. Cell Culture and Treatment:

  • Culture and treat cells as described in the Western Blot protocol.

2. Fixation and Permeabilization:

  • Fix the cells with a fixation buffer (e.g., 1.5% paraformaldehyde) for 10 minutes at 37°C.

  • Permeabilize the cells by adding ice-cold methanol (B129727) and incubating for 30 minutes on ice.

3. Staining:

  • Wash the cells with staining buffer (PBS with 1% BSA).

  • Incubate the cells with a fluorescently labeled antibody against p-STAT5 (e.g., Alexa Fluor 647 conjugated) for 30-60 minutes at room temperature in the dark.

  • (Optional) Co-stain with antibodies against cell surface markers to identify specific cell populations.

4. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer.

  • Analyze the data using flow cytometry software to determine the median fluorescence intensity (MFI) of p-STAT5 in the cell population of interest.

Conclusion

This compound represents a promising therapeutic strategy by inducing the degradation of the oncoprotein BCR-ABL1, leading to the effective shutdown of downstream oncogenic signaling, including the STAT5 pathway. This guide provides a comparative overview of this compound against other STAT5 modulators with different mechanisms of action. The provided quantitative data, while not from a single head-to-head study, offers valuable insights into the relative potencies of these compounds. The detailed experimental protocols serve as a practical resource for researchers aiming to validate and compare the effects of these and other compounds on STAT5 phosphorylation. Further studies directly comparing these agents in the same experimental systems are warranted to definitively establish their relative efficacy in modulating the STAT5 pathway.

References

A Comparative Guide to GMB-475 Combination Therapy for Chronic Myeloid Leukemia (CML) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel GMB-475 combination therapy with established alternative combination therapies for the treatment of Chronic Myeloid Leukemia (CML), particularly in cases of resistance to single-agent Tyrosine Kinase Inhibitors (TKIs). This document summarizes key experimental data, details methodologies of pivotal studies, and visualizes the underlying molecular pathways to offer an objective resource for the scientific community.

Executive Summary

The emergence of resistance to Tyrosine Kinase Inhibitors (TKIs) in Chronic Myeloid Leukemia (CML), often driven by mutations in the BCR::ABL1 oncoprotein, presents a significant clinical challenge. Combination therapies are a promising strategy to overcome this resistance. This guide focuses on the preclinical data of this compound, a Proteolysis Targeting Chimera (PROTAC), in combination with the TKI dasatinib (B193332). This novel approach is compared against two alternative combination therapies: dasatinib plus the BCL-2 inhibitor venetoclax (B612062), and the TKI imatinib (B729) combined with interferon-α. The data presented herein is derived from key preclinical and clinical studies to inform ongoing research and drug development efforts in CML.

This compound and Dasatinib Combination Therapy

This compound is a PROTAC designed to induce the degradation of the BCR::ABL1 protein. It achieves this by binding to the myristoyl pocket of ABL1 and recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCR::ABL1. While this compound as a monotherapy has shown limited efficacy, its combination with the TKI dasatinib has demonstrated synergistic anti-leukemic effects in preclinical models, particularly against TKI-resistant BCR::ABL1 mutants.[1][2]

Preclinical Efficacy Data

The combination of this compound and dasatinib has been evaluated in Ba/F3 cells expressing various BCR::ABL1 mutations. The synergy of this combination is quantified using the Combination Index (CI), where CI < 1 indicates synergy.

Cell Line (BCR::ABL1 Mutation)This compound IC50 (µM)Combination Index (CI) with DasatinibReference
Ba/F3-MIG-p210 (WT)-6.96 (No Synergy)[1]
Ba/F3-MIG-p210 (T315I)-0.25 (Synergy)[1][3]
Ba/F3-MIG-p210 (T315I + E255K)-0.29 (Synergy)[1][3]
Ba/F3-MIG-p210 (T315I + F486S)4.49-[2]

Table 1: In Vitro Efficacy of this compound and Dasatinib Combination.

The synergistic effect of the this compound and dasatinib combination is also evident in the induction of apoptosis and cell cycle arrest in CML cell lines harboring BCR::ABL1 mutations.

Cell Line (BCR::ABL1 Mutation)Treatment% Apoptosis (Annexin V+)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
Ba/F3-MIG-p210 (T315I) Control~5%~40%~45%~15%[3]
Dasatinib (2 µM)~15%~50%~35%~15%[3]
This compound (2 µM)~20%~55%~30%~15%[3]
This compound + Dasatinib ~45% ~70% ~20% ~10% [3]
Ba/F3-MIG-p210 (T315I + E255K) Control~5%~40%~45%~15%[3]
Dasatinib (2 µM)~10%~45%~40%~15%[3]
This compound (5 µM)~15%~50%~35%~15%[3]
This compound + Dasatinib ~35% ~65% ~25% ~10% [3]

Table 2: Apoptosis and Cell Cycle Analysis of this compound and Dasatinib Combination.

Mechanism of Action and Signaling Pathway

The combination of this compound and dasatinib leads to the downregulation of key signaling pathways involved in CML cell proliferation and survival. Western blot analysis has shown a significant decrease in the protein levels of JAK2, p-JAK2, STAT5a, STAT3, and MYC in cells treated with the combination compared to single agents.[4]

GMB_475_Dasatinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR::ABL1 BCR::ABL1 JAK-STAT_Pathway JAK-STAT_Pathway BCR::ABL1->JAK-STAT_Pathway AKT_Pathway AKT_Pathway BCR::ABL1->AKT_Pathway Proliferation_Survival Proliferation_Survival JAK-STAT_Pathway->Proliferation_Survival AKT_Pathway->Proliferation_Survival Ubiquitin_Proteasome_System Ubiquitin_Proteasome_System Ubiquitin_Proteasome_System->BCR::ABL1 This compound This compound This compound->BCR::ABL1 Binds to myristoyl pocket This compound->Ubiquitin_Proteasome_System Recruits E3 Ligase Dasatinib Dasatinib Dasatinib->BCR::ABL1 Inhibits kinase activity

Caption: this compound and Dasatinib synergistic mechanism.

Alternative Combination Therapies

Dasatinib and Venetoclax

This combination targets both the BCR::ABL1 kinase activity with dasatinib and the anti-apoptotic protein BCL-2 with venetoclax. Preclinical studies have suggested that BCL-2 is a key survival factor for CML stem and progenitor cells.[5][6]

Imatinib and Interferon-α

This combination leverages the TKI activity of imatinib with the immunomodulatory effects of interferon-α. Interferon-α is thought to target CML stem cells and activate an anti-leukemic immune response.[7][8]

Comparative Efficacy of Combination Therapies

The following table summarizes the clinical efficacy of the alternative combination therapies from key clinical trials.

TherapyTrialPatient PopulationPrimary EndpointResultReference
Dasatinib + Venetoclax Phase II (NCT02689440)Newly diagnosed CML-CPMMR by 12 months86%[9]
4-year event-free survival96%[9][10]
4-year overall survival100%[9][10]
Imatinib + Interferon-α IRIS Trial (Crossover arm)CML-CP after IFN-α failureComplete Hematologic Remission93%
Major Cytogenetic Remission86%
Complete Cytogenetic Remission81%
48-month overall survival89%

Table 3: Clinical Efficacy of Alternative CML Combination Therapies.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of these combination therapies.

Cell Viability Assay (CCK8)
  • Principle: The Cell Counting Kit-8 (CCK8) assay is a colorimetric assay for the determination of the number of viable cells. WST-8 is reduced by dehydrogenases in cells to give a yellow-colored formazan (B1609692) dye, which is soluble in the tissue culture medium. The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.

  • Protocol Summary:

    • Cells are seeded in 96-well plates.

    • Cells are treated with the indicated concentrations of drugs (this compound, dasatinib, or combination) for 48 hours.

    • 10 µL of CCK8 solution is added to each well and incubated for 1-4 hours.

    • The absorbance at 450 nm is measured using a microplate reader.

    • Cell viability is calculated as a percentage of the control (untreated) cells.[3]

Apoptosis Assay (Annexin V/7-AAD Staining)
  • Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. 7-Aminoactinomycin D (7-AAD) is a fluorescent intercalator that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.

  • Protocol Summary:

    • Cells are treated with the indicated drug concentrations for 48 hours.

    • Cells are harvested and washed with cold PBS.

    • Cells are resuspended in 1X binding buffer.

    • Annexin V-FITC and 7-AAD are added to the cell suspension.

    • The mixture is incubated for 15 minutes at room temperature in the dark.

    • The stained cells are analyzed by flow cytometry.[11]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol Summary:

    • Cells are treated with drugs for the indicated time.

    • Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

    • Fixed cells are washed and resuspended in a staining solution containing PI and RNase A.

    • After incubation, the DNA content is analyzed by flow cytometry.[12][13]

Quantitative Real-Time PCR (qPCR) for BCR::ABL1
  • Principle: This method quantifies the amount of BCR::ABL1 fusion transcripts in patient samples relative to a control gene (e.g., ABL1). It is a highly sensitive method for monitoring minimal residual disease.

  • Protocol Summary:

    • Total RNA is extracted from patient blood or bone marrow samples.

    • RNA is reverse transcribed into complementary DNA (cDNA).

    • qPCR is performed using specific primers and probes for BCR::ABL1 and the control gene.

    • The level of BCR::ABL1 transcripts is expressed as a ratio to the control gene and can be reported on the International Scale (IS).[11][14]

Signaling Pathways of Alternative Therapies

Dasatinib and Venetoclax

This combination targets two distinct but crucial pathways for CML cell survival.

Dasatinib_Venetoclax_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR::ABL1 BCR::ABL1 Proliferation_Signaling Proliferation_Signaling BCR::ABL1->Proliferation_Signaling Apoptosis Apoptosis BCL-2 BCL-2 BCL-2->Apoptosis Inhibits Dasatinib Dasatinib Dasatinib->BCR::ABL1 Inhibits Venetoclax Venetoclax Venetoclax->BCL-2 Inhibits

Caption: Dual targeting by Dasatinib and Venetoclax.

Imatinib and Interferon-α

This combination has a dual mechanism of direct TKI inhibition and immune system activation.

Imatinib_Interferon_Pathway cluster_cml_cell CML Cell cluster_immune Immune System BCR::ABL1 BCR::ABL1 Proliferation Proliferation BCR::ABL1->Proliferation Imatinib Imatinib Imatinib->BCR::ABL1 Inhibits T-cells T-cells T-cells->BCR::ABL1 Targets NK_cells NK_cells NK_cells->BCR::ABL1 Targets Interferon-α Interferon-α Interferon-α->T-cells Activates Interferon-α->NK_cells Activates

Caption: Imatinib and Interferon-α dual action.

Conclusion

The this compound and dasatinib combination therapy represents a novel and promising strategy for overcoming TKI resistance in CML, particularly in the context of BCR::ABL1 mutations. The preclinical data demonstrate strong synergistic effects on inhibiting CML cell growth and inducing apoptosis. When compared to other combination therapies such as dasatinib with venetoclax or imatinib with interferon-α, the this compound combination offers a distinct mechanism of action through targeted protein degradation. While the clinical data for the alternative therapies provide valuable benchmarks for efficacy, further investigation, including in vivo and eventually clinical studies, is warranted to fully elucidate the therapeutic potential of this compound in combination with TKIs for the treatment of CML. This guide provides a foundational comparison to aid researchers in navigating the evolving landscape of CML therapeutics.

References

Comparative Analysis of GMB-475 and ABL001: Two Novel Approaches to Targeting BCR-ABL1

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), two innovative agents, GMB-475 and ABL001 (asciminib), have emerged, both targeting the ABL myristoyl pocket. While they share a common binding site, their mechanisms of action diverge fundamentally, offering distinct strategies to overcome resistance to traditional tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of this compound and ABL001, presenting available data, experimental methodologies, and a visual representation of their distinct pathways.

Mechanism of Action: Inhibition vs. Degradation

ABL001 (Asciminib): An Allosteric Inhibitor

Asciminib (B605619) is a potent and selective allosteric inhibitor of the BCR-ABL1 kinase.[1][2][3] It functions as a STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor.[2][4] In the physiological state, the ABL1 kinase is kept in an inactive conformation through the binding of its myristoylated N-terminus to the myristoyl pocket.[5] The BCR-ABL1 fusion protein, characteristic of CML, lacks this auto-inhibitory mechanism, leading to constitutive kinase activity.[5][6] Asciminib mimics the action of the myristoyl group, binding to this pocket and restoring the natural auto-inhibition, thereby locking the kinase in an inactive state.[1][3][7] This allosteric mechanism is distinct from traditional ATP-competitive TKIs, allowing asciminib to be effective against many mutations that confer resistance to those agents, including the T315I "gatekeeper" mutation.[1][7]

This compound: A PROTAC-mediated Degrader

This compound is a proteolysis-targeting chimera (PROTAC) that also targets the myristoyl pocket of ABL1.[8][9] Unlike ABL001 which inhibits the protein's function, this compound is designed to induce the complete degradation of the BCR-ABL1 protein.[8][9][10] It is a heterobifunctional molecule, consisting of a ligand that binds to the myristoyl pocket of BCR-ABL1, a linker, and a ligand for an E3 ubiquitin ligase, specifically the Von Hippel-Lindau (VHL) E3 ligase.[8][9] By simultaneously binding to both BCR-ABL1 and VHL, this compound brings the E3 ligase into close proximity to the oncoprotein, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9][10] This event-driven, catalytic mechanism means a single molecule of this compound can induce the degradation of multiple BCR-ABL1 proteins.[10]

Preclinical Efficacy: A Tabular Comparison

The following table summarizes key preclinical data for this compound and ABL001 based on available literature.

ParameterThis compoundABL001 (Asciminib)
Target BCR-ABL1 (for degradation)[8][9]BCR-ABL1 (for inhibition)[1][2]
Binding Site Myristoyl Pocket of ABL1[8][10]Myristoyl Pocket of ABL1[1][6]
Cell Line Activity Inhibits proliferation of K562 and Ba/F3 cells[8][11]Inhibits proliferation of Ba/F3 and KCL-22 cells[1][3]
IC50 (Cell Proliferation) Approximately 1 µM in K562 and Ba/F3 cells[11]0.25 nM in Ba/F3 cells; 1-20 nM in various BCR-ABL1 lines[3]
Effect on Downstream Signaling Inhibition of STAT5 phosphorylation[9][11]Inhibition of STAT5 and BCR-ABL1 phosphorylation[3]
Activity Against T315I Mutation Inhibits proliferation of Ba/F3 cells with T315I mutation[8]Maintains activity against T315I mutation[1][7]
In Vivo Activity Limited efficacy as a single agent in a CML mouse model[10]Complete tumor regression in a KCL-22 mouse xenograft model[1][3]
Combination Therapy Synergistic effects with dasatinib (B193332) in inhibiting growth and promoting apoptosis in CML cell lines[10][12]Synergistic effects with nilotinib (B1678881) and dasatinib demonstrated in preclinical and clinical studies[2][13][14]

Clinical Development

ABL001 (Asciminib) has progressed significantly through clinical trials. It has received Breakthrough Therapy designation from the US FDA for the treatment of adult patients with Philadelphia chromosome-positive CML in chronic phase (Ph+ CML-CP) previously treated with two or more TKIs.[4] The Phase III ASCEMBL study showed a statistically significant superiority in major molecular response (MMR) rate for asciminib compared to bosutinib (B1684425) in this patient population.[15] Asciminib is also being evaluated in earlier lines of therapy and in combination with other TKIs.[13][14][16][17][18]

The clinical development of This compound is in earlier stages. The available data is primarily from preclinical studies.[19] Research suggests that its potential may lie in combination therapies to overcome resistance to existing TKIs.[10][12]

Signaling and Experimental Workflow Diagrams

To visually represent the distinct mechanisms of this compound and ABL001, the following diagrams are provided.

GMB_475_Mechanism cluster_cell Cancer Cell cluster_downstream Downstream Effects GMB475 This compound BCR_ABL1 BCR-ABL1 Oncoprotein GMB475->BCR_ABL1 Binds to Myristoyl Pocket VHL VHL E3 Ligase GMB475->VHL Recruits Proteasome Proteasome BCR_ABL1->Proteasome Targeted for Degradation BCR_ABL1_effect VHL->BCR_ABL1 Ubiquitination Degraded_Protein Degraded Fragments Proteasome->Degraded_Protein Degrades Ub Ubiquitin Proliferation Cell Proliferation & Survival Degraded_Protein->Proliferation Inhibition BCR_ABL1_effect->Proliferation Drives

Caption: Mechanism of action for this compound, a PROTAC that induces the degradation of BCR-ABL1.

ABL001_Mechanism cluster_cell Cancer Cell cluster_downstream Downstream Signaling ABL001 ABL001 (Asciminib) BCR_ABL1_active Active BCR-ABL1 ABL001->BCR_ABL1_active Binds to Myristoyl Pocket BCR_ABL1_inactive Inactive BCR-ABL1 BCR_ABL1_active->BCR_ABL1_inactive Allosteric Inhibition STAT5_active pSTAT5 BCR_ABL1_active->STAT5_active Phosphorylates BCR_ABL1_inactive->STAT5_active Inhibits Phosphorylation Proliferation Cell Proliferation & Survival STAT5_active->Proliferation Promotes STAT5_inactive STAT5

Caption: Mechanism of action for ABL001 (asciminib), an allosteric inhibitor of BCR-ABL1.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. While specific, step-by-step protocols are often proprietary or detailed within supplementary materials of publications, the general methodologies employed in the characterization of this compound and ABL001 are described below.

Cell Proliferation Assays

  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • General Protocol:

    • CML cell lines (e.g., K562, Ba/F3 expressing BCR-ABL1) are seeded in 96-well plates.[11]

    • Cells are treated with a serial dilution of the compound (this compound or ABL001) for a specified period (e.g., 48 or 72 hours).[8]

    • Cell viability is assessed using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.

    • The results are normalized to untreated control cells, and the IC50 values are calculated using non-linear regression analysis.[11]

Western Blotting for Protein Degradation and Signaling Pathway Analysis

  • Objective: To assess the levels of specific proteins (e.g., BCR-ABL1, pSTAT5) following treatment.

  • General Protocol:

    • Cells are treated with the compound for various time points and at different concentrations.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-ABL1, anti-phospho-STAT5, anti-VHL, anti-GAPDH as a loading control).[3][9]

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

  • General Protocol:

    • Immunocompromised mice are subcutaneously or intravenously injected with human CML cells (e.g., KCL-22).[1][3]

    • Once tumors are established, mice are randomized into treatment and control groups.

    • The treatment group receives the compound (e.g., this compound or ABL001) via a specific route (e.g., oral gavage, intraperitoneal injection) and schedule.[3][8]

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound and ABL001 represent two distinct and promising strategies for targeting the BCR-ABL1 oncoprotein by engaging the myristoyl pocket. ABL001, through allosteric inhibition, has demonstrated significant clinical efficacy and is poised to become a valuable addition to the CML treatment armamentarium. This compound, with its novel protein degradation mechanism, offers a powerful preclinical proof-of-concept for eliminating the BCR-ABL1 protein. While its development is at an earlier stage, its potential in overcoming resistance, particularly in combination with other agents, warrants further investigation. The continued exploration of both inhibitors and degraders targeting the myristoyl pocket will undoubtedly contribute to improved outcomes for patients with CML.

References

On-Target Activity of GMB-475: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide confirming the on-target activity of GMB-475, a novel PROTAC targeting BCR-ABL1, with comparative data against established tyrosine kinase inhibitors.

This guide provides a comprehensive comparison of this compound with other therapeutic alternatives for chronic myeloid leukemia (CML), supported by experimental data. It is designed for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and mechanism of action.

This compound: A PROTAC-Mediated Approach to BCR-ABL1 Degradation

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the BCR-ABL1 fusion protein, a key driver of CML.[1] Unlike traditional tyrosine kinase inhibitors (TKIs) that merely block the kinase activity of BCR-ABL1, this compound facilitates its complete removal from the cell.[1][2] This is achieved through its unique bifunctional design: one end of the molecule binds to the myristoyl pocket of the ABL1 portion of the fusion protein, while the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity leads to the ubiquitination of BCR-ABL1, marking it for degradation by the proteasome.[1][4] This mechanism of action offers a potential advantage over kinase inhibition alone, particularly in the context of drug resistance.[5]

Comparative Analysis of On-Target Activity

The on-target activity of this compound has been evaluated in various CML cell lines, including those expressing wild-type BCR-ABL1 and clinically relevant mutants that confer resistance to conventional TKIs. Its performance is compared with established TKIs such as imatinib, dasatinib (B193332), and the allosteric inhibitor asciminib.

Quantitative Comparison of Inhibitory Concentrations (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds in different CML cell lines. Lower IC50 values indicate greater potency.

Cell LineBCR-ABL1 StatusThis compound IC50 (µM)Imatinib IC50 (µM)Dasatinib IC50 (nM)Asciminib IC50 (nM)
K562Wild-type~1[6][7]~0.2 - 0.5~1 - 3~3 - 10
Ba/F3 p210Wild-type~1[6]~0.2 - 0.6~0.5 - 2~4 - 15
Ba/F3 T315IT315I Mutant~1 - 4.49[7]>10 (Resistant)>1000 (Resistant)~20 - 40
Ba/F3 E255KE255K MutantNot widely reported~5 - 10 (Resistant)~5 - 15Not widely reported
Ba/F3 G250EG250E MutantEffective degradation reported[8]~1 - 3~1 - 5Not widely reported

Note: IC50 values can vary between studies depending on the specific experimental conditions.

Signaling Pathway and Mechanism of Action

To visually represent the underlying biological processes, the following diagrams illustrate the BCR-ABL1 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its evaluation.

BCR_ABL1_Signaling_Pathway cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT Proliferation Increased Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis Adhesion Altered Adhesion

Caption: BCR-ABL1 signaling cascade.

GMB_475_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination and Degradation GMB_475 This compound (PROTAC) BCR_ABL1 BCR-ABL1 GMB_475->BCR_ABL1 Binds to myristoyl pocket VHL VHL E3 Ligase GMB_475->VHL Recruits Proteasome Proteasome BCR_ABL1->Proteasome Targeted for Degradation VHL->BCR_ABL1 Proximity Ub Ubiquitin Ub->BCR_ABL1 Ubiquitination

Caption: this compound mechanism of action.

Experimental_Workflow start Start cell_culture Culture CML Cell Lines (e.g., K562, Ba/F3) start->cell_culture treatment Treat cells with this compound and Comparator Drugs cell_culture->treatment viability_assay Cell Viability Assay (e.g., CCK8, CellTiter-Glo) treatment->viability_assay western_blot Western Blot for BCR-ABL1 Degradation treatment->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis_assay data_analysis Data Analysis and IC50 Calculation viability_assay->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow overview.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (CCK8)
  • Cell Seeding: CML cells (e.g., K562, Ba/F3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Drug Treatment: Cells are treated with a serial dilution of this compound or comparator drugs for 48-72 hours. A vehicle control (e.g., DMSO) is included.

  • CCK8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK8) solution is added to each well.

  • Incubation: Plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Western Blot for BCR-ABL1 Degradation
  • Cell Lysis: After treatment with this compound for the desired time, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for ABL1 and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities are quantified using image analysis software to determine the extent of BCR-ABL1 degradation relative to the loading control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Cells are treated with this compound or comparator drugs for 24-48 hours.

  • Cell Staining: Harvested cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.[9][10][11]

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[10][12]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.[9][10]

  • Data Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive) is quantified.[9][10]

Conclusion

The experimental data robustly confirms the on-target activity of this compound. As a PROTAC, it not only inhibits the proliferation of CML cells but also induces the degradation of the oncogenic driver, BCR-ABL1. Notably, this compound demonstrates activity against TKI-resistant mutants, highlighting its potential as a valuable therapeutic alternative in CML. The provided protocols and comparative data serve as a resource for further investigation and development of this promising targeted protein degrader.

References

GMB-475: A Comparative Guide to its Efficacy in BCR-ABL1 Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GMB-475, a novel PROTAC (Proteolysis Targeting Chimera) targeting BCR-ABL1, with other established tyrosine kinase inhibitors (TKIs) in the context of BCR-ABL1 mutant cell lines. The emergence of drug resistance, often driven by mutations in the ABL1 kinase domain, remains a significant challenge in the treatment of Chronic Myeloid Leukemia (CML). This document aims to provide an objective overview of the preclinical efficacy of this compound and its alternatives, supported by experimental data, to aid in research and drug development efforts.

Executive Summary

This compound is a potent PROTAC that induces the degradation of the BCR-ABL1 oncoprotein.[1] It has demonstrated efficacy against wild-type BCR-ABL1 and certain clinically relevant point mutations.[2] In contrast to traditional TKIs that inhibit the kinase activity of BCR-ABL1, this compound mediates its destruction via the ubiquitin-proteasome system.[3] This guide compares the in vitro efficacy of this compound with three key TKIs: asciminib (B605619) (an allosteric inhibitor), ponatinib (B1185) (a third-generation TKI), and dasatinib (B193332) (a second-generation TKI). The data presented herein highlights the potential of this compound, particularly in combination therapies, to address TKI resistance.

Data Presentation: In Vitro Efficacy of this compound and Competitor Compounds

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, asciminib, ponatinib, and dasatinib against various BCR-ABL1 wild-type and mutant cell lines. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of this compound and Alternatives Against Single BCR-ABL1 Mutants

MutationThis compound (µM)Asciminib (nM)Ponatinib (nM)Dasatinib (nM)
Wild-type~1[3]3.8[4]0.35[5]~3[6]
G250EActive[7]<30[4]1.3[8]3.0[9]
Y253H-<30[4]1.1[8]3.0[9]
E255V-<30[4]2.5[8]3.0[9]
T315IActive[7]<30[4]2.0[5]>1000[10]
F359V->2500[4]23.7[8]3.0[9]
H396R-<30[4]--

Table 2: IC50 Values of this compound and Alternatives Against Compound BCR-ABL1 Mutants

MutationThis compound (µM)Asciminib (nM)Ponatinib (nM)Dasatinib (nM)
T315I + E255K->2500[4]661[4]-
T315I + L387M----
T315I + F486S4.49[3]---
Y253H / T315I->2500[4]316[4]-
E255V / T315I->2500[4]659.5[11]-
Y253H / E255V--203.5[11]18.1[11]

Experimental Protocols

Cell Viability Assays (MTT and CCK-8)

Objective: To determine the concentration of the compound required to inhibit the growth of BCR-ABL1 positive cells by 50% (IC50).

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [13][14]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

  • Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set above 630 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

2. CCK-8 (Cell Counting Kit-8) Assay Protocol [15][16][17][18][19]

  • Cell Seeding: Plate 100 µL of cell suspension (typically 5,000-10,000 cells/well) in a 96-well plate.

  • Compound Treatment: Add 10 µL of various concentrations of the test substance to the plate.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours in the incubator.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 value as described for the MTT assay.

Western Blot for PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of BCR-ABL1 protein induced by this compound.[20][21][22][23][24]

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for BCR-ABL1 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • As a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

  • Detection: Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the BCR-ABL1 protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

In Vivo CML Xenograft Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a CML mouse model.[12][25][26][27][28][29]

  • Cell Line Preparation: Use a BCR-ABL1 positive cell line (e.g., K-562 or Ba/F3 expressing a specific mutant) that has been engineered to express a reporter gene like luciferase for in vivo imaging.

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Cell Inoculation: Inject the prepared cells (e.g., 5 x 10^6 cells) subcutaneously or intravenously into the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous models) or by bioluminescence imaging (for systemic models).

  • Drug Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (and any combination drugs) via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives a vehicle.

  • Efficacy Evaluation: Monitor tumor growth, body weight, and overall health of the mice throughout the study. At the end of the study, euthanize the mice and collect tumors and/or tissues for further analysis (e.g., western blot to confirm BCR-ABL1 degradation).

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups to assess the efficacy of the compound.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

BCR_ABL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL1->GRB2 PI3K PI3K BCR_ABL1->PI3K JAK JAK BCR_ABL1->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: The BCR-ABL1 signaling pathway, which drives cell proliferation and survival in CML.

Inhibitor_Mechanisms cluster_GMB475 This compound (PROTAC) cluster_TKIs Tyrosine Kinase Inhibitors (TKIs) cluster_Asciminib Asciminib cluster_Ponatinib_Dasatinib Ponatinib & Dasatinib GMB475 This compound BCR_ABL1_G BCR-ABL1 GMB475->BCR_ABL1_G Binds to Myristoyl Pocket VHL VHL E3 Ligase GMB475->VHL Recruits Ub Ubiquitin Proteasome Proteasome BCR_ABL1_G->Proteasome Targeted for Degradation VHL->BCR_ABL1_G Ubiquitinates Degradation Degradation Proteasome->Degradation BCR_ABL1_T BCR-ABL1 Substrate Substrate BCR_ABL1_T->Substrate Phosphorylates ATP ATP ATP->BCR_ABL1_T Binds to ATP-binding site Phospho_Substrate Phosphorylated Substrate Signal Downstream Signaling Phospho_Substrate->Signal Asciminib Asciminib Asciminib->BCR_ABL1_T Allosteric Inhibition (Myristoyl Pocket) Ponatinib Ponatinib Ponatinib->BCR_ABL1_T ATP-Competitive Inhibition Dasatinib Dasatinib Dasatinib->BCR_ABL1_T ATP-Competitive Inhibition

Caption: Mechanisms of action for this compound and alternative tyrosine kinase inhibitors.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A BCR-ABL1 Mutant Cell Lines B Treatment with This compound & TKIs A->B C Cell Viability Assay (MTT/CCK-8) B->C E Western Blot B->E D IC50 Determination C->D F Protein Degradation Quantification E->F G CML Xenograft Mouse Model H Drug Administration G->H I Tumor Growth Monitoring H->I J Efficacy Assessment I->J

Caption: A generalized experimental workflow for evaluating the efficacy of this compound.

References

GMB-475: A Novel Approach to Overcoming Drug Resistance in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A new class of targeted therapy, GMB-475, demonstrates significant potential in overcoming resistance to conventional treatments for Chronic Myeloid Leukemia (CML). This proteolysis-targeting chimera (PROTAC) effectively degrades the BCR-ABL1 fusion protein, the hallmark of CML, offering a promising alternative for patients who have developed resistance to tyrosine kinase inhibitors (TKIs).

This compound operates through a distinct mechanism of action compared to traditional TKIs. Instead of merely inhibiting the kinase activity of the BCR-ABL1 protein, this compound targets it for complete degradation. It achieves this by acting as a molecular bridge, bringing the BCR-ABL1 protein into proximity with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity leads to the ubiquitination of BCR-ABL1, marking it for destruction by the cell's natural protein disposal system, the proteasome.[1][2] This degradation mechanism makes this compound effective against not only the standard form of BCR-ABL1 but also various mutated versions that are resistant to TKI therapy.[3][4]

Comparative Efficacy in TKI-Resistant CML

Cross-resistance studies highlight the efficacy of this compound in cell lines harboring BCR-ABL1 mutations that confer resistance to established TKIs such as imatinib, dasatinib (B193332), and ponatinib. Research has shown that while these TKIs lose their effectiveness against certain mutant forms of BCR-ABL1, this compound can still induce degradation of the protein and inhibit cell proliferation.[3][5]

A significant advantage of this compound is its synergistic effect when used in combination with TKIs. Studies combining this compound with dasatinib have demonstrated a cooperative inhibition of growth, increased apoptosis (programmed cell death), and cell cycle arrest in CML cells with BCR-ABL1 mutations.[3][5][6] This suggests that a dual-pronged approach of inhibiting and degrading the oncoprotein could be a powerful strategy to combat drug resistance.[3][5]

Quantitative Analysis of this compound Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound in various CML cell lines, including those with specific TKI-resistant mutations.

Cell LineBCR-ABL1 StatusThis compound IC50 (µM)Notes
K562Wild-type~1Human CML cell line.[1]
Ba/F3-MIG-p210T315I mutant3.69Murine pro-B cells expressing human BCR-ABL1 with the T315I "gatekeeper" mutation.[3]
Ba/F3-MIG-p210T315I + E255K compound mutantNot specifiedCompound mutations often confer higher levels of TKI resistance.
Ba/F3-MIG-p210T315I + L387M compound mutantNot specified
Ba/F3-MIG-p210T315I + F486S compound mutant4.49[1]

Mechanism of Action and Signaling Pathway

This compound's degradation of BCR-ABL1 effectively shuts down its downstream signaling pathways, primarily the JAK-STAT pathway, which is crucial for the survival and proliferation of CML cells.[1][3] By eliminating the source of the oncogenic signaling, this compound induces apoptosis and halts the cell cycle.[1][3]

GMB475_Mechanism cluster_cell CML Cell cluster_pathway Downstream Signaling BCR_ABL1 BCR-ABL1 Proteasome Proteasome BCR_ABL1->Proteasome Degradation BCR_ABL1->Proteasome JAK_STAT JAK-STAT Pathway BCR_ABL1->JAK_STAT Activates GMB475 This compound GMB475->BCR_ABL1 Binds VHL VHL E3 Ligase GMB475->VHL Recruits VHL->BCR_ABL1 Ubiquitinates Ub Ubiquitin Proliferation Cell Proliferation & Survival JAK_STAT->Proliferation

Caption: Mechanism of this compound-mediated BCR-ABL1 degradation.

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of this compound.

Cell Viability Assay

To determine the half-maximal inhibitory concentration (IC50) of this compound, CML cell lines were seeded in 96-well plates and treated with a range of this compound concentrations (e.g., 0.01-100 µM) for a specified period (e.g., 48 or 72 hours).[1] Cell viability was then assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The IC50 value was calculated by fitting the dose-response data to a nonlinear regression curve.

Western Blotting for Protein Degradation

To confirm the degradation of BCR-ABL1, CML cells were treated with this compound for various time points. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for BCR-ABL1 and downstream signaling proteins like STAT5. An antibody against a housekeeping protein (e.g., β-actin) was used as a loading control to ensure equal protein loading. A decrease in the band intensity for BCR-ABL1 with this compound treatment indicates protein degradation.

Apoptosis Assay

The induction of apoptosis by this compound was quantified using flow cytometry. CML cells were treated with this compound, and in some experiments, in combination with a TKI like dasatinib.[3] After the treatment period, cells were stained with Annexin V and a viability dye (e.g., propidium (B1200493) iodide). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, allowing for the quantification of apoptotic cells.

Experimental_Workflow cluster_invitro In Vitro Analysis CML_Cells CML Cell Lines (Wild-type & Mutant) Treatment Treat with this compound +/- TKIs CML_Cells->Treatment Viability Cell Viability Assay (IC50 Determination) Treatment->Viability Western Western Blot (Protein Degradation) Treatment->Western Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis

Caption: General workflow for in vitro evaluation of this compound.

Conclusion

This compound represents a significant advancement in the fight against TKI resistance in CML. Its unique mechanism of targeted protein degradation offers a potent and selective means of eliminating the driver oncoprotein, BCR-ABL1. The ability of this compound to overcome resistance mutations and its synergistic activity with existing TKIs underscore its potential as a valuable new therapeutic strategy for CML patients. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

GMB-475: A New Paradigm in Overcoming Kinase Inhibitor Resistance in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the allosteric PROTAC GMB-475 against traditional kinase inhibitors, supported by experimental data and detailed protocols for researchers in drug development.

In the landscape of targeted cancer therapy, the development of kinase inhibitors has marked a significant advancement, particularly in the management of chronic myeloid leukemia (CML). However, the emergence of drug resistance, often driven by mutations in the target kinase, remains a critical challenge. This compound, a novel allosteric proteolysis-targeting chimera (PROTAC), offers a distinct and advantageous approach by inducing the degradation of the oncoprotein BCR-ABL1, rather than merely inhibiting its kinase activity. This guide provides an in-depth evaluation of the advantages of this compound over conventional kinase inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Overcoming the Limitations of Kinase Inhibition

Traditional ATP-competitive tyrosine kinase inhibitors (TKIs) like imatinib (B729) and dasatinib (B193332) have revolutionized CML treatment by targeting the constitutively active BCR-ABL1 kinase.[1] However, their efficacy can be compromised by mutations within the ATP-binding site of the ABL1 kinase domain, which prevent effective drug binding and lead to therapeutic resistance.[2]

This compound circumvents this challenge through its unique mechanism of action. As a PROTAC, it is a heterobifunctional molecule composed of a ligand that binds to the target protein (BCR-ABL1), a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Von Hippel-Lindau (VHL).[3][4] this compound targets an allosteric myristoyl pocket on the ABL1 protein, a site distinct from the ATP-binding pocket.[3][5] This binding event brings the VHL E3 ligase into close proximity with BCR-ABL1, leading to the ubiquitination and subsequent degradation of the oncoprotein by the cell's proteasome.[3][4]

This degradation-based approach offers several key advantages:

  • Overcoming Resistance: By targeting an allosteric site, this compound can effectively induce the degradation of BCR-ABL1 proteins harboring mutations that confer resistance to ATP-competitive inhibitors.[6]

  • Complete Protein Removal: Unlike inhibitors that only block kinase activity, this compound eliminates the entire BCR-ABL1 protein, thereby abrogating both its kinase-dependent and -independent scaffolding functions in downstream signaling.[7]

  • Catalytic Action: PROTACs act catalytically, meaning a single molecule of this compound can induce the degradation of multiple BCR-ABL1 proteins, potentially leading to a more sustained and profound therapeutic effect.[3]

Comparative Performance: this compound vs. Kinase Inhibitors

The superior potential of this compound, particularly against resistant forms of CML, is underscored by comparative in vitro data.

FeatureThis compoundImatinibDasatinib
Target BCR-ABL1 ProteinBCR-ABL1 Kinase ActivityBCR-ABL1 and SRC Family Kinase Activity
Mechanism of Action Allosteric PROTAC; Induces BCR-ABL1 degradation via the ubiquitin-proteasome system.[3][4]ATP-competitive inhibitor; Binds to the inactive conformation of the ABL kinase domain.[1]ATP-competitive inhibitor; Binds to both active and inactive conformations of the ABL kinase domain.[1]
Binding Site Allosteric myristoyl pocket.[3]ATP-binding site.[1]ATP-binding site.[1]
IC50 (K562 cells, human CML) ~1 µM[8]--
IC50 (Ba/F3 BCR-ABL1 cells, murine) ~1 µM[8]--
IC50 (Ba/F3 BCR-ABL1 T315I+F486S mutant cells) 4.49 µM[3]ResistantPotency reduced

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Western Blotting for BCR-ABL1 Degradation

This protocol is designed to qualitatively and quantitatively assess the degradation of BCR-ABL1 in CML cell lines following treatment with this compound.

Materials:

  • CML cell lines (e.g., K562, Ba/F3 BCR-ABL1)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BCR-ABL1, anti-c-ABL, anti-STAT5, anti-pSTAT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed CML cells and treat with varying concentrations of this compound for specified time points (e.g., 18 hours).[9] Include a vehicle-treated control.

  • Cell Lysis: Harvest cells and lyse using ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of BCR-ABL1 degradation relative to the loading control.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of CML cells.

Materials:

  • CML cell lines

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., Cell Counting Kit-8 (CCK8) or MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed CML cells into 96-well plates at a predetermined density (e.g., 8000 cells/well).[10]

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-treated control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[8][10]

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: After a further incubation period, measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the cell viability against the log of the this compound concentration.

Visualizing the Molecular Landscape

To better understand the mechanisms at play, the following diagrams illustrate the BCR-ABL1 signaling pathway, the action of this compound, and a typical experimental workflow.

BCR_ABL1_Signaling cluster_downstream Downstream Signaling Pathways BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation

Caption: The BCR-ABL1 oncoprotein activates multiple downstream signaling pathways.

GMB_475_Mechanism GMB_475 This compound (PROTAC) Ternary_Complex Ternary Complex (this compound + BCR-ABL1 + VHL) GMB_475->Ternary_Complex BCR_ABL1 BCR-ABL1 BCR_ABL1->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BCR-ABL1 Degradation Proteasome->Degradation

Caption: The mechanism of action of this compound as a PROTAC.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., K562) start->cell_culture treatment Treatment with This compound cell_culture->treatment cell_lysis Cell Lysis and Protein Quantification treatment->cell_lysis western_blot Western Blot (BCR-ABL1 Degradation) cell_lysis->western_blot viability_assay Cell Viability Assay (IC50 Determination) cell_lysis->viability_assay data_analysis Data Analysis western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: A general experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic strategy for CML, particularly in the context of TKI resistance. Its novel mechanism of inducing BCR-ABL1 degradation through an allosteric PROTAC approach offers distinct advantages over traditional kinase inhibition. By eliminating the entire oncoprotein, this compound not only overcomes resistance mutations but also has the potential to abrogate non-catalytic functions of BCR-ABL1. The supporting experimental data demonstrates its efficacy in vitro, and ongoing research will further elucidate its therapeutic potential in vivo. For researchers and drug development professionals, this compound exemplifies the innovative potential of targeted protein degradation in the pursuit of more durable and effective cancer therapies.

References

Safety Operating Guide

Proper Disposal of GMB-475: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like GMB-475 are paramount to maintaining a secure and compliant laboratory environment. This document provides essential procedural guidance for the proper disposal of this compound, a potent PROTAC (Proteolysis Targeting Chimera) designed to target the BCR-ABL1 protein for degradation.[1][2][3][4] While a specific Safety Data Sheet (SDS) with official disposal instructions for this compound is not publicly available, this guide synthesizes general best practices for the disposal of hazardous chemical waste and similar research compounds.[5][6]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound, including the preparation of solutions and waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for understanding its chemical nature and handling requirements.

PropertyValueReference
Molecular Formula C₄₃H₄₆F₃N₇O₇S[4]
Molecular Weight 861.93 g/mol [4]
CAS Number 2490599-18-1[4]
Solubility Soluble in DMSO[2]
Storage (Powder) -20°C for up to 3 years[2]
Storage (In Solvent) -80°C for up to 1 year[2]

This compound Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound and its associated waste must be managed through your institution's Environmental Health and Safety (EHS) program.[5] Never dispose of this compound or its contaminated materials down the sink or in regular trash.[5]

Step 1: Waste Segregation

Proper segregation of waste is the first and most critical step in safe disposal.

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, bench paper, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.[6][7]

  • Liquid Waste: Unused solutions of this compound, as well as the first rinse from decontaminating glassware, must be collected in a separate, leak-proof container designated for hazardous liquid waste.[6] This container should be made of a material compatible with the solvent used (e.g., a plastic-coated glass bottle for DMSO solutions).[6]

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound should be disposed of in a designated sharps container for chemically contaminated sharps.[7]

Step 2: Waste Container Labeling

All hazardous waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"[6]

  • The full chemical name: this compound

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator or research group

Step 3: Storage of Hazardous Waste

Store hazardous waste containers in a designated and secure area within the laboratory, away from incompatible chemicals.[8] Liquid waste containers should be stored in secondary containment to prevent spills.[8]

Step 4: Scheduling a Waste Pickup

Contact your institution's EHS department to schedule a pickup for your hazardous waste.[5] Do not allow hazardous waste to accumulate in the laboratory.[8]

Experimental Protocol: Decontamination of Glassware

Proper decontamination of laboratory glassware that has been in contact with this compound is essential to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse the glassware with a small amount of the solvent used to dissolve the this compound (e.g., DMSO). This first rinseate must be collected and disposed of as hazardous liquid waste.[8]

  • Second Rinse: Perform a second rinse with a suitable solvent, which should also be collected as hazardous waste.

  • Washing: After the initial rinses, the glassware can be washed with an appropriate laboratory detergent and water.

  • Final Rinse: Thoroughly rinse the glassware with deionized water.

  • Drying: Allow the glassware to air dry completely or dry it in an oven.

This compound Mechanism of Action: A Signaling Pathway

This compound is a PROTAC that works by hijacking the cell's natural waste disposal system, the ubiquitin-proteasome pathway, to degrade the BCR-ABL1 oncoprotein.[3] The following diagram illustrates this process.

GMB475_Mechanism GMB475 This compound Ternary_Complex Ternary Complex (this compound + BCR-ABL1 + VHL) GMB475->Ternary_Complex Binds BCR_ABL1 BCR-ABL1 (Target Protein) BCR_ABL1->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_BCR_ABL1 Ubiquitinated BCR-ABL1 Ternary_Complex->Ub_BCR_ABL1 Promotes Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BCR_ABL1->Proteasome Recognized by Degradation Degraded BCR-ABL1 Fragments Proteasome->Degradation Degrades

Caption: Mechanism of this compound-mediated degradation of BCR-ABL1.

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.

Disposal_Workflow Start Start: this compound Waste Generated Identify_Waste Identify Waste Type Start->Identify_Waste Solid_Waste Solid Waste (Gloves, Vials, etc.) Identify_Waste->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, Rinsate) Identify_Waste->Liquid_Waste Liquid Sharps_Waste Sharps Waste (Needles, etc.) Identify_Waste->Sharps_Waste Sharps Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Collect_Sharps Collect in Labeled Sharps Container Sharps_Waste->Collect_Sharps Store_Waste Store Waste Securely in Designated Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Sharps->Store_Waste Schedule_Pickup Contact EHS for Waste Pickup Store_Waste->Schedule_Pickup End End: Waste Disposed Schedule_Pickup->End

Caption: Logical workflow for the disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling GMB-475

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, logistical, and operational guidance for the handling of GMB-475, a potent PROTAC (Proteolysis-Targeting Chimera) BCR-ABL1 degrader. Adherence to these procedures is critical to ensure personnel safety, experimental integrity, and environmental protection.

I. Compound Overview and Safety Data

This compound is a heterobifunctional molecule designed to induce the degradation of the BCR-ABL1 fusion protein, a key driver in chronic myeloid leukemia (CML). It functions by simultaneously binding to BCR-ABL1 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BCR-ABL1 by the proteasome.[1][2][3][4] Given its potent biological activity, this compound must be handled with a high degree of caution, treating it as a potent compound.

Quantitative Safety and Handling Parameters

ParameterValue/InformationSource/Regulation
Chemical Name (2S,4R)-1-((S)-3,3-Dimethyl-2-(2-(2-(4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenoxy)ethoxy)acetamido)butanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide[5]
CAS Number 2490599-18-1[1][2][6]
Molecular Formula C43H46F3N7O7S[2][4][6]
Molecular Weight 861.94 g/mol [2][4][6]
GHS Hazard Classification Based on the Safety Data Sheet (SDS) for this compound, the compound is not classified as hazardous according to GHS. However, due to its potent biological activity as a PROTAC, it should be handled with care, assuming potential for acute toxicity and other health effects not yet fully characterized.[7]
Storage (Solid) Store at -20°C.[2][6]General guidance for research compounds.
Storage (In Solution) Store at -80°C in a tightly sealed container. Avoid repeated freeze-thaw cycles.General laboratory practice for potent compounds.
Primary Disposal Method High-temperature incineration by a licensed hazardous waste disposal facility.Common practice for potent and cytotoxic waste.[8][9]

II. Personal Protective Equipment (PPE)

A comprehensive approach to safety, combining appropriate PPE with robust engineering controls, is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions containing this compound.
Body Protection A fully buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.Prevents contamination of personal clothing.
Respiratory Protection For handling the solid compound or when there is a risk of generating aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. A risk assessment should determine the appropriate level of respiratory protection.Minimizes inhalation exposure to the potent compound.

III. Operational and Disposal Plans

A systematic approach to handling this compound is essential for both safety and experimental success.

A. Engineering Controls
  • Chemical Fume Hood: All handling of the solid this compound compound and preparation of stock solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any potential fugitive emissions.

B. Handling Procedures
  • Preparation of Stock Solutions:

    • Perform all weighing and solution preparation inside a chemical fume hood.

    • Use a dedicated set of spatulas and weighing paper for the solid compound.

    • Slowly add solvent (e.g., DMSO) to the solid to avoid aerosolization.

    • Cap the vial securely and vortex until the compound is fully dissolved. This compound is soluble in DMSO.[4]

  • Storage of Solutions:

    • Store stock solutions in clearly labeled, sealed containers in a designated and secure freezer (-80°C).

    • Follow supplier recommendations for storage temperature and duration to ensure stability.[2][6]

C. Spill Management
  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear full personal protective equipment.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect all cleanup materials in a sealed container and dispose of as hazardous waste.

  • Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol) and then wash the area thoroughly.[10]

D. Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[8][9][11]

  • Waste Segregation: Segregate all waste contaminated with this compound from other laboratory waste streams.[9]

  • Solid Waste: Includes contaminated gloves, bench paper, pipette tips, vials, and other disposable materials. Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[9]

  • Liquid Waste: Includes unused stock solutions and experimental media containing this compound. Collect in a compatible, leak-proof container with a secure screw-top cap. The container must be labeled "Hazardous Waste" with the chemical name.[8][9]

  • Final Disposal: All waste containing this compound must be disposed of through an approved hazardous waste disposal facility, typically via high-temperature incineration.[8][10] Do not dispose of down the drain or in regular trash.[8][9]

E. Decontamination
  • Surfaces and Equipment: Wipe down all surfaces and equipment that may have come into contact with this compound using a 70% ethanol (B145695) solution. Dispose of all cleaning materials as solid hazardous waste.[8][12] For potentially corrosive disinfectants, a subsequent wipe-down with water may be necessary.[12][13]

  • Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol) to inactivate/remove the compound, followed by a thorough washing. The initial solvent rinse should be collected as liquid hazardous waste.

IV. Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

A. Cell Viability Assay

This protocol is to determine the IC50 value of this compound in relevant cell lines (e.g., K562, Ba/F3).[4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate cell culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.[4]

  • Cell Treatment: Add 100 µL of the 2X this compound dilutions to the corresponding wells of the 96-well plate containing the cells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[4]

  • Viability Assessment:

    • Add 20 µL of a cell viability reagent (e.g., CellTiter 96 AQueous One Solution) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the normalized values against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).

B. Western Blot for BCR-ABL1 Degradation

This protocol is to confirm the degradation of BCR-ABL1 protein following treatment with this compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a specified time (e.g., 6, 12, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BCR-ABL1 overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the BCR-ABL1 signal to the loading control to determine the extent of degradation.

V. Mandatory Visualizations

A. This compound Mechanism of Action

GMB_475_Mechanism GMB475 This compound Ternary_Complex Ternary Complex (BCR-ABL1-GMB-475-VHL) GMB475->Ternary_Complex Binds to BCR_ABL1 BCR-ABL1 (Target Protein) BCR_ABL1->Ternary_Complex Binds to VHL VHL E3 Ligase VHL->Ternary_Complex Recruited to Polyubiquitination Polyubiquitination of BCR-ABL1 Ternary_Complex->Polyubiquitination Facilitates Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Transfer of Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognized by Degradation Degradation of BCR-ABL1 Proteasome->Degradation Mediates

Caption: Mechanism of this compound mediated degradation of BCR-ABL1.

B. BCR-ABL1 Signaling Pathway

BCR_ABL1_Signaling cluster_downstream Downstream Signaling Pathways BCR_ABL1 BCR-ABL1 PI3K PI3K BCR_ABL1->PI3K RAS RAS BCR_ABL1->RAS JAK JAK BCR_ABL1->JAK GMB475 This compound GMB475->BCR_ABL1 Induces Degradation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis

Caption: Key signaling pathways activated by BCR-ABL1 and inhibited by this compound.

C. Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., K562, Ba/F3) start->cell_culture treatment Treatment with this compound (Dose-Response and Time-Course) cell_culture->treatment viability Cell Viability Assay (e.g., MTS/MTT) treatment->viability western Western Blot (BCR-ABL1 Degradation) treatment->western apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis data_analysis Data Analysis (IC50, Degradation Quantification) viability->data_analysis western->data_analysis apoptosis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for evaluating the effects of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.